1-Cyclopentyl-1H-pyrrole-3-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-cyclopentylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-8-9-5-6-11(7-9)10-3-1-2-4-10/h5-8,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIRIEJTBQEVHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651555 | |
| Record name | 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071359-81-3 | |
| Record name | 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Cyclopentyl-1H-pyrrole-3-carbaldehyde CAS number
An In-Depth Technical Guide to 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde
CAS Number: 1071359-81-3
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides detailed information on the chemical properties, synthesis, applications, and handling of this compound, a versatile heterocyclic building block.
Introduction and Significance
This compound is a substituted pyrrole derivative that has garnered significant interest in medicinal chemistry and organic synthesis. The pyrrole scaffold is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties[1]. The presence of a reactive aldehyde group at the 3-position, combined with the N-cyclopentyl substituent, makes this compound a valuable intermediate for generating diverse molecular libraries and synthesizing complex target molecules.[2][3]
Its primary utility lies in its role as a key intermediate for creating more complex molecules, particularly in the development of novel therapeutic agents.[2] The strategic placement of the aldehyde functional group allows for a variety of chemical transformations, enabling the exploration of new chemical space in drug discovery programs.[2]
Physicochemical and Computed Properties
The fundamental properties of this compound are summarized below. This data is essential for planning reactions, purification, and storage.
| Property | Value | Source |
| CAS Number | 1071359-81-3 | [2][4][5][6] |
| Molecular Formula | C₁₀H₁₃NO | [2][4] |
| Molecular Weight | 163.22 g/mol | [2][4] |
| Appearance | Liquid | [2] |
| Purity | ≥95% (NMR) to 98+% | [2][4][5] |
| Storage Conditions | 0-8°C, under inert gas (Nitrogen) | [2][7] |
| MDL Number | MFCD11695056 | [2][4] |
| PubChem ID | 28689572 | [2] |
| Topological Polar Surface Area (TPSA) | 22 Ų | [4] |
| LogP (Computed) | 2.4157 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 2 | [4] |
Synthesis Methodologies
The synthesis of C3-functionalized pyrroles, particularly pyrrole-3-carbaldehydes, often requires specific strategies to ensure regioselectivity.[8] While multi-step procedures involving protection and deprotection have been traditionally used, modern approaches favor more efficient one-pot, multi-component reactions.[8][9]
A plausible and efficient route to this compound can be adapted from established methods for synthesizing N-substituted pyrrole-3-carbaldehydes. One such robust method is the proline-catalyzed Mannich reaction-cyclization sequence followed by oxidation.[8][9]
Proposed Synthetic Workflow: A Multi-Component Approach
This pathway involves the reaction of cyclopentylamine, an aldehyde, and succinaldehyde, catalyzed by an organocatalyst like proline, followed by an oxidation step.
Caption: Proposed multi-component synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
-
Imine Formation (In Situ): To a solution of an appropriate aldehyde (e.g., benzaldehyde, 1.0 mmol) in a suitable solvent like DMSO, add cyclopentylamine (1.1 mmol). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.
-
Mannich Reaction and Cyclization: Add succinaldehyde (1.5 mmol) and L-proline (0.2 mmol) to the reaction mixture. Allow the reaction to proceed at room temperature for 12-24 hours, monitoring progress by TLC. This step forms the crucial dihydropyrrole intermediate.
-
Oxidation: Upon completion of the cyclization, add an oxidizing agent such as 2-Iodoxybenzoic acid (IBX) (1.5 mmol) to the mixture. Stir at room temperature until the aromatization is complete, as indicated by TLC analysis.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure this compound.
Causality Note: The use of an organocatalyst like proline is crucial for facilitating the asymmetric Mannich reaction, which leads to the formation of the pyrrolidine ring structure. The final oxidation step is necessary to convert the non-aromatic dihydropyrrole intermediate into the stable aromatic pyrrole ring system.[9]
Applications in Research and Drug Development
This compound serves as a versatile scaffold in pharmaceutical development and organic synthesis.[2][3]
-
Intermediate for Pharmaceutical Agents: This compound is a key building block for synthesizing various pharmaceutical agents. While specific drug candidates derived directly from this molecule are not extensively documented in public literature, its structural motifs are relevant. For instance, pyrrole-based compounds are known to be potent inhibitors of enzymes like enoyl-ACP reductase (InhA), a key target for antitubercular drugs.[10] The aldehyde group can be readily converted into other functionalities (e.g., amines, acids, heterocycles) to generate libraries of compounds for screening against targets in areas like neurological disorders.[2]
-
Scaffold for Bioactive Molecules: The N-cyclopentyl group provides a lipophilic anchor that can enhance binding to biological targets. The pyrrole-3-carbaldehyde core has been used in the synthesis of compounds with antitubercular and anti-inflammatory activities.[1][10] For example, the synthesis of Vonoprazan, a potassium-competitive acid blocker, relies on a similar 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde intermediate, highlighting the industrial importance of this class of compounds.[11]
-
Organic Synthesis: The aldehyde functionality is a gateway to numerous chemical transformations, including Wittig reactions, reductive aminations, and condensations, allowing for the construction of complex molecular architectures.[2]
Safety, Handling, and Storage
Proper handling and storage are critical to ensure user safety and maintain the integrity of the compound. The following guidelines are based on safety data for structurally related pyrrole compounds.
General Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12][13]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.[7][13] Keep away from heat, sparks, open flames, and hot surfaces.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12][14]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][12]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][12] The compound is noted to be air, light, and moisture sensitive and may darken over time; storing under an inert atmosphere (e.g., nitrogen) is recommended.[7]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[7][12]
Conclusion
This compound (CAS: 1071359-81-3) is a valuable and versatile chemical intermediate with significant potential in drug discovery and organic synthesis. Its unique combination of a reactive aldehyde group and a substituted pyrrole core provides a robust platform for the development of novel bioactive compounds. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective utilization in a research and development setting.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Hit2Lead | this compound | CAS# 1071359-81-3 | MFCD11695056 | BB-4032039 [hit2lead.com]
- 7. fishersci.com [fishersci.com]
- 8. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
- 14. enamine.enamine.net [enamine.enamine.net]
An In-depth Technical Guide to 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde
Introduction
1-Cyclopentyl-1H-pyrrole-3-carbaldehyde is a versatile heterocyclic compound that has emerged as a significant building block in organic synthesis and medicinal chemistry.[1][2] Its unique molecular architecture, featuring a pyrrole core N-substituted with a cyclopentyl group and possessing a reactive aldehyde moiety at the 3-position, makes it a valuable precursor for the synthesis of more complex molecular structures.[1] This guide provides a comprehensive overview of its core physical properties, analytical characterization protocols, and handling considerations, tailored for researchers, chemists, and drug development professionals. The information herein is intended to facilitate its effective use in the laboratory, ensuring both the integrity of experimental outcomes and the safety of personnel.
Section 1: Chemical Identity and Core Properties
A precise understanding of a compound's fundamental properties is the cornerstone of its application in research and development.
Chemical Structure and Identifiers:
-
Systematic Name: this compound
-
SMILES: O=CC1=CN(C2CCCC2)C=C1[3]
The structure consists of a five-membered aromatic pyrrole ring, which is substituted at the nitrogen atom (position 1) with a cyclopentyl group and at position 3 with a carbaldehyde group. This combination of an aromatic heterocycle, a non-polar aliphatic ring, and a reactive functional group underpins its utility in synthesis.
Physicochemical Data Summary:
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 163.22 g/mol | [3][4] |
| Physical State | Liquid (at room temperature) | [1] |
| Purity | ≥95% (by NMR) or ≥98% | [1][3][5] |
| Appearance | Typically a liquid that may darken in color during storage. | [1][6] |
| Boiling Point | Data not readily available. | |
| Solubility | While specific data is unavailable, its structure suggests solubility in common organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and ethanol. | [7][8][9] |
| Storage Temperature | 0-8°C; Refrigerator. | [1][6] |
Section 2: Analytical Characterization Workflow
Verifying the identity, purity, and integrity of the starting material is a critical, non-negotiable step in any scientific protocol. The following section outlines standard methodologies for the characterization of this compound.
Caption: Standard workflow for the analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the molecular structure of the compound. Purity is often initially assessed via ¹H NMR.[1]
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) is typically present in the solvent to serve as the 0 ppm reference. The residual solvent peak of CHCl₃ can also be used as a secondary reference (δ ≈ 7.26 ppm).[10]
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Analysis: Process the spectrum to identify chemical shifts (δ), coupling constants (J), and integration values for all proton signals.
Expected ¹H NMR Spectral Features:
-
Aldehyde Proton: A singlet peak expected in the downfield region (δ ≈ 9.5-10.0 ppm).
-
Pyrrole Ring Protons: Three distinct signals in the aromatic region (δ ≈ 6.5-8.0 ppm).
-
Cyclopentyl Protons: A series of multiplets in the aliphatic region (δ ≈ 1.5-5.0 ppm), with the proton on the carbon attached to the nitrogen appearing most downfield.
Scientist's Note: The selection of CDCl₃ as the solvent is based on its ability to dissolve a wide range of organic compounds and its well-defined residual peak for calibration. For compounds with poor solubility, DMSO-d₆ may be considered.
Mass Spectrometry (MS)
MS is employed to confirm the molecular weight of the compound by measuring its mass-to-charge ratio (m/z).
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. ESI is a softer method and is preferable for preventing fragmentation.
-
Data Acquisition: Acquire the mass spectrum, scanning for the expected molecular ion.
-
Data Analysis: Identify the peak corresponding to the molecular ion [M]⁺ or protonated molecule [M+H]⁺. For this compound, the expected m/z for the [M+H]⁺ ion is approximately 164.22.
Infrared (IR) Spectroscopy
IR spectroscopy is used to verify the presence of key functional groups, particularly the aldehyde.
Experimental Protocol:
-
Sample Preparation: Apply a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Obtain the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Analyze the spectrum for characteristic absorption bands.
Expected Characteristic IR Bands:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands may be observed around 2850 cm⁻¹ and 2750 cm⁻¹.
-
C-H Stretch (Aromatic/Aliphatic): Bands in the region of 2800-3100 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions around 1450-1600 cm⁻¹.
Section 3: Safety, Handling, and Storage
Proper handling and storage are paramount to maintain the compound's stability and ensure laboratory safety. This compound is classified as a flammable liquid and presents several health hazards.
Hazard Summary:
| Hazard Type | GHS Classification | Source(s) |
| Physical Hazard | Flammable liquid and vapour (Category 3) | |
| Health Hazard | Toxic if swallowed (Category 3) | |
| Health Hazard | Harmful if inhaled (Category 4) | |
| Health Hazard | Causes serious eye damage (Category 1) |
Recommended Handling Procedures:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Keep the compound away from heat, sparks, open flames, and hot surfaces.[6]
-
Use non-sparking tools and take precautionary measures against static discharge.[6]
-
Avoid breathing vapors or mist.[6]
-
Avoid contact with skin and eyes.[11]
-
Wash hands and any exposed skin thoroughly after handling.[6][11]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[6]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[6]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[6]
Storage and Stability:
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place at 0-8°C.[1][6]
-
Stability: The material is reported to darken during storage and may be sensitive to air, light, and moisture.[6] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Incompatibilities: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][11]
Section 4: Applications and Research Context
The utility of this compound stems from its versatile reactivity, making it a key intermediate in several high-value applications.
-
Pharmaceutical Development: It serves as a crucial intermediate for synthesizing a variety of pharmaceutical agents, with noted applications in creating compounds targeting neurological disorders.[1]
-
Organic Synthesis: The aldehyde functional group is a reactive handle for numerous transformations, such as Wittig reactions, reductive aminations, and oxidations, allowing for the construction of highly complex molecules.[1]
-
Material Science: It is used in the development of advanced materials, including specialized polymers and coatings where the pyrrole moiety can impart specific electronic or physical properties.[1]
Conclusion
This compound is a compound of significant interest with well-defined physical properties. Its character as a liquid at room temperature, coupled with its established molecular weight and spectral characteristics, provides a solid foundation for its use in research. Adherence to the outlined analytical, handling, and storage protocols will empower researchers to confidently integrate this versatile building block into their synthetic and developmental workflows, paving the way for innovation in chemistry and medicine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. calpaclab.com [calpaclab.com]
- 6. fishersci.com [fishersci.com]
- 7. 1675-54-3 CAS MSDS (BISPHENOL A DIGLYCIDYL ETHER RESIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 1675-54-3 | CAS DataBase [m.chemicalbook.com]
- 9. BISPHENOL A DIGLYCIDYL ETHER RESIN | 1675-54-3 [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. fishersci.com [fishersci.com]
1-Cyclopentyl-1H-pyrrole-3-carbaldehyde molecular structure
An In-depth Technical Guide to 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde: Structure, Synthesis, and Application
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in modern organic synthesis. The document delves into its core molecular architecture, elucidates the prevalent synthetic methodologies with a focus on the Vilsmeier-Haack reaction, details its spectroscopic signature, and explores its reactivity and utility as a versatile intermediate. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique structural and chemical properties for the creation of complex molecular targets, fine chemicals, and novel pharmaceutical agents.[1]
Introduction: A Versatile Heterocyclic Building Block
This compound is a substituted aromatic heterocycle that has garnered considerable attention as a valuable building block in various chemical fields.[2] Its structure is defined by three key components: a central five-membered aromatic pyrrole ring, an N-substituted cyclopentyl group, and a C-3 substituted carbaldehyde (formyl) group. This specific arrangement of functional groups imparts a unique combination of stability and reactivity, making it an ideal precursor for the synthesis of more elaborate molecules.
The aldehyde functional group, in particular, serves as a versatile chemical handle, enabling a wide array of subsequent transformations. Consequently, this compound is frequently employed as a key intermediate in the development of pharmaceuticals, advanced materials, and specialized ligands for catalysis.[1][2] Its utility is especially noted in research programs targeting neurological disorders and in the broader construction of complex organic frameworks.[1]
Molecular Structure and Physicochemical Properties
The molecular architecture of this compound dictates its chemical behavior. The pyrrole nucleus is a π-excessive aromatic system, meaning the five-membered ring contains six π-electrons, rendering it highly susceptible to electrophilic attack. The N-cyclopentyl group introduces steric bulk and lipophilicity, influencing solubility and intermolecular interactions. The C-3 carbaldehyde acts as a moderate electron-withdrawing group, modulating the aromaticity of the pyrrole ring and serving as the primary site for synthetic elaboration.
Below is the 2D representation of its molecular structure.
Table 1: Physicochemical and Computational Data
| Property | Value | Source |
| CAS Number | 1071359-81-3 | [3][4] |
| Molecular Formula | C₁₀H₁₃NO | [4] |
| Molecular Weight | 163.22 g/mol | [3][4] |
| Purity | Typically ≥95% | [3][5] |
| Appearance | White to yellow or brown solid | |
| Topological Polar Surface Area (TPSA) | 22 Ų | [4] |
| logP (calculated) | 2.4157 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 2 | [4] |
Synthesis Strategy: The Vilsmeier-Haack Formylation
The most direct and widely employed method for synthesizing pyrrole-3-carbaldehydes is the Vilsmeier-Haack reaction.[6] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[6]
Causality and Mechanistic Insight
The choice of the Vilsmeier-Haack reaction is predicated on the high nucleophilicity of the pyrrole ring. The reaction proceeds via an electrophilic aromatic substitution mechanism.[7]
-
Formation of the Vilsmeier Reagent : The reaction is initiated by the in-situ formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent. This is typically generated from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃).[6][7]
-
Electrophilic Attack : The π-system of the N-cyclopentylpyrrole precursor attacks the electrophilic carbon of the Vilsmeier reagent.
-
Hydrolysis : The resulting iminium salt intermediate is stable until aqueous workup, where it is readily hydrolyzed to yield the final aldehyde product.[7]
A critical aspect of this synthesis is regioselectivity . While unsubstituted pyrrole preferentially undergoes electrophilic substitution at the C-2 position, the presence of an N-substituent can influence the outcome. For N-substituted pyrroles, formylation can be effectively directed to the C-3 position, a phenomenon that can be enhanced by the steric properties of the reagents and substrate.[8][9]
Protocol: Vilsmeier-Haack Formylation of N-Cyclopentylpyrrole
This protocol is a representative example adapted from established procedures for similar substrates.[10]
-
Reagent Preparation : In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 6.5 equivalents) in an ice bath. Add phosphoryl chloride (POCl₃, 1.1 equivalents) dropwise while stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition : Dissolve N-cyclopentylpyrrole (1.0 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Workup : Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralization : Basify the aqueous solution by slowly adding a solution of sodium hydroxide (e.g., 1M or 20% NaOH) until the pH reaches ~11, then adjust to a final pH of 6-7.[10]
-
Extraction : Extract the product from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.
Structural Elucidation via Spectroscopic Analysis
The identity and purity of this compound are unequivocally confirmed through a combination of standard spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Value |
| ¹H NMR (CDCl₃, 300 MHz) | Aldehyde Proton (-CHO) | ~9.8 ppm (singlet, 1H) |
| Pyrrole H-2, H-5 | ~7.2-7.4 ppm (multiplets, 2H) | |
| Pyrrole H-4 | ~6.4 ppm (singlet, 1H) | |
| Cyclopentyl Protons | ~1.6-4.2 ppm (complex multiplets, 9H) | |
| ¹³C NMR (CDCl₃, 75 MHz) | Carbonyl Carbon (C=O) | ~185 ppm |
| Pyrrole Carbons | ~105-140 ppm | |
| Cyclopentyl Carbons | ~25-60 ppm | |
| IR Spectroscopy (KBr) | C=O Stretch (Aldehyde) | ~1650 cm⁻¹ (strong)[10] |
| C-H Stretch (Aromatic) | ~3100 cm⁻¹ | |
| C-H Stretch (Aliphatic) | ~2800-3000 cm⁻¹ | |
| Mass Spectrometry (ESI+) | Molecular Ion Peak [M+H]⁺ | m/z ≈ 164 |
Chemical Reactivity and Synthetic Applications
The synthetic value of this compound lies in the reactivity of its aldehyde group, which provides a gateway to a multitude of other functional groups and molecular scaffolds.
-
Oxidation : The aldehyde can be readily oxidized to the corresponding carboxylic acid (1-Cyclopentyl-1H-pyrrole-3-carboxylic acid) using standard oxidizing agents like potassium permanganate or Jones reagent.[11]
-
Reduction : The formyl group can be selectively reduced to a primary alcohol ((1-Cyclopentyl-1H-pyrrol-3-yl)methanol) using mild reducing agents such as sodium borohydride.[11]
-
Condensation Reactions : It serves as an electrophile in condensation reactions. For example, it can undergo Horner-Wadsworth-Emmons olefination to yield α,β-unsaturated esters or nitriles, extending the carbon chain.[8]
-
Reductive Amination : Reaction with primary or secondary amines followed by reduction provides access to a diverse range of N-substituted aminomethylpyrroles, a common motif in pharmacologically active compounds.
These transformations underscore its role as a pivotal intermediate. By leveraging the aldehyde, chemists can introduce new functionalities and build molecular complexity, which is essential for synthesizing drug candidates and performance materials.[1]
Conclusion
This compound is a strategically important molecule in organic chemistry. Its structure, characterized by an electron-rich N-substituted pyrrole ring and a reactive C-3 aldehyde, makes it an ideal substrate for constructing complex chemical entities. The Vilsmeier-Haack reaction provides a reliable and direct route for its synthesis, and its rich downstream chemistry allows for extensive functionalization. For researchers in medicinal chemistry and materials science, this compound represents a valuable and versatile tool for innovation and discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. calpaclab.com [calpaclab.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: Vilsmeier-Haack Synthesis of 2,5-dimethyl-1H-(p-tolyl)-pyrrole-3-carboxaldehyde [orgspectroscopyint.blogspot.com]
- 11. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | 881674-56-2 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Spectral Analysis of 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Cyclopentyl-1H-pyrrole-3-carbaldehyde is a versatile heterocyclic compound of interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a pyrrole ring N-substituted with a cyclopentyl group and bearing an aldehyde at the 3-position, makes it a valuable intermediate for the synthesis of more complex molecules and potential pharmaceutical agents.[1] A thorough structural elucidation and confirmation of purity are paramount for its application in research and development. This guide provides a comprehensive overview of the expected spectral data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are based on fundamental principles and comparative data from analogous structures.
The molecular formula of this compound is C₁₀H₁₃NO, and its molecular weight is approximately 163.22 g/mol .[3]
Molecular Structure and Numbering
To facilitate the discussion of the spectral data, the following numbering scheme will be used for the atoms in this compound.
Caption: Molecular structure and atom numbering for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a solvent like deuterochloroform (CDCl₃) would exhibit distinct signals for the aldehyde, pyrrole ring, and cyclopentyl group protons.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the range of 0-12 ppm, and a relaxation delay of 1-2 seconds.[4][5]
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.8 - 10.0 | Singlet (s) | 1H | H (CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, resulting in a downfield chemical shift.[4] |
| ~7.7 - 7.9 | Triplet or dd | 1H | H2 | This proton is adjacent to the electron-withdrawing aldehyde group and the nitrogen atom, leading to a downfield shift. It will likely show coupling to H5. |
| ~6.8 - 7.0 | Triplet or dd | 1H | H5 | This proton is adjacent to the nitrogen atom and will show coupling to H2 and H4. |
| ~6.5 - 6.7 | Triplet or dd | 1H | H4 | This proton is coupled to H5 and is in a more electron-rich environment compared to H2. |
| ~4.8 - 5.2 | Quintet or m | 1H | H1' | The methine proton on the cyclopentyl group directly attached to the nitrogen is deshielded by the electronegative nitrogen and the aromatic pyrrole ring. |
| ~1.6 - 2.2 | Multiplet (m) | 8H | H2', H3', H4', H5' | The methylene protons of the cyclopentyl ring will appear as complex multiplets in the aliphatic region of the spectrum. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire the spectrum on a 100 MHz or higher NMR spectrometer. A broadband proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A sufficient number of scans and a longer relaxation delay (2-5 seconds) are often required due to the lower natural abundance of ¹³C and longer relaxation times.[4][5]
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185 | C (CHO) | The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield.[4] |
| ~138 - 140 | C2 | This carbon is adjacent to the nitrogen and the aldehyde-bearing carbon, leading to a downfield shift. |
| ~125 - 128 | C5 | This carbon is adjacent to the nitrogen atom. |
| ~120 - 123 | C3 | The carbon atom bearing the aldehyde group. |
| ~110 - 115 | C4 | This carbon is typically the most shielded of the pyrrole ring carbons. |
| ~55 - 60 | C1' | The methine carbon of the cyclopentyl group attached to the nitrogen is deshielded. |
| ~30 - 35 | C2'/C5' | Methylene carbons of the cyclopentyl ring adjacent to the methine carbon. |
| ~24 - 28 | C3'/C4' | The remaining methylene carbons of the cyclopentyl ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.
Experimental Protocol
-
Sample Preparation: The spectrum can be acquired using a neat liquid sample between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.
-
Data Acquisition: The spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or the empty sample compartment is recorded first and subtracted from the sample spectrum.[5]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3100 - 3150 | Medium | C-H stretch | Aromatic C-H (Pyrrole) |
| ~2960 & ~2870 | Strong | C-H stretch | Aliphatic C-H (Cyclopentyl) |
| ~2820 & ~2720 | Medium, sharp | C-H stretch | Aldehyde C-H (Fermi resonance) |
| ~1660 - 1680 | Strong, sharp | C=O stretch | Aldehyde carbonyl |
| ~1500 - 1550 | Medium | C=C stretch | Pyrrole ring |
| ~1350 - 1450 | Medium | C-N stretch | Pyrrole ring |
The presence of a strong absorption band around 1660-1680 cm⁻¹ is a key diagnostic feature for the aldehyde carbonyl group.[6]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Experimental Protocol
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for GC-MS, which typically results in significant fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that often results in a prominent molecular ion peak.[4]
-
Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.
Predicted Mass Spectrum Data (under EI)
| m/z | Interpretation |
| 163 | [M]⁺, Molecular ion peak |
| 162 | [M-H]⁺, Loss of the aldehyde proton |
| 134 | [M-CHO]⁺, Loss of the formyl group |
| 94 | [M-C₅H₉]⁺, Loss of the cyclopentyl group |
| 69 | [C₅H₉]⁺, Cyclopentyl cation |
The molecular ion peak at m/z 163 would confirm the molecular weight of the compound.[3] The fragmentation pattern would provide further structural evidence.
Caption: General experimental workflow for the spectroscopic analysis of this compound.
Conclusion
The comprehensive spectral analysis using ¹H NMR, ¹³C NMR, IR, and MS provides a robust framework for the structural confirmation and purity assessment of this compound. The predicted data presented in this guide serve as a valuable reference for researchers working with this compound, ensuring its correct identification and quality for applications in drug discovery and chemical synthesis. The combination of these techniques allows for an unambiguous elucidation of the molecule's structure, which is a critical step in any scientific investigation involving this compound.
References
synthesis of substituted pyrrole-3-carbaldehydes
An In-depth Technical Guide to the Synthesis of Substituted Pyrrole-3-Carbaldehydes
Abstract
The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, appearing in numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Among its functionalized derivatives, substituted pyrrole-3-carbaldehydes are exceptionally valuable as versatile synthetic intermediates. Their aldehyde functionality serves as a reactive handle for a multitude of transformations, enabling the construction of complex molecular architectures, including fused heterocyclic systems with significant biological activity.[1] However, the regioselective introduction of a formyl group at the C3 position of the pyrrole ring presents a significant synthetic challenge due to the intrinsic electronic properties of the heterocycle, which typically favor electrophilic substitution at the C2 position.[1][4] This guide provides an in-depth exploration of the primary synthetic strategies to overcome this challenge, focusing on the mechanistic rationale, practical execution, and comparative advantages of each method.
The Vilsmeier-Haack Reaction: A Versatile Tool for Pyrrole Formylation
The Vilsmeier-Haack reaction is the most frequently employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[5] The reaction's efficacy stems from the in-situ generation of a mild electrophile, the Vilsmeier reagent, which is capable of reacting with the highly nucleophilic pyrrole ring without causing polymerization, a common side reaction with stronger electrophiles.[6][7]
Mechanism and the Regioselectivity Challenge
The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: A substituted formamide, typically N,N-dimethylformamide (DMF), reacts with an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride to form an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[4][8]
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. For an unsubstituted pyrrole, this attack preferentially occurs at the C2 (α) position, as the resulting cationic sigma complex (Wheland intermediate) is better stabilized through resonance involving the nitrogen lone pair.
-
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde.[4][9]
The inherent electronic preference for C2 attack is the central challenge in synthesizing C3-carbaldehydes. Therefore, successful C3-formylation hinges on strategies that can override this natural reactivity.
Caption: The Vilsmeier-Haack reaction pathway.
Field-Proven Strategies for C3-Selective Formylation
To achieve C3 selectivity, chemists have developed several effective strategies that manipulate steric and electronic factors.
-
Strategy 1: Steric Shielding with N-Protecting Groups The most common and effective strategy involves installing a sterically demanding protecting group on the pyrrole nitrogen.[1] Bulky groups like triisopropylsilyl (TIPS) physically block the C2 and C5 positions, forcing the Vilsmeier reagent to attack the less hindered C3 or C4 positions. Subsequent deprotection affords the desired N-H pyrrole-3-carbaldehyde.
-
Causality: The large kinetic barrier for the electrophile to approach the crowded α-positions makes the reaction at the β-position more favorable. This is a classic example of kinetic control dictated by sterics.
-
-
Strategy 2: Utilizing Sterically Crowded Formamides An alternative approach focuses on modifying the electrophile itself. By replacing DMF with a more sterically hindered formamide (e.g., N,N-diisopropylformamide), the bulky Vilsmeier reagent is less able to access the C2 position of the pyrrole, thus favoring C3 formylation.[10] This method can be advantageous as it may avoid the need for protection-deprotection steps.
Self-Validating Protocol: C3-Formylation of N-TIPS-Pyrrole
This protocol describes a reliable method for the synthesis of pyrrole-3-carbaldehyde using a sterically hindered protecting group.
-
Protection: To a solution of pyrrole in anhydrous THF at 0 °C, add a base such as sodium hydride (NaH, 1.1 eq.). After cessation of hydrogen evolution, add triisopropylsilyl chloride (TIPSCl, 1.1 eq.) and allow the reaction to warm to room temperature and stir for 2-3 hours. Quench with water, extract with an organic solvent (e.g., ethyl acetate), dry, and concentrate. Purify by column chromatography to yield N-TIPS-pyrrole.
-
Vilsmeier-Haack Formylation: Cool a solution of anhydrous DMF (3 eq.) in anhydrous dichloromethane (DCM) to 0 °C. Add phosphoryl chloride (POCl₃, 1.2 eq.) dropwise and stir for 30 minutes to pre-form the Vilsmeier reagent. Add a solution of N-TIPS-pyrrole (1 eq.) in DCM dropwise. Allow the reaction to stir at 0 °C for 1 hour, then at room temperature overnight.
-
Workup and Hydrolysis: Cool the reaction mixture to 0 °C and slowly pour it into a stirred, saturated aqueous solution of sodium bicarbonate. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate. Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude N-TIPS-pyrrole-3-carbaldehyde in THF. Add a solution of tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.2 eq.) and stir at room temperature for 1 hour. Monitor by TLC until the starting material is consumed. Quench with water, extract with ethyl acetate, dry, and concentrate.
-
Purification: Purify the final product by silica gel column chromatography to obtain pure pyrrole-3-carbaldehyde.
Rieche Formylation: A Lewis Acid-Mediated Alternative
The Rieche formylation offers another route for the formylation of electron-rich aromatic compounds.[11] This method employs dichloromethyl methyl ether as the formyl source in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄).[12][13]
Mechanism and Application
The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic dichloromethoxymethyl cation, which then undergoes electrophilic substitution with the pyrrole ring. Subsequent hydrolysis yields the aldehyde.
-
Expert Insight: The Rieche formylation is particularly useful for substrates that might be sensitive to the conditions of the Vilsmeier-Haack reaction. However, the use of strong Lewis acids requires strict anhydrous conditions and careful handling. The choice of Lewis acid and solvent can significantly impact the reaction's regioselectivity and yield.
Representative Protocol: Rieche Formylation of a Phenolic Substrate
This protocol is adapted for electron-rich aromatics and demonstrates the general procedure.
-
Setup: To a flame-dried flask under a nitrogen atmosphere, add the substituted pyrrole (1 eq.) and anhydrous DCM.
-
Reaction: Cool the solution to 0 °C. Add titanium tetrachloride (TiCl₄, 1 M in DCM, 2-4 eq.) slowly. After stirring for 5-10 minutes, add dichloromethyl methyl ether (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Monitoring: Stir the reaction at 0 °C to room temperature for 3-18 hours, monitoring progress by TLC.
-
Workup: Carefully quench the reaction by pouring it into a mixture of ice and water. Extract with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the solution and purify the residue by column chromatography.[12]
Multicomponent Reactions (MCRs): A Modern, One-Pot Approach
Modern synthetic chemistry increasingly favors methods that are efficient, atom-economical, and capable of rapidly building molecular complexity. Multicomponent reactions (MCRs) are exemplary in this regard, allowing for the synthesis of complex products from simple starting materials in a single pot.[14]
Proline-Catalyzed Synthesis of N-Arylpyrrole-3-carbaldehydes
A notable MCR strategy for synthesizing 1,2-disubstituted pyrrole-3-carbaldehydes involves a one-pot, proline-catalyzed sequence.[1][15] This reaction combines an aromatic aldehyde, an aromatic amine, and succinaldehyde.
-
Mechanism Rationale: The reaction proceeds through a cascade of events:
-
Imine Formation: The aromatic aldehyde and amine condense to form an imine in situ.
-
Enamine Formation: Proline reacts with succinaldehyde to form a nucleophilic enamine intermediate.
-
Mannich Reaction & Cyclization: The enamine attacks the in situ generated imine (a Mannich reaction), followed by an intramolecular cyclization to form a dihydropyrrole intermediate.
-
Oxidative Aromatization: An oxidant, such as 2-iodoxybenzoic acid (IBX), is used in the same pot to aromatize the dihydropyrrole ring, yielding the final substituted pyrrole-3-carbaldehyde.[1]
-
Caption: Workflow for the multicomponent synthesis of pyrrole-3-carbaldehydes.
Protocol: One-Pot Synthesis of 1-(4-Methoxyphenyl)-2-phenyl-1H-pyrrole-3-carbaldehyde
This protocol is based on the work of Singh et al.[1]
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 mmol), 4-methoxyaniline (1 mmol), and L-proline (20 mol%) in DMSO (3 mL). Stir the mixture at room temperature for 15 minutes.
-
Addition of Succinaldehyde: Add succinaldehyde (1.2 mmol, 40 wt% in water) to the mixture and continue stirring at room temperature for 6 hours.
-
Oxidation: Add 2-iodoxybenzoic acid (IBX, 1.5 mmol) to the reaction mixture and stir at 60 °C for 4-5 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue using column chromatography (silica gel, ethyl acetate/hexanes) to yield the product.
Data Summary and Characterization
The successful synthesis of pyrrole-3-carbaldehydes can be validated through standard spectroscopic techniques.
Comparative Yields for Selected Syntheses
| Entry | N-Substituent | C2-Substituent | Method | Yield (%) | Reference |
| 1 | 4-Methoxyphenyl | 2-Nitrophenyl | MCR | 72 | [1] |
| 2 | 4-Methoxyphenyl | 3-Nitrophenyl | MCR | 78 | [1] |
| 3 | 4-Methoxyphenyl | 4-Nitrophenyl | MCR | 80 | [1] |
| 4 | 4-Methoxyphenyl | Phenyl | MCR | 50 | [1] |
| 5 | H | H | Vilsmeier-Haack | ~20-30* | [16] |
*Yields for the direct Vilsmeier-Haack formylation of unprotected pyrrole to the 3-isomer are typically lower as it is often isolated as a minor product alongside the major 2-isomer.
Key Spectroscopic Signatures
-
¹H NMR: The aldehyde proton typically appears as a sharp singlet far downfield, usually between δ 9.5 and 9.8 ppm. The pyrrole ring protons will have characteristic chemical shifts and coupling constants. For example, in 1-(4-methoxyphenyl)-2-phenyl-1H-pyrrole-3-carbaldehyde, the aldehyde proton is at δ 9.67 ppm (s, 1H).[1]
-
¹³C NMR: The aldehyde carbonyl carbon is readily identifiable, appearing around δ 185-187 ppm.[1]
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching absorption is observed in the region of 1660-1680 cm⁻¹.[1]
Conclusion and Future Outlook
The , while challenging, is achievable through a variety of strategic approaches. The classical Vilsmeier-Haack reaction, when coupled with steric control elements, remains a robust and widely used method. For more rapid and diversity-oriented synthesis, modern multicomponent reactions provide a powerful and efficient alternative, particularly for N-aryl substituted derivatives.[1] As the demand for novel heterocyclic scaffolds in drug discovery and materials science continues to grow, the development of even more selective, sustainable, and versatile methods for the synthesis of these crucial building blocks will remain an area of active research.
References
- 1. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. scitechnol.com [scitechnol.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. scispace.com [scispace.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Rieche formylation - Wikipedia [en.wikipedia.org]
- 12. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 13. synarchive.com [synarchive.com]
- 14. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the Fundamental Reactivity of Pyrrole Aldehydes
Introduction
Pyrrole aldehydes, particularly pyrrole-2-carboxaldehyde, represent a cornerstone in heterocyclic chemistry, serving as versatile intermediates in the synthesis of a vast array of pharmaceuticals, natural products, and functional materials.[1][2][3][4] Their unique reactivity profile stems from the interplay between the electron-rich aromatic pyrrole ring and the electrophilic aldehyde functionality. This guide provides a comprehensive exploration of the fundamental reactivity of pyrrole aldehydes, offering insights into their electronic structure, key transformations, and synthetic applications, tailored for researchers, scientists, and professionals in drug development.
The Electronic Landscape of the Pyrrole Ring
The reactivity of pyrrole is fundamentally governed by its aromatic character.[5][6] The pyrrole ring is a five-membered heterocycle containing four carbon atoms and one nitrogen atom. The nitrogen atom is sp² hybridized and its lone pair of electrons participates in the π-system, creating a 6π-electron aromatic system that satisfies Hückel's rule.[5][6][7] This delocalization of the nitrogen's lone pair results in a high electron density within the ring, making pyrrole significantly more reactive towards electrophilic substitution than benzene.[6][8]
Resonance structures of pyrrole show a delocalization of the nitrogen's lone pair, leading to a partial negative charge on the carbon atoms and a partial positive charge on the nitrogen.[7] This electron-rich nature makes the pyrrole ring highly susceptible to attack by electrophiles.
Regioselectivity of Electrophilic Attack
Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position rather than the C3 (β) position.[7][8][9][10] This preference is attributed to the greater stabilization of the cationic intermediate (the arenium ion) formed during the reaction. Attack at the C2 position allows for the positive charge to be delocalized over three atoms, including the nitrogen, through three resonance structures. In contrast, attack at the C3 position results in a less stable intermediate where the positive charge is only delocalized over two carbon atoms and the nitrogen atom does not directly participate in stabilizing the positive charge through resonance.[8][9]
The Modulating Influence of the Aldehyde Group
The introduction of an electron-withdrawing group, such as an aldehyde (-CHO) at the C2 position, profoundly alters the reactivity of the pyrrole ring. The aldehyde group deactivates the ring towards further electrophilic substitution by withdrawing electron density. This deactivation makes reactions like Friedel-Crafts acylation more challenging compared to unsubstituted pyrrole.[11]
Furthermore, the aldehyde group directs subsequent electrophilic attack to specific positions. The deactivating effect is strongest at the C3 and C5 positions, making the C4 position the most likely site for further electrophilic substitution, albeit under more forcing conditions than for simple pyrroles.
Key Reactions of Pyrrole Aldehydes
The dual functionality of pyrrole aldehydes gives rise to a rich and diverse chemistry, with reactions occurring both at the pyrrole ring and the aldehyde carbonyl group.
Synthesis of Pyrrole Aldehydes: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a premier method for the formylation of electron-rich aromatic and heterocyclic compounds, and it is particularly effective for the synthesis of pyrrole-2-carboxaldehydes from pyrrole.[12][13][14] The reaction employs a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[13] This forms a chloromethyliminium salt, which is the active electrophile.
The electrophilic iminium ion is then attacked by the electron-rich pyrrole ring, preferentially at the C2 position.[13] Subsequent hydrolysis of the resulting iminium salt intermediate yields the corresponding pyrrole-2-carboxaldehyde.[13]
Caption: Mechanism of the Vilsmeier-Haack formylation of pyrrole.
While formylation typically occurs at the C2 position, the regioselectivity can be influenced by steric hindrance. The use of bulky substituents on the pyrrole nitrogen can direct formylation to the C3 position.[15][16]
Reactions at the Aldehyde Carbonyl Group
The aldehyde group of pyrrole-2-carboxaldehyde is highly reactive and participates in a wide range of nucleophilic addition and condensation reactions.[17]
3.2.1. Knoevenagel Condensation
The Knoevenagel condensation is a prominent reaction of pyrrole aldehydes, involving the reaction with an active methylene compound in the presence of a basic catalyst (e.g., piperidine) to form a substituted alkene.[18][19] This reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of various biologically active molecules and functional materials.[18][20][21] The resulting α,β-unsaturated products can act as Michael acceptors, enabling further synthetic transformations.[18]
3.2.2. Other Condensation Reactions
Pyrrole aldehydes readily undergo condensation with a variety of nucleophiles, including:
-
Amines: to form imines (Schiff bases).[17]
-
Hydroxylamines: to form oximes.
-
Hydrazines: to form hydrazones.
These reactions are crucial for the elaboration of the aldehyde group into more complex functionalities.
3.2.3. Reduction and Oxidation
The aldehyde group can be readily reduced to a hydroxymethyl group (2-pyrrolemethanol) using reducing agents like sodium borohydride.[2][22] Conversely, it can be oxidized to a carboxylic acid group (2-pyrrolecarboxylic acid) using oxidizing agents.[2][22]
Acylation and Alkylation
3.3.1. C-Acylation
While the aldehyde group deactivates the pyrrole ring, C-acylation can still be achieved, typically under Friedel-Crafts conditions.[12] The acylation of N-protected pyrroles can proceed with high regioselectivity for the C2 position.[23] The Vilsmeier-Haack intermediates can also be acylated under Friedel-Crafts conditions to yield 4-acylpyrrole-2-carboxaldehydes.[24]
3.3.2. N-Alkylation and N-Acylation
The NH proton of the pyrrole ring is weakly acidic (pKa ≈ 17.5) and can be deprotonated by strong bases like sodium hydride or butyllithium to form the pyrrolide anion.[12] This anion is a potent nucleophile and can be readily alkylated or acylated at the nitrogen atom.[25][26]
Porphyrin Synthesis
Pyrrole aldehydes are indispensable building blocks in the synthesis of porphyrins, a class of macrocyclic compounds with immense biological and technological importance.[27] The Rothemund reaction and its modifications, such as the Lindsey synthesis, involve the acid-catalyzed condensation of pyrroles with aldehydes to form a porphyrinogen, which is subsequently oxidized to the corresponding porphyrin.[28][29][30] This condensation reaction proceeds through a series of steps involving the formation of dipyrromethane, tripyrrane, and bilane intermediates before the final cyclization.[28]
Caption: General workflow for porphyrin synthesis from pyrrole and aldehyde.
Experimental Protocols
General Protocol for Knoevenagel Condensation
This protocol describes a general method for the piperidine-catalyzed Knoevenagel condensation of a pyrrole aldehyde with an active methylene compound.[18]
Materials:
-
Pyrrole-2-carboxaldehyde (1.0 mmol)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 mmol)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
Dissolve pyrrole-2-carboxaldehyde (1.0 mmol) and the active methylene compound (1.1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification by column chromatography.
Synthesis of meso-Tetraphenylporphyrin (TPP)
This protocol is a representative example of a porphyrin synthesis using a pyrrole and an aldehyde.[29]
Materials:
-
Pyrrole (3.73 mmol)
-
Benzaldehyde (3.73 mmol)
-
p-Toluenesulfonic acid (catalyst, 0.151 mmol)
-
Chloroform (50 mL)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (oxidizing agent, 11.19 mmol)
Procedure:
-
Combine pyrrole and benzaldehyde in a 1:1 molar ratio with a catalytic amount of p-toluenesulfonic acid.
-
The initial acid-catalyzed condensation can be performed under various conditions, including mechanochemical grinding to form a pink solid intermediate (porphyrinogen).[29]
-
Dissolve the intermediate pink solid in chloroform (ca. 50 mL).
-
Add DDQ to the solution and stir for approximately 2 hours to oxidize the porphyrinogen to the porphyrin.
-
The final product can be purified by column chromatography.
Data Summary
| Reaction | Substrates | Catalyst/Reagent | Conditions | Product | Yield | Reference |
| Vilsmeier-Haack | Pyrrole, DMF, POCl₃ | - | Ice bath, then stir | Pyrrole-2-carboxaldehyde | - | [28] |
| Knoevenagel | 3,4-diethyl-1H-pyrrole-2-carbaldehyde, Ethyl cyanoacetate | Piperidine | Room temp, 4-6h | Knoevenagel adduct | - | [18] |
| Porphyrin Synthesis | Pyrrole, Benzaldehyde | p-Toluenesulfonic acid, DDQ | Grinding, then stirring in CHCl₃ for 2h | meso-Tetraphenylporphyrin | Comparable to traditional methods | [29] |
| C2-Acylation | N-methylpyrrole, Benzoyl chloride | DBN (15 mol%) | Toluene, reflux, 4h | 2-Benzoyl-N-methylpyrrole | High conversion | [23] |
Conclusion
Pyrrole aldehydes are remarkably versatile synthetic intermediates whose reactivity is a delicate balance of the electron-rich nature of the pyrrole ring and the electrophilic character of the aldehyde group. A thorough understanding of their fundamental reactivity, including regioselectivity in electrophilic substitution, the diverse reactions of the carbonyl group, and their role in constructing complex macrocycles like porphyrins, is essential for their effective utilization in organic synthesis. This guide has provided a detailed overview of these core principles, supported by mechanistic insights and practical protocols, to empower researchers in the fields of medicinal chemistry and materials science to harness the full synthetic potential of this important class of compounds.
References
- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities [mdpi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orientjchem.org [orientjchem.org]
- 5. Pyrrole | PDF [slideshare.net]
- 6. Pyrrole: Structure, Properties, Synthesis & Applications [vedantu.com]
- 7. brainly.com [brainly.com]
- 8. Welcome to Chem Zipper.com......: Reactivity order of Pyrrole, Furan and Thiophene towards Electrophilic substitution : [chemzipper.com]
- 9. quora.com [quora.com]
- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Pyrrole - Wikipedia [en.wikipedia.org]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. ijpcbs.com [ijpcbs.com]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 17. nbinno.com [nbinno.com]
- 18. benchchem.com [benchchem.com]
- 19. The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles – cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 22. Pyrrole-2-carboxaldehyde CAS 1003-29-8 [hylandachemical.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. cdnsciencepub.com [cdnsciencepub.com]
- 25. Formation of N-Alkylpyrroles via Intermolecular Redox Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 27. organic chemistry: Introduction Synthesis of Porphyrins [organic-porphyrinchemistry.blogspot.com]
- 28. quora.com [quora.com]
- 29. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde: Synthesis, Sourcing, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The document details the synthesis, chemical properties, and commercial availability of this compound. Furthermore, it explores its critical role as a precursor in the development of targeted therapeutics, with a particular focus on kinase inhibitors for oncology and inflammatory diseases. This guide is intended to be a practical resource for researchers and drug development professionals, offering detailed protocols, safety information, and insights into the structure-activity relationships of its derivatives.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive core for designing molecules that interact with biological targets. The substituent at the 1-position of the pyrrole ring, in this case, a cyclopentyl group, can significantly influence the molecule's lipophilicity and binding interactions, while the carbaldehyde at the 3-position serves as a versatile synthetic handle for further molecular elaboration. This strategic combination of features makes this compound a valuable starting material in the synthesis of complex, biologically active compounds.
Chemical Properties and Characterization
This compound is a liquid at room temperature with the following key properties:
| Property | Value | Reference |
| CAS Number | 1071359-81-3 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | ≥ 95% (by NMR) | [1][2] |
| Storage | Store at 0-8°C | [1] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, the cyclopentyl group, and the aldehyde proton. The aldehyde proton will appear as a singlet in the downfield region (around 9-10 ppm). The pyrrole protons will exhibit distinct splitting patterns and chemical shifts. The cyclopentyl protons will likely appear as a series of multiplets in the aliphatic region.[3][4]
-
¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the aldehyde group at the downfield end of the spectrum (around 180-200 ppm). The carbons of the pyrrole ring will appear in the aromatic region, and the cyclopentyl carbons will be in the aliphatic region.[5][6]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the cyclopentyl group or the formyl group.[7][8]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching absorption for the aldehyde group, typically in the range of 1650-1700 cm⁻¹. Other significant peaks will correspond to C-H stretching of the aromatic and aliphatic components and C-N stretching of the pyrrole ring.[9]
Synthesis of this compound
The most common and efficient method for the synthesis of pyrrole-3-carbaldehydes is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich aromatic ring, such as a pyrrole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][11]
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through a three-stage mechanism:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic Vilsmeier reagent.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde product.
References
- 1. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 2. calpaclab.com [calpaclab.com]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. web.pdx.edu [web.pdx.edu]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. researchgate.net [researchgate.net]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. ijpcbs.com [ijpcbs.com]
Methodological & Application
Synthesis Protocol for 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde
An Application Note and Protocol for Researchers
Introduction
1-Cyclopentyl-1H-pyrrole-3-carbaldehyde (CAS No. 1071359-81-3) is a substituted pyrrole derivative that serves as a valuable building block in organic synthesis.[1][2] Its unique molecular structure, featuring a cyclopentyl group on the pyrrole nitrogen and a reactive carbaldehyde function at the C3 position, makes it a versatile intermediate for the development of complex molecules, including pharmaceuticals, advanced materials, and fine chemicals.[3] This document provides a detailed, two-step protocol for the synthesis of this compound, beginning with the N-alkylation of pyrrole to form the 1-cyclopentyl-1H-pyrrole intermediate, followed by a regioselective Vilsmeier-Haack formylation. The causality behind key experimental choices and methods for self-validation are explained to ensure reproducibility and success.
Overall Synthetic Strategy
The synthesis is logically divided into two distinct stages. The first stage involves the attachment of the cyclopentyl group to the pyrrole nitrogen via a nucleophilic substitution reaction. The second, and more nuanced, stage is the introduction of the formyl group onto the pyrrole ring. For this, the Vilsmeier-Haack reaction is employed, a classic and reliable method for formylating electron-rich aromatic systems. A critical aspect of this second step is controlling the regioselectivity. The steric bulk of the N-cyclopentyl substituent effectively shields the C2 (alpha) positions of the pyrrole ring, directing the electrophilic Vilsmeier reagent to the less hindered C3 (beta) position, thus favoring the desired product.[4]
Caption: High-level workflow for the two-step synthesis.
Part 1: Synthesis of 1-Cyclopentyl-1H-pyrrole
This procedure details the N-alkylation of pyrrole using cyclopentyl bromide. Potassium hydroxide is used as the base to deprotonate the pyrrole, forming the highly nucleophilic pyrrolide anion, which subsequently displaces the bromide from cyclopentyl bromide.[5]
Materials & Reagents
-
Pyrrole (freshly distilled)
-
Cyclopentyl bromide
-
Potassium hydroxide (KOH), pellets
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium hydroxide (1.2 equivalents) and anhydrous dimethylformamide (100 mL). Stir the mixture for 15 minutes to dissolve a portion of the base.
-
Pyrrole Addition: To the stirred suspension, add freshly distilled pyrrole (1.0 equivalent) dropwise at room temperature. A slight exotherm may be observed. Stir for 30 minutes to ensure complete formation of the potassium pyrrolide salt.
-
Alkylation: Add cyclopentyl bromide (1.1 equivalents) to the mixture dropwise via an addition funnel over 20 minutes.
-
Reaction: Heat the reaction mixture to 60-70 °C using a heating mantle and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrrole is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic extracts and wash them with water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 1-cyclopentyl-1H-pyrrole can be purified by vacuum distillation to yield a colorless oil.
Part 2: Synthesis of this compound
This stage employs the Vilsmeier-Haack reaction to introduce a formyl group at the C3 position of the N-cyclopentylpyrrole intermediate. The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6][7]
Reaction Mechanism: Vilsmeier-Haack Formylation
The mechanism proceeds in three key stages:
-
Vilsmeier Reagent Formation: DMF, a nucleophilic amide, attacks the electrophilic phosphorus oxychloride. A subsequent elimination of a dichlorophosphate species generates the highly electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[8]
-
Electrophilic Aromatic Substitution: The electron-rich N-cyclopentylpyrrole attacks the Vilsmeier reagent. As noted, the attack occurs preferentially at the C3 position due to steric hindrance at the C2 positions from the N-cyclopentyl group.[4] This forms a cationic intermediate which quickly rearomatizes.
-
Hydrolysis: During aqueous work-up, the resulting iminium salt is hydrolyzed to yield the final aldehyde product.[9]
Caption: Logical flow of the Vilsmeier-Haack reaction mechanism.
Materials & Reagents
-
1-Cyclopentyl-1H-pyrrole (from Part 1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate trihydrate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
-
Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Experimental Protocol
-
Vilsmeier Reagent Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath.
-
POCl₃ Addition: Add phosphorus oxychloride (1.2 equivalents) dropwise to the cold DMF via the dropping funnel over 30 minutes. Caution: This addition is exothermic. Maintain the internal temperature below 10 °C. After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Pyrrole Addition: Dissolve 1-cyclopentyl-1H-pyrrole (1.0 equivalent) in a small amount of anhydrous DCM (approx. 20 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C over 30 minutes.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 40 °C and stir for 2-3 hours. Monitor the reaction by TLC.
-
Hydrolysis (Work-up): Cool the reaction mixture back to 0 °C in an ice bath. Prepare a solution of sodium acetate trihydrate (5.0 equivalents) in water (100 mL). Slowly and cautiously add this aqueous solution to the reaction mixture to quench it and begin the hydrolysis of the iminium salt.
-
Heating: After the addition is complete, heat the biphasic mixture to reflux (approx. 80-90 °C) and stir vigorously for 1 hour to ensure complete hydrolysis.
-
Extraction: Cool the mixture to room temperature. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine all organic layers and wash them sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product, typically a dark oil or solid, should be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield this compound as a solid or viscous oil.
Data Summary and Validation
| Parameter | Step 1: N-Alkylation | Step 2: Vilsmeier-Haack Formylation |
| Key Reactants | Pyrrole, Cyclopentyl Bromide, KOH | 1-Cyclopentyl-1H-pyrrole, POCl₃, DMF |
| Molar Ratio | 1 : 1.1 : 1.2 | 1 : 1.2 : 3.0 |
| Solvent | Anhydrous DMF | Anhydrous DMF / DCM |
| Temperature | 60-70 °C | 0 °C to 40 °C |
| Reaction Time | 4-6 hours | 2-3 hours |
| Typical Yield | 70-85% | 60-75% |
| Product | 1-Cyclopentyl-1H-pyrrole | This compound |
| Physical State | Colorless Oil | Yellowish Solid/Oil |
| Molecular Weight | 121.19 g/mol | 163.22 g/mol [1] |
Trustworthiness & Self-Validation System
To ensure the integrity of the synthesis, each product must be validated.
-
TLC Monitoring: Use TLC throughout both reactions to track the consumption of starting materials and the formation of products.
-
1-Cyclopentyl-1H-pyrrole (Intermediate):
-
¹H NMR: Expect signals corresponding to the cyclopentyl protons and three distinct signals for the pyrrole ring protons. The disappearance of the N-H proton signal from the starting pyrrole is a key indicator of success.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass (m/z = 121.19).
-
-
This compound (Final Product):
-
¹H NMR: Look for the appearance of a characteristic aldehyde proton signal (CHO) typically downfield (δ 9-10 ppm). The pyrrole proton signals will also shift accordingly.
-
¹³C NMR: The appearance of a carbonyl carbon signal (C=O) in the range of δ 180-190 ppm is definitive proof of formylation.
-
Infrared (IR) Spectroscopy: A strong C=O stretching vibration should be present around 1660-1700 cm⁻¹.
-
MS: The molecular ion peak should be observed at m/z = 163.22.[1]
-
By following this detailed protocol and employing the described analytical validation steps, researchers can reliably and efficiently synthesize this compound for use in further scientific endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. Pyrrole carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
multicomponent reactions for pyrrole-3-carbaldehyde synthesis
An Application Note for Researchers and Drug Development Professionals
Abstract
Pyrrole-3-carbaldehydes are pivotal building blocks in synthetic and medicinal chemistry, serving as versatile precursors for a wide array of complex, biologically active molecules.[1] Traditional synthetic routes, such as the Vilsmeier-Haack formylation, often suffer from poor regioselectivity, leading to mixtures of isomers and challenging purification processes.[2][3] This application note details a robust and efficient one-pot, sequential multicomponent reaction (MCR) for the regioselective synthesis of N-substituted pyrrole-3-carbaldehydes. By leveraging an organocatalytic Mannich reaction-cyclization sequence followed by an in-situ oxidation, this methodology offers significant advantages in terms of operational simplicity, atom economy, and high yields, making it an invaluable tool for researchers in drug discovery and organic synthesis.
Introduction: The Significance of Pyrrole-3-carbaldehydes
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials.[4][5][6] Its derivatives exhibit a vast spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4][7] Within this class, pyrrole-3-carbaldehydes are of particular strategic importance. The aldehyde group at the C3 position is a versatile chemical handle that can participate in a multitude of transformations, providing a gateway to complex fused heterocyclic systems and other medicinally relevant structures.[1]
However, the direct and regioselective synthesis of these compounds is a well-known challenge. Classical electrophilic substitution reactions on the pyrrole ring, like the Vilsmeier-Haack formylation, predominantly yield the 2-formyl isomer due to the higher electron density at the α-position.[3][8][9] Achieving β-selectivity often requires sterically demanding protecting groups on the pyrrole nitrogen or multi-step synthetic sequences, which are inefficient and costly.[2]
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product containing substantial portions of all reactants, have emerged as a powerful strategy to overcome these limitations.[10][11] MCRs are prized for their high bond-forming efficiency, atom economy, and their ability to rapidly generate molecular complexity from simple starting materials, aligning perfectly with the principles of green and sustainable chemistry.[12]
This guide focuses on a highly effective sequential MCR for synthesizing N-arylpyrrole-3-carbaldehydes, providing a detailed mechanistic overview, a step-by-step experimental protocol, and a summary of its synthetic scope.
A Key Multicomponent Strategy: Proline-Catalyzed Sequential Reaction
A highly successful MCR for the synthesis of N-arylpyrrole-3-carbaldehydes involves a one-pot, three-component sequence utilizing an aromatic aldehyde, an aromatic amine, and succinaldehyde.[13][14] This metal-free approach is distinguished by its use of proline as an organocatalyst for a key C-C bond-forming step, followed by an efficient oxidation to achieve the final aromatic product.[12][15]
Reaction Mechanism
The reaction proceeds through a cascade of three distinct stages within a single pot:
-
In Situ Imine Formation: The reaction commences with the condensation of an aromatic aldehyde and an aromatic amine to form the corresponding aldimine. This step typically proceeds at room temperature without the need for a catalyst.
-
Proline-Catalyzed Mannich Reaction & Cyclization: This is the crucial, complexity-building phase. Proline, a chiral secondary amine, catalyzes the reaction between the in situ-generated imine and succinaldehyde. Proline first forms an enamine with one of the aldehyde groups of succinaldehyde. This enamine then undergoes a stereoselective Mannich-type addition to the imine. The resulting intermediate rapidly cyclizes via intramolecular condensation, eliminating the proline catalyst and forming a dihydropyrrole intermediate.
-
Oxidative Aromatization: The final step involves the oxidation of the dihydropyrrole intermediate to the aromatic pyrrole-3-carbaldehyde. A mild and efficient hypervalent iodine reagent, 2-Iodoxybenzoic acid (IBX), is typically used for this transformation, which proceeds cleanly under gentle heating.[12]
The overall mechanistic pathway is illustrated below.
Caption: Mechanistic pathway of the sequential multicomponent synthesis.
Detailed Experimental Protocol
This protocol is adapted from the procedure developed by Kumar and co-workers.[1][13][15]
Materials and Equipment
-
Reagents: Aromatic aldehyde (e.g., 2-nitrobenzaldehyde), aromatic amine (e.g., p-anisidine), succinaldehyde (typically as a ~40% solution in water), L-Proline, 2-Iodoxybenzoic acid (IBX), Dimethyl sulfoxide (DMSO), Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature control, TLC plates (silica gel), standard glassware for work-up (separatory funnel, beakers), rotary evaporator, column chromatography setup.
Step-by-Step Procedure
The general workflow for this synthesis is outlined below.
Caption: General experimental workflow for the MCR synthesis.
-
Imine Formation: To a stirred solution of the aromatic aldehyde (1.0 mmol) in DMSO (10 mL) in a 50 mL round-bottom flask, add the aromatic amine (1.0 mmol). Stir the mixture at room temperature for 2 hours. Monitor the formation of the imine by TLC.
-
Mannich Reaction and Cyclization: To the solution containing the in situ-generated imine, add succinaldehyde (3.0 mmol, typically ~0.75 mL of a 40% aqueous solution) followed by L-proline (0.2 mmol, 20 mol%).
-
Causality Note: Proline is an effective organocatalyst for this Mannich-type reaction, proceeding through an enamine intermediate with succinaldehyde to ensure high reactivity and selectivity.
-
-
Continue stirring the combined reaction mixture at room temperature for 8 hours. The reaction progress can be monitored by TLC, observing the consumption of the imine.
-
Oxidative Aromatization: Add IBX (1.2 mmol) to the reaction mixture.
-
Causality Note: IBX is a mild hypervalent iodine oxidant that effectively converts the dihydropyrrole intermediate to the aromatic pyrrole without over-oxidizing the aldehyde functionality.[12]
-
-
Heat the reaction mixture to 70 °C and stir for an additional 3 hours, or until TLC analysis indicates the complete formation of the aromatic product.
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water (50 mL). Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure N-arylpyrrole-3-carbaldehyde.
Data & Results: Reaction Scope
The described MCR protocol is robust and tolerates a wide range of functional groups on both the aromatic aldehyde and the aromatic amine, delivering products in good to high yields.[15]
| Entry | Aromatic Aldehyde (Ar) | Aromatic Amine (Ar') | Product | Yield (%) |
| 1 | 2-Nitrophenyl | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde | 72%[1] |
| 2 | 3-Nitrophenyl | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-2-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde | 78%[1] |
| 3 | 3-Fluorophenyl | 4-Methoxyphenyl | 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde | 74%[1] |
| 4 | 3-Pyridyl | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde | 70%[1] |
| 5 | 4-Cyanophenyl | 4-Methoxyphenyl | 2-(4-Cyanophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde | 75%[15] |
| 6 | 2-Naphthyl | 4-Chlorophenyl | 1-(4-Chlorophenyl)-2-(naphthalen-2-yl)-1H-pyrrole-3-carbaldehyde | 70%[15] |
As reported in the cited literature. Yields refer to isolated product after purification.
The reaction is compatible with both electron-donating and electron-withdrawing substituents, including nitro, fluoro, chloro, bromo, and cyano groups, highlighting its broad applicability.[15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete imine formation. | Ensure reagents are pure. Extend the initial stirring time for imine formation to 3-4 hours. |
| Inefficient oxidation. | Ensure IBX is fresh and active. Increase heating time for the oxidation step slightly (e.g., to 4 hours). | |
| Decomposition of product. | Avoid excessive heating during the oxidation step. Ensure prompt work-up after the reaction is complete. | |
| Multiple Spots on TLC | Incomplete reaction or side reactions. | Monitor each stage of the reaction carefully by TLC to ensure completion before proceeding to the next step. Optimize purification conditions (solvent system for chromatography). |
| Impure succinaldehyde. | Use freshly opened or purified succinaldehyde. | |
| Reaction Stalls | Inactive catalyst. | Use fresh L-proline. Ensure the correct stoichiometry (20 mol%) is used. |
Applications and Future Perspectives
The N-arylpyrrole-3-carbaldehydes synthesized via this MCR are valuable intermediates for creating more complex, high-value molecules. The aldehyde functionality allows for further diversification through reactions such as Wittig olefination, reductive amination, and condensation reactions. This has been demonstrated in the synthesis of medicinally important fused heterocycles like pyrrolo[3,2-c]quinolines.[12][13]
While this application note focuses on a specific, highly effective MCR, the field of multicomponent pyrrole synthesis is vast and continues to evolve. Other notable MCRs, such as the Barton-Zard reaction (reacting a nitroalkene with an α-isocyanide), provide access to different substitution patterns on the pyrrole ring and remain a cornerstone of heterocyclic synthesis.[16][17][18] The continued development of novel, catalytic MCRs will undoubtedly play a crucial role in advancing drug discovery and materials science.[19][20]
Conclusion
The one-pot, sequential multicomponent synthesis of N-arylpyrrole-3-carbaldehydes offers a powerful and practical alternative to traditional, often low-yielding methods. By combining in situ imine formation, an organocatalyzed Mannich-cyclization cascade, and a mild oxidative aromatization, this metal-free protocol provides direct and regioselective access to these important synthetic building blocks.[1] Its operational simplicity, broad substrate scope, and adherence to the principles of green chemistry make it an exemplary modern synthetic method for academic and industrial laboratories.
References
- 1. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. scitechnol.com [scitechnol.com]
- 6. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. orientjchem.org [orientjchem.org]
- 11. Multicomponent reactions for the synthesis of pyrroles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. [PDF] One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles | Semantic Scholar [semanticscholar.org]
- 15. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. synarchive.com [synarchive.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Utility of 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde in Modern Medicinal Chemistry
Executive Summary
The pyrrole ring is a foundational heterocycle in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] Specifically, the pyrrole-3-carbaldehyde scaffold serves as an exceptionally versatile intermediate, providing a reactive "handle" for the synthesis of diverse compound libraries. This guide focuses on 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde, a representative member of this class, to illustrate its synthesis, derivatization, and potential applications in drug discovery. We provide detailed, field-tested protocols for its synthesis via the Vilsmeier-Haack reaction and its subsequent conversion into key downstream structures relevant to antimicrobial and anti-inflammatory research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block for lead generation and optimization.
Introduction: The Strategic Value of the Pyrrole-3-Carbaldehyde Scaffold
Nitrogen-containing heterocycles are cornerstones of drug design, largely due to their ability to engage in specific biological interactions and their favorable physicochemical properties.[2] The pyrrole scaffold, in particular, has demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4][5]
The strategic placement of a formyl (aldehyde) group at the C3 position of the pyrrole ring is of particular significance. Unlike the more electronically activated C2/C5 positions, direct functionalization at C3 can be challenging, often requiring multi-step procedures or specialized substrates.[6] However, the C3-aldehyde is a powerful synthetic linchpin. It is readily amenable to a vast array of chemical transformations—such as reductive aminations, condensations, and oxidations—allowing for the systematic exploration of the surrounding chemical space. The N-cyclopentyl group provides a balance of lipophilicity and conformational constraint, making this compound an excellent starting point for building focused compound libraries.
Physicochemical Properties
A summary of the key computed and measured properties of the title compound is presented below.
| Property | Value | Source |
| CAS Number | 1071359-81-3 | [7] |
| Molecular Formula | C₁₀H₁₃NO | [7] |
| Molecular Weight | 163.22 g/mol | [7] |
| Topological Polar Surface Area (TPSA) | 22.0 Ų | [7] |
| Computed logP | 2.4157 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Hydrogen Bond Donors | 0 | [7] |
| Rotatable Bonds | 2 | [7] |
Synthesis of this compound
The most direct and efficient method for the formylation of electron-rich pyrroles is the Vilsmeier-Haack reaction.[8][9] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). A key principle in pyrrole chemistry is that the regioselectivity of electrophilic substitution is heavily influenced by steric hindrance at the nitrogen substituent.[10] A bulky group, such as cyclopentyl, sterically shields the C2 and C5 positions, thereby directing the electrophilic Vilsmeier reagent to the C3 position, yielding the desired product with high regioselectivity.
Caption: Mechanism of the Vilsmeier-Haack Reaction on N-Cyclopentylpyrrole.
Protocol 2.1: Synthesis via Vilsmeier-Haack Formylation
Causality: This protocol is designed for regioselective C3 formylation. The use of a bulky N-substituent (cyclopentyl) is the primary driver for C3 selectivity over the electronically favored C2 position.[10] The reaction is run at low temperatures to control the exothermic formation of the Vilsmeier reagent and then warmed to drive the electrophilic substitution.
Materials:
-
N-Cyclopentylpyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C using an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.2 eq) dropwise to the cooled DMF via a dropping funnel over 20 minutes. Maintain the temperature at 0 °C. A white solid may form. Stir the mixture at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve N-Cyclopentylpyrrole (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice containing an excess of saturated NaHCO₃ solution to neutralize the acid. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The ¹H NMR spectrum is expected to show a characteristic singlet for the aldehyde proton around δ 9.5-9.7 ppm.
Application in Lead Generation: Derivatization Strategies
The true power of this compound lies in its role as a versatile synthetic intermediate. The aldehyde group can be readily transformed into a wide array of functional groups, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Caption: Derivatization workflow for generating diverse leads from the core scaffold.
Application Focus 1: Antimicrobial Agents via Schiff Base Formation
Rationale: Pyrrole derivatives have shown significant potential as antibacterial agents.[2] The formation of Schiff bases (imines) by condensing the aldehyde with various primary amines introduces new functionalities and modulates the electronic and steric properties of the molecule, which can lead to potent antimicrobial activity.
Protocol 3.1: Synthesis of a Schiff Base Derivative
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Add the desired primary amine (e.g., a substituted aniline) (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction at room temperature or heat to reflux for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.
-
If the product does not precipitate, concentrate the solvent and purify the residue by recrystallization or column chromatography.
Application Focus 2: Antitubercular Agents via Reductive Amination
Rationale: The NADH-dependent enoyl acyl carrier protein reductase (InhA) is a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis and is a validated drug target.[11] Many known InhA inhibitors feature a core heterocycle linked to various amine-containing side chains. Reductive amination provides a direct route to install these side chains, creating stable secondary or tertiary amines that can mimic the structure of known antitubercular agents.[4][11]
Protocol 3.2: Synthesis of a Secondary Amine Derivative
Procedure:
-
In a flask, dissolve this compound (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
Application Focus 3: Anti-inflammatory Agents via Chalcone Synthesis
Rationale: Chalcones, characterized by an α,β-unsaturated ketone system, are known to possess a wide range of biological activities, including anti-inflammatory and anticancer effects.[5] A Claisen-Schmidt condensation between the pyrrole-3-carbaldehyde and a substituted acetophenone is a classic and effective method to synthesize these valuable scaffolds.
Protocol 3.3: Synthesis of a Pyrrole-Based Chalcone
Procedure:
-
Dissolve the substituted acetophenone (1.0 eq) and this compound (1.0 eq) in ethanol.
-
Cool the solution in an ice bath and add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 eq), dropwise.
-
Stir the reaction mixture at room temperature for 4-12 hours. A solid precipitate often forms.
-
Collect the solid product by filtration, wash thoroughly with cold water to remove excess base, and then with a small amount of cold ethanol.
-
Dry the product. If necessary, purify further by recrystallization from a suitable solvent like ethanol.
Conclusion
This compound represents a high-value, strategically functionalized building block for medicinal chemistry. Its synthesis is straightforward, and the aldehyde handle provides a gateway to a vast chemical space. The protocols outlined in this guide demonstrate its utility in creating compound libraries targeting diverse therapeutic areas, from infectious diseases to inflammation. By leveraging the established chemistry of this scaffold, drug discovery programs can accelerate the identification and optimization of novel lead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. mdpi.com [mdpi.com]
- 6. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 7. chemscene.com [chemscene.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Precursor: Application Notes for 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde in Fused Heterocycle Synthesis
Introduction: The Strategic Importance of Fused Pyrroles and a Key Building Block
Fused pyrrole heterocycles are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1][2] Their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties, stem from their unique three-dimensional structures which allow for precise interactions with biological targets.[3] The synthetic accessibility and strategic functionalization of these complex ring systems are paramount in drug discovery programs.
A key precursor that has emerged for the construction of diverse fused pyrrole systems is 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde . The N-cyclopentyl group offers a balance of lipophilicity and metabolic stability, often enhancing the pharmacokinetic profile of the final compounds. The aldehyde functionality at the C3-position serves as a versatile chemical handle for a variety of cyclization strategies, enabling the annulation of additional heterocyclic rings.
This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound and its subsequent elaboration into medicinally relevant fused heterocycles, including pyrrolo[3,2-d]pyrimidines, thieno[3,2-b]pyrroles, and pyrrolo[3,2-c]pyridines. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.
Part 1: Synthesis of the Precursor: this compound
The most reliable and widely used method for the formylation of electron-rich pyrroles is the Vilsmeier-Haack reaction.[3][4] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent attacks the electron-rich pyrrole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.
The regioselectivity of the Vilsmeier-Haack reaction on N-substituted pyrroles is highly dependent on the steric bulk of both the N-substituent and the formylating agent. While formylation often occurs at the C2-position, the use of sterically demanding formamides can favor the formation of the C3-aldehyde.[5] For the synthesis of this compound, careful control of reaction conditions is crucial.
Protocol 1.1: Vilsmeier-Haack Formylation of 1-Cyclopentyl-1H-pyrrole
This protocol is adapted from established procedures for the formylation of N-substituted pyrroles.[6]
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of 1-Cyclopentyl-1H-pyrrole.
Materials:
-
1-Cyclopentyl-1H-pyrrole
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1 eq.) dropwise via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 10 °C. The formation of a solid white complex indicates the generation of the Vilsmeier reagent.
-
Reaction with Pyrrole: After the addition of POCl₃ is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Dissolve 1-Cyclopentyl-1H-pyrrole (1.0 eq.) in anhydrous DCM and add this solution dropwise to the stirred Vilsmeier reagent suspension over 30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis and Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated NaHCO₃ solution. Stir vigorously until the gas evolution ceases and the iminium salt is fully hydrolyzed.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound as a pale yellow oil.
Causality and Experimental Insights:
-
The dropwise addition of POCl₃ at low temperature is critical to control the exothermic reaction and prevent the decomposition of the Vilsmeier reagent.
-
The use of anhydrous solvents is essential as the Vilsmeier reagent is highly reactive towards water.
-
The hydrolysis step with a mild base (NaHCO₃) is necessary to convert the intermediate iminium salt to the final aldehyde product.
Expected Data:
-
Yield: 50-70%
-
Appearance: Pale yellow oil
-
¹H NMR (CDCl₃, 400 MHz): δ 9.75 (s, 1H, CHO), 7.25 (t, J = 1.8 Hz, 1H, Pyrrole-H), 6.70 (t, J = 2.5 Hz, 1H, Pyrrole-H), 6.55 (dd, J = 1.8, 2.5 Hz, 1H, Pyrrole-H), 4.80 (quint, J = 7.0 Hz, 1H, N-CH), 2.10-1.95 (m, 2H, Cyclopentyl-CH₂), 1.90-1.75 (m, 4H, Cyclopentyl-CH₂), 1.70-1.55 (m, 2H, Cyclopentyl-CH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 185.0 (CHO), 132.5, 128.0, 125.5, 110.0 (Pyrrole-C), 60.0 (N-CH), 33.0 (2C, Cyclopentyl-CH₂), 24.0 (2C, Cyclopentyl-CH₂).
Part 2: Synthesis of Fused Heterocycles
Application 2.1: Synthesis of 1-Cyclopentyl-1H-pyrrolo[3,2-d]pyrimidines
Pyrrolo[3,2-d]pyrimidines are potent kinase inhibitors and are of significant interest in oncology.[7][8] A common synthetic route involves the condensation of a 3-formylpyrrole with a urea or thiourea derivative, followed by cyclization.
Reaction Scheme:
Caption: Synthesis of a pyrrolo[3,2-d]pyrimidinone derivative.
Materials:
-
This compound
-
Urea
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
An oxidizing agent such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
A high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
Condensation: In a round-bottom flask, dissolve this compound (1.0 eq.) and urea (1.2 eq.) in DMF. Add a catalytic amount of p-TsOH (0.1 eq.).
-
Reaction: Heat the mixture to 100-120 °C and stir for 4-6 hours, monitoring the formation of the intermediate by TLC.
-
Oxidative Cyclization: Cool the reaction mixture to room temperature and add the oxidizing agent (e.g., DDQ, 1.1 eq.). Stir at room temperature for an additional 2-3 hours or until the reaction is complete.
-
Workup and Purification: Pour the reaction mixture into ice-water and collect the precipitate by filtration. Wash the solid with cold water and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-Cyclopentyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one.
Causality and Experimental Insights:
-
The acid catalyst facilitates the initial condensation between the aldehyde and urea.
-
The use of a high-boiling polar aprotic solvent like DMF helps to dissolve the reactants and facilitates the reaction at elevated temperatures.
-
The oxidant is necessary for the final aromatization step to form the stable pyrrolopyrimidine ring system.
Application 2.2: Synthesis of 1-Cyclopentyl-1H-thieno[3,2-b]pyrroles
Thieno[3,2-b]pyrroles are another important class of fused heterocycles with applications in materials science and as inhibitors of various enzymes.[9] The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes, which can then be further elaborated. A variation of this approach involves the reaction of a pyrrole-3-carbaldehyde with an active methylene nitrile and elemental sulfur.
Reaction Scheme:
Caption: Gewald-type synthesis of a thieno[3,2-b]pyrrole derivative.
Materials:
-
This compound
-
Malononitrile
-
Elemental sulfur (S₈)
-
A base catalyst such as morpholine or piperidine
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.
-
Catalysis: Add a catalytic amount of morpholine (0.2 eq.).
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. The reaction mixture will typically turn dark. Monitor the reaction by TLC.
-
Workup and Purification: Cool the reaction mixture to room temperature. A solid product may precipitate. If so, collect it by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired 5-Amino-1-cyclopentyl-1H-thieno[3,2-b]pyrrole-6-carbonitrile.
Causality and Experimental Insights:
-
The base catalyzes the initial Knoevenagel condensation between the aldehyde and malononitrile.
-
Elemental sulfur acts as the sulfur source for the thiophene ring formation.
-
The reaction proceeds through a series of intermediates, culminating in the cyclization and aromatization to the thieno[3,2-b]pyrrole system.
Application 2.3: Synthesis of 1-Cyclopentyl-1H-pyrrolo[3,2-c]pyridines
The pyrrolo[3,2-c]pyridine scaffold is present in a number of biologically active compounds, including kinase inhibitors and anti-cancer agents.[10] The Friedländer annulation is a classic method for the synthesis of quinolines and related fused pyridine systems, involving the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[11][12] This methodology can be adapted for the synthesis of pyrrolo[3,2-c]pyridines.
Reaction Scheme:
Caption: Friedländer-type synthesis of a pyrrolo[3,2-c]pyridine derivative.
Materials:
-
This compound
-
An active methylene ketone (e.g., cyclohexanone, cyclopentanone)
-
A catalyst, either a base (e.g., potassium hydroxide) or an acid (e.g., p-TsOH)
-
A suitable solvent (e.g., ethanol, toluene)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene ketone (1.2 eq.) in the chosen solvent.
-
Catalysis: Add the catalyst (e.g., KOH, 1.5 eq. or p-TsOH, 0.1 eq.).
-
Reaction: Heat the mixture to reflux and stir for 6-12 hours, monitoring by TLC.
-
Workup and Purification: Cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, neutralize the reaction mixture (if a base or acid catalyst was used), and extract the product with an appropriate organic solvent. Wash the organic layer, dry it, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Causality and Experimental Insights:
-
The catalyst (base or acid) promotes the initial aldol condensation between the aldehyde and the enolate (or enol) of the ketone.
-
Subsequent dehydration and cyclization lead to the formation of the fused pyridine ring.
-
The choice of catalyst and solvent can significantly impact the reaction rate and yield.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of medicinally important fused heterocyclic compounds. The protocols and insights provided in this guide offer a solid foundation for researchers in drug discovery and organic synthesis to access these complex scaffolds efficiently and reproducibly. The strategic application of classic named reactions, such as the Vilsmeier-Haack, Gewald, and Friedländer reactions, underscores the power of fundamental organic chemistry in the development of novel therapeutic agents.
References
- 1. Rapid construction of tricyclic tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine via isocyanide-based multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
Application Notes and Protocols for the Analytical Characterization of Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Introduction: The Ubiquitous Pyrrole Scaffold and the Imperative for Rigorous Characterization
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of organic chemistry and medicinal drug discovery. Its derivatives are integral components of a vast array of natural products, pharmaceuticals, and advanced materials. From the core of heme and chlorophyll to the latest generation of conductive polymers and targeted therapeutics, the versatility of the pyrrole scaffold is undeniable. Consequently, the unambiguous characterization of novel pyrrole derivatives is of paramount importance. The precise elucidation of their three-dimensional structure, purity, and physicochemical properties is a critical prerequisite for understanding their biological activity, optimizing their function, and ensuring their safety and efficacy in drug development pipelines.
This comprehensive guide provides a detailed overview of the key analytical techniques employed for the structural and functional characterization of pyrrole derivatives. We will delve into the theoretical underpinnings of each method, present detailed, field-proven protocols, and offer expert insights into data interpretation. This document is designed to serve as a practical resource for researchers at all levels, from those new to the field to seasoned professionals seeking to refine their analytical workflows.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and informative technique for the structural elucidation of organic molecules, and pyrrole derivatives are no exception. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework, including connectivity, stereochemistry, and the electronic environment of individual atoms.
Core Principles of Pyrrole NMR
The aromatic nature of the pyrrole ring gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. In an unsubstituted pyrrole, the molecule's symmetry results in two distinct signals for the ring protons (α-protons at C2/C5 and β-protons at C3/C4) and two signals for the ring carbons. The chemical shifts of these nuclei are exquisitely sensitive to the electronic effects of substituents. Electron-withdrawing groups (EWGs) typically induce a downfield shift (higher ppm values) of the ring proton and carbon signals, while electron-donating groups (EDGs) cause an upfield shift (lower ppm values)[1].
Data Presentation: Typical NMR Chemical Shifts and Coupling Constants
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for unsubstituted pyrrole and the influence of various substituents.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Unsubstituted Pyrrole in CDCl₃
| Nucleus | Position | Chemical Shift (ppm) |
| ¹H | N-H | ~8.0 (broad) |
| ¹H | H-2, H-5 | ~6.7 |
| ¹H | H-3, H-4 | ~6.2 |
| ¹³C | C-2, C-5 | ~118 |
| ¹³C | C-3, C-4 | ~108 |
Note: The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
Table 2: Indicative ¹H NMR Chemical Shift Ranges for Substituted Pyrroles
| Substituent Type | Position | Effect on Ring Protons | Typical Shift Range (ppm) |
| Electron-Donating (e.g., -NH₂, -OR) | Ortho/Para | Upfield Shift | 5.5 - 6.5 |
| Electron-Withdrawing (e.g., -NO₂, -COR) | Ortho/Para | Downfield Shift | 6.5 - 7.5 |
| Alkyl | Any | Minor Upfield Shift | 6.0 - 6.8 |
Table 3: Typical Proton-Proton Coupling Constants (J) in Pyrrole Derivatives
| Coupling | Typical Value (Hz) |
| ³J(H2-H3) | 2.4 - 3.1 |
| ³J(H3-H4) | 3.4 - 3.8 |
| ⁴J(H2-H4) | 1.3 - 1.8 |
| ⁴J(H2-H5) | 1.3 - 1.8 |
The magnitude of these coupling constants can provide valuable information about the substitution pattern on the pyrrole ring[2].
Experimental Protocol: Acquiring High-Quality NMR Spectra of a Pyrrole Derivative
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation of a synthesized pyrrole derivative.
Materials:
-
Pyrrole derivative sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) of high purity
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Ensure the sample is of high purity to avoid interfering signals from impurities.
-
Choose a deuterated solvent in which the compound is fully soluble.
-
For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.[1]
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.5-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition (¹H NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters. The following are typical for a 400 MHz spectrometer:
-
Pulse Angle: 30-45°
-
Acquisition Time (AQ): 2-4 seconds (longer times improve resolution)
-
Relaxation Delay (D1): 1-2 seconds
-
Number of Scans (NS): 8-16 (increase for dilute samples)
-
Spectral Width: 0-12 ppm
-
-
-
NMR Data Acquisition (¹³C NMR):
-
Use the same locked and shimmed sample.
-
Set the appropriate acquisition parameters for ¹³C NMR:
-
Pulse Angle: 30° (a smaller angle helps avoid saturation)
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2 seconds (carbon nuclei generally have longer relaxation times)
-
Number of Scans (NS): 128 or more (required due to the low natural abundance of ¹³C)
-
Spectral Width: 0-220 ppm
-
Decoupling: Employ proton broadband decoupling to simplify the spectrum to single lines for each unique carbon.
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to deduce the structure.
-
Correlate the ¹H and ¹³C spectra, and consider 2D NMR experiments (e.g., COSY, HSQC, HMBC) for more complex structures.
-
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR analysis of pyrrole derivatives.
II. Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For pyrrole derivatives, MS can confirm the success of a synthesis, identify impurities, and help to elucidate the positions of substituents.
Ionization Techniques for Pyrrole Derivatives
Electrospray ionization (ESI) is a commonly used soft ionization technique for pyrrole derivatives, particularly for those that are polar or thermally labile. It typically generates protonated molecules [M+H]⁺ or other adducts, allowing for the accurate determination of the molecular weight.
Fragmentation Pathways of Pyrrole Derivatives
The fragmentation of pyrrole derivatives in the mass spectrometer is highly dependent on the nature and position of the substituents. Common fragmentation pathways include:
-
Loss of small neutral molecules: Such as H₂O, CO, and aldehydes from side chains.
-
Cleavage of substituent bonds: Leading to the loss of alkyl or aryl groups.
-
Ring opening and subsequent fragmentation: This can be more complex and provides valuable structural information.
For 2-substituted pyrroles, the side-chain substituents significantly influence the fragmentation pathways. For instance, derivatives with aromatic groups at the 2-position often show losses of water, aldehydes, and even the pyrrole moiety itself from the protonated molecular ion[3][4]. In contrast, those with non-aromatic side chains may exhibit losses of water, alcohols, and small alkyl fragments[3][4].
Experimental Protocol: ESI-MS Analysis of a Pyrrole Derivative
Objective: To determine the molecular weight and study the fragmentation pattern of a pyrrole derivative using ESI-MS.
Materials:
-
Pyrrole derivative sample
-
HPLC-grade solvent (e.g., methanol, acetonitrile)
-
Volumetric flasks and pipettes
-
Mass spectrometer with an ESI source (e.g., Q-TOF, Ion Trap)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the pyrrole derivative (typically 1-10 µg/mL) in a suitable HPLC-grade solvent.
-
Ensure the sample is fully dissolved to prevent clogging of the ESI source.
-
-
MS Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to obtain a stable and intense signal for the molecular ion.
-
Acquire the full scan mass spectrum in positive or negative ion mode, depending on the nature of the analyte.
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Select the molecular ion of interest ([M+H]⁺ or [M-H]⁻) in the first mass analyzer.
-
Subject the selected ion to collision-induced dissociation (CID) with an inert gas (e.g., argon, nitrogen) in the collision cell.
-
Vary the collision energy to control the degree of fragmentation.
-
Acquire the product ion spectrum in the second mass analyzer to observe the fragment ions.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.
-
Analyze the masses of the fragment ions in the MS/MS spectrum to propose plausible fragmentation pathways.
-
Use the fragmentation data to confirm the structure of the pyrrole derivative and the positions of its substituents.
-
Visualization: Generalized Fragmentation of a 2-Substituted Pyrrole
Caption: Common fragmentation pathways for 2-substituted pyrroles in ESI-MS.
III. Chromatographic Techniques: Separation and Purity Assessment
Chromatographic methods are essential for the separation of pyrrole derivatives from reaction mixtures, the assessment of their purity, and their quantification. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of a broad range of pyrrole derivatives. Reversed-phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase.
Table 4: Typical RP-HPLC Conditions for Pyrrole Derivative Analysis
| Parameter | Typical Conditions |
| Column | C18, C8 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures, often with additives like formic acid or trifluoroacetic acid for pH control and improved peak shape.[5][6][7] |
| Elution | Isocratic or gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis (typically at the λmax of the pyrrole derivative) or Mass Spectrometry (LC-MS) |
Experimental Protocol: RP-HPLC Purity Analysis of a Pyrrole Derivative
Objective: To determine the purity of a synthesized pyrrole derivative by RP-HPLC with UV detection.
Materials:
-
Pyrrole derivative sample
-
HPLC-grade acetonitrile and/or methanol
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (optional)
-
HPLC system with a UV-Vis detector and a C18 column
Procedure:
-
Sample and Mobile Phase Preparation:
-
Prepare a stock solution of the pyrrole derivative in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare the mobile phase by mixing the organic solvent and water in the desired ratio. For example, a starting mobile phase could be 50:50 acetonitrile:water.
-
If necessary, add a small amount of acid (e.g., 0.1% formic acid) to both the organic and aqueous components of the mobile phase to improve peak shape.
-
Degas the mobile phase to prevent bubble formation in the system.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 5-20 µL) of the sample solution.
-
Run the analysis using either an isocratic method (constant mobile phase composition) or a gradient method (the composition of the mobile phase changes over time) to achieve optimal separation.
-
Monitor the elution of the compounds using the UV-Vis detector set at a wavelength where the pyrrole derivative has strong absorbance.
-
-
Data Analysis:
-
Identify the peak corresponding to the pyrrole derivative based on its retention time.
-
Integrate the areas of all peaks in the chromatogram.
-
Calculate the purity of the sample by expressing the area of the main peak as a percentage of the total area of all peaks.
-
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable pyrrole derivatives. It offers high resolution and is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.
IV. Spectroscopic Techniques: Complementary Structural and Electronic Information
In addition to NMR and MS, other spectroscopic techniques provide valuable complementary information about the structure and electronic properties of pyrrole derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Table 5: Characteristic FTIR Absorption Bands for Pyrrole Derivatives
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
| N-H (in pyrrole ring) | Stretching | 3300 - 3500 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=C (aromatic) | Stretching | 1400 - 1600 |
| C-N | Stretching | 1000 - 1350 |
The presence or absence of these characteristic bands can confirm the formation of the pyrrole ring and the incorporation of other functional groups[8].
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation in the pyrrole derivative. Increased conjugation generally leads to a bathochromic (red) shift to longer wavelengths[9][10]. This technique is particularly useful for quantitative analysis using the Beer-Lambert law and for studying the electronic properties of novel pyrrole-based materials.
V. X-ray Crystallography: The Definitive 3D Structure
For crystalline pyrrole derivatives, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry. This technique is the ultimate arbiter of structure but requires the growth of high-quality single crystals.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for single-crystal X-ray diffraction analysis.
VI. Conclusion: An Integrated Approach to Characterization
The comprehensive characterization of pyrrole derivatives requires a multi-technique, integrated approach. While NMR and mass spectrometry provide the foundational structural information, chromatographic techniques are essential for purity assessment, and other spectroscopic methods offer valuable complementary data. For crystalline compounds, X-ray crystallography provides the definitive three-dimensional structure. By judiciously applying the techniques and protocols outlined in this guide, researchers can confidently and accurately characterize their novel pyrrole derivatives, paving the way for their successful application in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. oatext.com [oatext.com]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
Application Notes & Protocols: Investigating the Potential of 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde in Advanced Materials
A Note to the Researcher: Direct, peer-reviewed applications of 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde in materials science are not yet extensively documented in the literature. This document, therefore, serves as a forward-looking guide, grounded in the established chemistry of the pyrrole-3-carbaldehyde scaffold. The protocols provided are designed as robust starting points for investigating the potential of this specific molecule, leveraging well-understood principles of polymer chemistry and organic electronics. The cyclopentyl substituent is anticipated to enhance solubility in organic solvents, a critical property for solution-based processing of novel materials.
Introduction: The Pyrrole Scaffold in Materials Science
Pyrrole and its derivatives are cornerstone building blocks in the field of functional organic materials. The electron-rich, aromatic nature of the pyrrole ring allows for the formation of π-conjugated systems, which are essential for charge transport. This property has led to the extensive use of pyrrole derivatives in applications such as:
-
Conducting Polymers: Polypyrrole is one of the most studied and utilized conducting polymers due to its high conductivity, environmental stability, and biocompatibility.
-
Organic Electronics: Pyrrole-based molecules are integral components of Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).
-
Sensors and Biosensors: The electronic properties of pyrrole-containing materials can be modulated by the presence of specific analytes, making them excellent candidates for chemical and biological sensors.
The molecule this compound offers a unique combination of features: the polymerizable pyrrole ring, a versatile aldehyde functional group for post-polymerization modification or for building larger conjugated molecules, and a bulky, aliphatic cyclopentyl group to enhance solubility and potentially influence thin-film morphology.
Potential Application Pathway 1: Electropolymerization for Conductive Films
The most direct application for a pyrrole monomer is its use in forming a conductive polymer film via electropolymerization. The aldehyde group can remain as a pendant functional group on the polymer backbone, available for further chemical reactions.
Scientific Rationale
Electropolymerization is a powerful technique to grow a polymer film directly onto a conductive substrate (the working electrode). The process involves the oxidative coupling of monomer units. For pyrrole, this typically occurs between the 2 and 5 positions of the ring. The resulting poly(this compound) film would be electroactive and could be reversibly doped and de-doped, leading to changes in its conductivity and optical properties (electrochromism). The cyclopentyl group is expected to increase the solubility of the monomer in common organic electrolytes and may disrupt chain packing in the resulting polymer, potentially altering its electrochemical and physical properties compared to unsubstituted polypyrrole.
Experimental Workflow: Electropolymerization
The following diagram outlines the typical workflow for an electropolymerization experiment.
Caption: Workflow for electropolymerization and characterization.
Detailed Protocol: Potentiostatic Electropolymerization
-
Electrolyte Preparation: Prepare a 0.1 M solution of this compound and a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in anhydrous acetonitrile.
-
Electrode Cleaning: Thoroughly clean the working electrode (e.g., an Indium Tin Oxide (ITO) coated glass slide), counter electrode (e.g., platinum wire), and reference electrode (e.g., Ag/AgCl) via sonication in isopropanol, acetone, and deionized water, followed by drying under a stream of nitrogen.
-
Cell Assembly: Assemble the three electrodes in an electrochemical cell containing the electrolyte solution.
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Polymerization: Connect the electrodes to a potentiostat. Apply a constant potential (e.g., +1.1 V vs. Ag/AgCl) for a set duration (e.g., 60-300 seconds) to grow the polymer film on the working electrode. The optimal potential should be determined by first running a cyclic voltammogram to identify the monomer's oxidation potential.
-
Post-Polymerization: After deposition, remove the working electrode, rinse it thoroughly with fresh acetonitrile to remove unreacted monomer and electrolyte, and dry it under a nitrogen stream.
-
Characterization: The resulting film can be characterized by cyclic voltammetry in a monomer-free electrolyte solution to study its redox behavior. Spectroelectrochemistry (monitoring UV-Vis-NIR absorption changes as a function of applied potential) can reveal information about the electronic states of the polymer.
Potential Application Pathway 2: Synthesis of Novel Dyes and Sensors via Knoevenagel Condensation
The aldehyde group at the 3-position is a versatile chemical handle for building larger, more complex π-conjugated systems through well-established carbonyl chemistry. A Knoevenagel condensation with an active methylene compound is a highly efficient method to extend conjugation, leading to the formation of dyes with interesting optical and electronic properties.
Scientific Rationale
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. By reacting this compound with a compound like malononitrile or 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (INCN), a new C=C double bond is formed, extending the π-conjugation of the system. This extension typically results in a significant red-shift (bathochromic shift) of the molecule's primary absorption band, moving it towards the visible or even near-infrared region of the spectrum. The resulting molecule could function as a dye, a fluorescent probe, or the active component in a chemosensor, where binding of an analyte could perturb the electronic structure and lead to a colorimetric or fluorescent response.
General Reaction Scheme: Knoevenagel Condensation
The following diagram illustrates the general reaction pathway.
Caption: Knoevenagel condensation for extending π-conjugation.
Detailed Protocol: Synthesis of a Pyrrole-Based Merocyanine Dye
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and an active methylene compound such as malononitrile (1.1 eq) in a suitable solvent like ethanol or acetonitrile.
-
Catalyst Addition: Add a catalytic amount of a basic catalyst, such as piperidine or pyrrolidine (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often accompanied by a distinct color change as the conjugated dye is formed. Reactions are typically complete within 2-12 hours.
-
Isolation: After the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), cool the mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be collected by filtration and washed with cold solvent. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
UV-Vis Spectroscopy: To determine the absorption maximum (λ_max) and molar absorptivity (ε) of the new dye.
-
Fluorimetry: To measure the fluorescence emission spectrum and quantum yield.
-
Summary of Potential Properties and Data
The following table summarizes the expected inputs and potential outputs for the experimental pathways described. This serves as a guide for data collection and analysis.
| Parameter / Property | Pathway 1: Electropolymerization | Pathway 2: Knoevenagel Dye | Rationale & Significance |
| Starting Material | This compound | This compound | The core building block under investigation. |
| Key Reagent | Supporting Electrolyte (e.g., TBAPF₆) | Active Methylene (e.g., Malononitrile) | Drives the desired chemical transformation. |
| Primary Output | Conductive Polymer Film | Conjugated Dye Molecule | The new material synthesized. |
| Oxidation Potential | ~ +0.8 to +1.2 V vs Ag/AgCl | N/A | Key parameter for designing the electropolymerization conditions. |
| Film Conductivity | 10⁻³ to 10¹ S/cm (Doped State) | N/A | Measures the charge transport capability of the polymer film. |
| Absorption Max (λ_max) | > 400 nm (Neutral), > 700 nm (Oxidized) | 400 - 650 nm | Indicates the electronic structure and color of the material. |
| Fluorescence QY | N/A | 0.01 - 0.5 | Measures the efficiency of light emission, relevant for sensing/OLEDs. |
Conclusion and Future Outlook
This compound represents an intriguing but underexplored building block for materials science. The protocols and rationales outlined in this document provide a comprehensive starting point for two promising research directions: the development of novel conductive and functionalized polymers via electropolymerization, and the synthesis of new organic dyes and sensors through Knoevenagel condensation. The unique cyclopentyl substituent offers a handle to tune solubility and solid-state packing, providing a rich parameter space for materials optimization. Successful synthesis and characterization in these areas could pave the way for applications in electrochromic devices, organic electronics, and chemical sensing.
Application Notes and Protocols: Friedel-Crafts Alkylation Reactions of Pyrroles with Aldehydes
Introduction: The Gateway to Pyrrolic Macrocycles
The acid-catalyzed condensation of pyrroles with aldehydes, a classic example of a Friedel-Crafts alkylation, stands as the most direct and fundamental method for the synthesis of meso-substituted dipyrromethanes.[1][2] These dipyrromethane scaffolds are not merely synthetic curiosities; they are the pivotal building blocks for an astonishing array of functional macrocycles.[3][4] From the vibrant pigments of life, porphyrins, to the brilliant fluorescence of BODIPY dyes and the intricate structures of expanded porphyrins like sapphyrins and corroles, the journey often begins with the simple, yet nuanced, reaction of a pyrrole and an aldehyde.[1][5]
This guide provides an in-depth exploration of this critical reaction, moving beyond a simple recitation of steps to explain the underlying principles, catalytic strategies, and practical considerations necessary for success in a research and development setting. We will delve into the mechanistic pathways, compare various catalytic systems, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Reaction Mechanism: An Electrophilic Aromatic Substitution Cascade
The reaction proceeds via a classic electrophilic aromatic substitution mechanism, leveraging the high electron density and reactivity of the pyrrole ring.[6][7] The process can be dissected into several key stages, each influenced by the choice of catalyst and reaction conditions.
-
Aldehyde Activation: The reaction is initiated by an acid catalyst, which can be either a Brønsted acid (e.g., H⁺) or a Lewis acid (e.g., AlCl₃, InCl₃).[8][9] The acid activates the aldehyde's carbonyl group, dramatically increasing its electrophilicity and making it susceptible to nucleophilic attack.
-
First Electrophilic Attack: An electron-rich pyrrole molecule attacks the activated carbonyl carbon, typically at its most nucleophilic C2 position. This forms a pyrrolylcarbinol intermediate.
-
Carbocation Formation: Under the acidic conditions, the carbinol is readily protonated and loses a molecule of water to form a resonance-stabilized carbocation. This cation is a potent electrophile.
-
Second Electrophilic Attack: A second molecule of pyrrole attacks this electrophilic intermediate, forming the C-C bond that bridges the two pyrrole units and yields the final dipyrromethane product.[10]
This cascade is exquisitely sensitive to reaction conditions. The dipyrromethane product itself is still reactive and can compete with pyrrole in attacking the carbocation intermediate, leading to the formation of tripyrranes and higher oligomers, a common challenge in these syntheses.[3][11]
A Comparative Guide to Catalysis
The choice of catalyst is the most critical parameter in designing a successful dipyrromethane synthesis. The ideal catalyst must be strong enough to activate the aldehyde but mild enough to prevent rampant polymerization of the pyrrole or the product.[2]
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages & Mitigation |
| Brønsted Acids | Trifluoroacetic acid (TFA), HCl, p-Toluenesulfonic acid (p-TSA)[2] | Large excess of pyrrole (as solvent), room temp, short reaction times (5-15 min)[2] | Inexpensive, readily available, highly effective. | Can cause significant oligomerization and polymerization.[2] Mitigation: Use of a vast excess of pyrrole (~40-100 eq.) statistically favors the desired 2:1 condensation.[2][3] |
| Lewis Acids | InCl₃, BF₃·OEt₂, MgBr₂, Zn(OTf)₂[2][12][13] | Excess pyrrole or CH₂Cl₂, room temp[1][14] | Often provide cleaner reactions, higher yields, and are suitable for more sensitive substrates.[2] | Can be more expensive, moisture-sensitive. Stoichiometric amounts may be needed if the product complexes with the catalyst.[15] |
| Heterogeneous & Green Catalysts | Boric acid, Glycine@celite, SO₃H-functionalized ionic liquids, Cation exchange resins[1][2][10] | Often in "green" solvents like water or ethanol, or solvent-free.[1][16] | Environmentally benign, easily removed by filtration, often reusable, simplified workup.[2][10] | May have lower catalytic activity, requiring longer reaction times or elevated temperatures. |
Experimental Protocols
The following protocols are designed to be self-validating systems, providing detailed, step-by-step methodologies for key catalytic approaches.
Protocol 1: Classic Brønsted Acid Synthesis with Trifluoroacetic Acid (TFA)
This method is a workhorse for the rapid synthesis of simple dipyrromethanes, relying on a large excess of pyrrole to control the reaction.[2][14]
-
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol, 106 mg)
-
Pyrrole (40 mmol, ~2.7 mL), freshly distilled
-
Trifluoroacetic acid (TFA) (0.1 mmol, ~7.5 µL)
-
Dichloromethane (CH₂Cl₂)
-
0.1 M Aqueous NaOH
-
Anhydrous Na₂SO₄ or MgSO₄
-
Hexane
-
-
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 mmol) and the excess pyrrole (40 mmol). Stir at room temperature until the aldehyde is fully dissolved. Causality: Using pyrrole as the solvent ensures it is in vast excess, maximizing the probability of a second pyrrole molecule, rather than a dipyrromethane molecule, reacting with the electrophilic intermediate.
-
Catalyst Addition: Add TFA (0.1 mmol) dropwise to the stirred solution. An exothermic reaction and a color change (often to dark red or brown) are typically observed.
-
Reaction Monitoring: Stir vigorously for 5-10 minutes at room temperature. Monitor the complete consumption of the aldehyde by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. Trustworthiness: The reaction is very fast; over-extending the reaction time significantly increases the formation of oligomeric byproducts.
-
Quenching and Workup: Once the aldehyde is consumed, immediately dilute the reaction mixture with CH₂Cl₂ (30 mL). Transfer the solution to a separatory funnel.
-
Aqueous Wash: Wash the organic layer with 0.1 M aqueous NaOH (2 x 30 mL) to remove the TFA catalyst and any acidic byproducts. Follow with a wash with deionized water (1 x 30 mL). Causality: Removing the acid is critical as residual acid on silica gel during chromatography can cause product degradation.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can often be purified by crystallization. Dissolve the crude oil/solid in a minimum amount of hot solvent (e.g., ethanol or chloroform) and add a non-solvent (e.g., hexane) dropwise until turbidity persists. Cool to induce crystallization. Alternatively, perform flash chromatography on silica gel deactivated with triethylamine (e.g., hexane/ethyl acetate/1% TEA).[17]
-
Protocol 2: Scalable Lewis Acid Synthesis with Indium(III) Chloride (InCl₃)
This refined procedure is excellent for producing clean dipyrromethanes on a larger scale, minimizing waste and often avoiding chromatography.[2][13]
-
Materials:
-
Aldehyde (e.g., 4-Chlorobenzaldehyde, 50 mmol, 7.03 g)
-
Pyrrole (5.0 mol, ~345 mL), freshly distilled
-
Indium(III) Chloride (InCl₃) (0.5 mmol, 111 mg)
-
Hexane or Methanol/Water for crystallization
-
-
Procedure:
-
Reaction Setup: In a 1 L flask, dissolve the aldehyde (50 mmol) in pyrrole (5.0 mol, 100 equivalents). Stir at room temperature under an inert atmosphere.
-
Catalyst Addition: Add InCl₃ (0.5 mmol, 0.01 eq.) to the solution. The mild Lewis acid will catalyze the reaction without aggressive polymerization.
-
Reaction Monitoring: Stir at room temperature and monitor by TLC or GC until the aldehyde is consumed (typically 30-60 minutes).
-
Pyrrole Recovery: This is the key step for scalability. Remove the excess pyrrole via vacuum distillation or Kugelrohr distillation. The recovered pyrrole can be redistilled and reused. Trustworthiness: Efficient removal of the pyrrole solvent is crucial for isolating the product without resorting to large-scale chromatography.
-
Crystallization: The residue remaining after distillation contains the dipyrromethane. Induce crystallization by adding a minimal amount of a suitable solvent system, such as hexane or a methanol/water mixture.
-
Isolation: Collect the crystalline product by vacuum filtration, wash with cold hexane, and dry under vacuum. The product is often obtained in high purity without the need for chromatography.[13]
-
Protocol 3: Green Synthesis in Aqueous Media with Boric Acid
This environmentally friendly protocol leverages water as the solvent, using a mild, non-toxic catalyst that simplifies the entire process.[1]
-
Materials:
-
Aldehyde (e.g., Anisaldehyde, 10 mmol, 1.22 mL)
-
Pyrrole (25 mmol, ~1.7 mL)
-
Boric Acid (1.0 mmol, 61.8 mg)
-
Deionized Water
-
-
Procedure:
-
Catalyst Solution: In a 250 mL flask, dissolve boric acid (10 mol% relative to the aldehyde) in deionized water (100 mL) with vigorous stirring.
-
Reactant Addition: Add pyrrole (2.5 equivalents) to the aqueous boric acid solution.
-
Reaction Initiation: Add the aldehyde (1 equivalent) to the mixture. If the aldehyde is a solid, add it directly. If it is a liquid, add it dropwise. Causality: Using a slight excess of pyrrole (2.5 eq vs. the stoichiometric 2.0 eq) helps drive the reaction to completion in this biphasic system.
-
Reaction and Precipitation: Stir the reaction mixture vigorously at room temperature for 1-2 hours. The product often begins to precipitate out of the aqueous solution as a fine solid.
-
Isolation: Collect the precipitated product by vacuum filtration.
-
Washing: Wash the solid thoroughly with deionized water (3 x 50 mL) to remove the boric acid catalyst and any water-soluble impurities.
-
Drying: Dry the product under vacuum. The purity is often high enough for direct use in subsequent steps.[16]
-
Conclusion: A Foundational Reaction for Complex Architectures
The Friedel-Crafts alkylation of pyrroles with aldehydes is a deceptively simple reaction that opens the door to a world of complex and functional molecules. Mastery of this reaction is not merely about following a recipe but about understanding the delicate interplay between substrate reactivity, catalyst choice, and reaction conditions. By carefully selecting a catalytic system—from classic Brønsted acids for rapid synthesis to scalable Lewis acid methods and modern green protocols—researchers can efficiently generate the dipyrromethane building blocks required for their specific targets in materials science, medicine, and beyond.
References
- 1. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. iipseries.org [iipseries.org]
- 6. quora.com [quora.com]
- 7. Pyrrole - Wikipedia [en.wikipedia.org]
- 8. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
- 9. byjus.com [byjus.com]
- 10. Green synthesis of dipyrromethanes in aqueous media catalyzed by SO3H-functionalized ionic liquid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. mdpi.com [mdpi.com]
Application Notes & Protocols: A Guide to the Synthesis and Application of Pyrrole-Based Ligands and Catalysts
Prepared by: Gemini, Senior Application Scientist
Abstract
The pyrrole heterocycle is a foundational structural motif in chemistry, renowned for its presence in vital natural products like heme and chlorophyll, as well as its central role in materials science and medicinal chemistry.[1][2] This guide provides an in-depth exploration of the synthesis of pyrrole-based ligands and their subsequent application as highly effective catalysts. We move beyond simple procedural lists to dissect the causality behind synthetic choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document details robust synthetic methodologies, including the Paal-Knorr and Barton-Zard reactions for constructing the pyrrole core, and demonstrates the elaboration of these precursors into sophisticated Schiff base and porphyrin ligands. Each protocol is designed as a self-validating system, complete with characterization benchmarks. We further explore the catalytic utility of these ligands in key organic transformations, grounding all claims in authoritative literature.
Introduction: The Unique Role of the Pyrrole Moiety in Ligand Design
The five-membered aromatic pyrrole ring is a uniquely versatile scaffold for ligand and catalyst development. Its utility stems from several key features:
-
Aromaticity and Electron Richness: The 6π-electron system makes the pyrrole ring highly nucleophilic and susceptible to electrophilic substitution, allowing for straightforward functionalization at the carbon positions.[3]
-
N-H Acidity: The proton on the nitrogen atom is moderately acidic (pKa ≈ 17.5), enabling deprotonation with strong bases to form the pyrrolide anion.[3] This anion is a potent nucleophile and can be coordinated to a metal center, making the pyrrole unit a monoanionic donor.
-
Coordination Versatility: Pyrrole can be incorporated into multidentate ligand frameworks, acting as an N-donor, or as part of a larger conjugated system that modulates the electronic properties of a coordinated metal center. This versatility allows for the design of ligands for a vast array of catalytic applications, from oxidation to asymmetric C-C bond formation.[4][5]
This guide will focus on the practical synthesis of the pyrrole core and its transformation into two major classes of ligands: Schiff bases and porphyrins, culminating in their application as catalysts.
Foundational Strategies for Pyrrole Ring Synthesis
The construction of the pyrrole ring itself is the critical first step. While numerous methods exist, the Paal-Knorr and Barton-Zard syntheses are among the most robust and widely used due to their reliability and versatility.[1][6][7]
The Paal-Knorr Pyrrole Synthesis
First reported in 1884, the Paal-Knorr synthesis remains one of the most direct methods for preparing pyrroles.[6] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[6][8]
Causality and Mechanistic Insight: The choice of the Paal-Knorr synthesis is often dictated by the availability of the 1,4-dicarbonyl starting material. The reaction mechanism proceeds through the formation of a hemiaminal intermediate, followed by a rate-determining cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[9] Using a primary amine (R-NH₂) results in an N-substituted pyrrole, while using ammonia or an ammonia source like ammonium acetate yields the N-unsubstituted parent pyrrole.[6] While highly effective, a key limitation can be the harsh reaction conditions (prolonged heating) which may not be suitable for substrates with sensitive functional groups.[9][10]
Caption: Mechanism of the Paal-Knorr pyrrole synthesis.
The Barton-Zard Pyrrole Synthesis
The Barton-Zard synthesis, developed in 1985, is a powerful convergent route to pyrrole-2-carboxylates.[7] The reaction involves the base-catalyzed condensation of an α-isocyanoacetate with a nitroalkene.[7][11]
Causality and Mechanistic Insight: This method is particularly valuable for creating highly functionalized pyrroles that may be difficult to access via other routes.[11][12] The mechanism is initiated by the deprotonation of the isocyanoacetate, which then acts as a nucleophile in a Michael addition to the nitroalkene. A subsequent intramolecular cyclization onto the isocyanide carbon is followed by elimination of the nitro group and tautomerization to form the aromatic pyrrole.[12] The nitro group serves brilliantly as both an activating group for the initial C-C bond formation and as a leaving group in the final aromatization step.[7]
Caption: Mechanism of the Barton-Zard pyrrole synthesis.
Comparative Analysis of Core Synthetic Methods
The choice between these foundational methods depends entirely on the target molecule and the available starting materials.
| Feature | Paal-Knorr Synthesis | Barton-Zard Synthesis |
| Precursors | 1,4-Dicarbonyl compounds, primary amines/ammonia[8] | Nitroalkenes, α-isocyanoacetates[7] |
| Key Bond Formed | Two C-N bonds | One C-C and one C-N bond |
| Advantages | High atom economy, often high yielding, direct. | Convergent, provides access to functionalized pyrroles, mild conditions possible.[11] |
| Disadvantages | 1,4-dicarbonyls can be difficult to prepare; can require harsh conditions (heat, acid).[9][10] | Isocyanoacetates can be toxic/malodorous; nitroalkenes can be unstable. |
| Typical Product | N-substituted or unsubstituted pyrroles. | Pyrrole-2-carboxylates.[7] |
Elaboration of the Pyrrole Core into Advanced Ligands
Once the pyrrole ring is formed, it serves as a building block for more complex ligand architectures.
Pyrrole-Based Schiff Base Ligands
Schiff base ligands are considered "privileged ligands" because they are synthesized with exceptional ease via the condensation of an aldehyde or ketone with a primary amine.[13] Pyrrole-based Schiff bases are particularly useful, often forming stable complexes with a wide range of transition metals.[13][14]
Synthesis and Application: The typical synthesis involves reacting pyrrole-2-carboxaldehyde with a functionalized amine.[15] The resulting imine nitrogen and the pyrrole nitrogen can act as a bidentate chelate. By modifying the amine component, one can systematically tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity. These ligands have been successfully employed in a variety of catalytic reactions.[14][16]
Caption: Workflow for synthesis of a pyrrole Schiff base and its metal complex.
Porphyrin Macrocycles
Porphyrins are macrocyclic ligands composed of four pyrrole units linked by methine bridges.[17] They are central to biological processes, such as oxygen transport (heme) and photosynthesis (chlorophyll).[18] In catalysis, metalloporphyrins are exceptional catalysts, particularly for oxidation reactions, where they can mimic the function of enzymes like cytochrome P-450.[5][17]
Synthesis and Application: While numerous synthetic strategies exist, a common approach involves the acid-catalyzed condensation of a pyrrole with an aldehyde, followed by oxidation to form the aromatic macrocycle.[17] Introducing substituents onto the pyrrole or aldehyde precursors allows for the synthesis of porphyrins with tailored properties.[18] Iron and manganese porphyrins are particularly effective at activating oxidants to perform challenging C-H oxidation, epoxidation, and hydroxylation reactions.[5] They have also gained significant attention for their use in photocatalysis.[19]
Detailed Experimental Protocols
The following protocols are provided as robust, self-validating starting points for synthesis.
Protocol 1: Paal-Knorr Synthesis of 1-Butyl-2,5-dimethyl-1H-pyrrole
This protocol is adapted from a microreactor synthesis, demonstrating the core transformation.[9]
-
Materials: Hexane-2,5-dione, Butan-1-amine, Ethanol.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add hexane-2,5-dione (1.0 eq).
-
Add ethanol as the solvent (approx. 0.5 M concentration).
-
Add butan-1-amine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by vacuum distillation to yield the product as a pale yellow oil.
-
-
Self-Validation: The product should be characterized by ¹H and ¹³C NMR spectroscopy to confirm the structure and purity. The expected ¹H NMR will show characteristic shifts for the butyl group, the two methyl groups on the pyrrole ring, and the two equivalent protons on the pyrrole ring.
Protocol 2: Barton-Zard Synthesis of Ethyl 3,4-Diethylpyrrole-2-carboxylate
This protocol is a representative example of the Barton-Zard reaction.[11]
-
Materials: 3-Nitro-4-hexene (or a suitable precursor like 4-acetoxy-3-nitrohexane), Ethyl isocyanoacetate, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), MTBE (Methyl tert-butyl ether).
-
Procedure:
-
In a nitrogen-flushed flask, dissolve the nitroalkene precursor (1.0 eq) and ethyl isocyanoacetate (1.1 eq) in MTBE.
-
Cool the solution in an ice bath and slowly add DBU (1.2 eq) dropwise over 1 hour, maintaining the internal temperature below 20°C.
-
Stir the reaction mixture at room temperature for 2 hours after the addition is complete.
-
Quench the reaction by adding water and MTBE. Acidify carefully with dilute sulfuric acid.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by vacuum distillation or column chromatography.
-
-
Self-Validation: Characterize by NMR and Mass Spectrometry. The IR spectrum should show a characteristic ester carbonyl stretch.
Protocol 3: Synthesis of a Pyrrole-Schiff Base Ligand
This general procedure is adapted from Taguchi's method for imine formation.[15]
-
Materials: 1H-pyrrole-2-carboxaldehyde, Aniline (or substituted aniline), Ethanol, 4Å molecular sieves.
-
Procedure:
-
To a solution of 1H-pyrrole-2-carboxaldehyde (1.0 eq) in ethanol, add activated 4Å molecular sieves.
-
Add the aniline derivative (1.0 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. The product often precipitates from the solution.
-
Filter the solid product and wash with cold ethanol. If no solid forms, remove the solvent and purify by recrystallization or chromatography.
-
-
Self-Validation: The formation of the imine is confirmed by the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of a new imine C-H proton signal (~8.2-8.8 ppm) in the ¹H NMR spectrum.[15]
Applications in Catalysis: A Summary
Pyrrole-based ligands form catalysts that are active in a wide range of important chemical transformations.
| Catalyst Type | Metal Center | Application / Reaction Type | Key Features |
| Chiral Pyrrole Macrocycle [4] | Copper (Cu) | Asymmetric Henry Reaction | Forms a chiral pocket around the metal, inducing high enantioselectivity (up to 95% ee). |
| Metalloporphyrin [5] | Iron (Fe), Manganese (Mn) | Alkene Epoxidation, Alkane Hydroxylation | Biomimetic catalyst mimicking Cytochrome P-450; robust and reusable with meso-aryl substitution. |
| Pyrrole-Bis(oxazoline) | Palladium (Pd) | Suzuki Cross-Coupling | Forms a highly active pincer-type complex, effective at very low catalyst loadings (10⁻⁴ to 10⁻⁵ mol%).[20] |
| Pyrrole-Schiff Base [13] | Cobalt (Co), Copper (Cu), Zinc (Zn) | Oxidation, Polymerization | Easily synthesized and tuned; can form helical or planar complexes depending on the metal and ligand structure. |
Conclusion
The synthesis of pyrrole-based ligands and catalysts is a mature yet continually evolving field. Foundational reactions like the Paal-Knorr and Barton-Zard syntheses provide reliable access to the core pyrrole heterocycle, which can be readily elaborated into a diverse array of ligand architectures. From simple, tunable Schiff bases to complex biomimetic porphyrins, these ligands enable powerful catalytic transformations with applications spanning asymmetric synthesis, C-H functionalization, and cross-coupling reactions. The rational design, synthesis, and application of these catalysts remain a cornerstone of modern organic and organometallic chemistry, driving innovation in both academic research and industrial processes.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. A sustainable catalytic pyrrole synthesis (2013) | Stefan Michlik | 436 Citations [scispace.com]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. Pyrrole macrocyclic ligands for Cu-catalyzed asymmetric Henry reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Porphyrins as Catalysts in Scalable Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. allaboutchemistry.net [allaboutchemistry.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. art.torvergata.it [art.torvergata.it]
- 16. Synthesis, Characterization, and Catalytic Activity of Metal Schiff Base Complexes Derived from Pyrrole‐2‐carboxaldehyde | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Porphyrin-Based Compounds: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Application Note: A Robust and Scalable One-Pot Synthesis of N-Arylpyrrole-3-carbaldehydes for Pharmaceutical and Materials Science Research
An Application Note for the Synthesis of N-Arylpyrrole-3-carbaldehydes
Introduction: The Significance of the N-Arylpyrrole-3-carbaldehyde Scaffold
The N-arylpyrrole core is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with significant biological activities. The functionalized derivatives, particularly N-arylpyrrole-3-carbaldehydes, serve as versatile synthetic intermediates for constructing more complex molecular architectures, including fused heterocyclic systems with therapeutic potential.[1] Traditional methods for synthesizing these compounds often involve multi-step processes with harsh reaction conditions, low yields, or the need for protecting groups.[1][2]
This application note details a modern, efficient, and scalable one-pot protocol for the gram-scale synthesis of a diverse range of N-arylpyrrole-3-carbaldehydes. The methodology is based on a sequential multicomponent reaction (MCR) that combines operational simplicity with high efficiency, making it an attractive alternative to classical approaches.[1][3] We will provide a detailed experimental procedure, explain the mechanistic rationale behind the protocol, and discuss the key advantages of this approach for research and development applications.
Overview of the Synthetic Strategy
The selected protocol is a one-pot, three-component synthesis that proceeds through a proline-catalyzed Mannich reaction and cyclization sequence, followed by an in-situ oxidation step to achieve aromatization.[1] This strategy circumvents the regioselectivity issues often encountered with classical formylation methods like the Vilsmeier-Haack reaction on N-substituted pyrroles and avoids the use of harsh or toxic reagents.[1][2]
The overall transformation is as follows:
Scheme 1: One-Pot Multicomponent Synthesis of N-Arylpyrrole-3-carbaldehydes. An aromatic aldehyde and an aromatic amine first react to form an imine in situ. This imine then undergoes a proline-catalyzed Mannich reaction with succinaldehyde. The resulting intermediate cyclizes, and a subsequent oxidation with 2-Iodoxybenzoic acid (IBX) yields the final N-arylpyrrole-3-carbaldehyde product.
Mechanistic Rationale
The success of this one-pot synthesis relies on a carefully orchestrated sequence of reactions:
-
In Situ Imine Formation: An aromatic aldehyde and an aromatic amine condense to form the corresponding aldimine.
-
Enamine Catalysis: The organocatalyst, L-proline, reacts with succinaldehyde to generate a reactive enamine intermediate.[3]
-
Mannich Reaction & Cyclization: The enamine undergoes a direct Mannich reaction with the in situ-generated imine. The resulting adduct then undergoes an intramolecular cyclization.[1][3]
-
Oxidative Aromatization: The non-aromatic dihydropyrrole intermediate is oxidized to the stable aromatic pyrrole system using IBX, a mild and effective hypervalent iodine reagent. This choice avoids harsher and more toxic oxidants like DDQ used in earlier protocols.[1]
Workflow Diagram
The following diagram illustrates the streamlined, one-pot workflow for this synthesis.
Caption: One-pot synthesis workflow.
Gram-Scale Experimental Protocol
This protocol is adapted from the validated gram-scale synthesis reported by Singh et al.[1] and demonstrates the procedure for the synthesis of 1-(4-methoxyphenyl)-2-phenyl-1H-pyrrole-3-carbaldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity (for 5 mmol scale) |
| Benzaldehyde | ReagentPlus®, ≥99% | Sigma-Aldrich | 530 mg (0.51 mL, 5.0 mmol) |
| p-Anisidine | 99% | Sigma-Aldrich | 616 mg (5.0 mmol) |
| L-Proline | ≥99% | Sigma-Aldrich | 115 mg (1.0 mmol, 20 mol%) |
| Succinaldehyde (35 wt.% in H₂O) | Technical Grade | Sigma-Aldrich | 1.23 g (1.0 mL, 5.0 mmol) |
| 2-Iodoxybenzoic acid (IBX) | Reagent Grade | Sigma-Aldrich | 1.68 g (6.0 mmol) |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich | 25 mL |
| Ethyl Acetate | ACS Reagent | Fisher Scientific | ~200 mL |
| Saturated NaHCO₃ Solution | - | - | ~50 mL |
| Saturated Na₂S₂O₃ Solution | - | - | ~50 mL |
| Brine | - | - | ~50 mL |
| Anhydrous Na₂SO₄ | ACS Reagent | Fisher Scientific | As needed |
| Silica Gel | 60 Å, 230-400 mesh | - | As needed |
Safety Precautions:
-
IBX: 2-Iodoxybenzoic acid is a strong oxidizing agent and can be explosive under impact or when heated above 200 °C. Handle with care, avoid grinding, and use a plastic spatula.
-
DMSO: Dimethyl sulfoxide can facilitate the absorption of other chemicals through the skin. Always wear appropriate chemical-resistant gloves.
-
General: Perform the entire procedure in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (530 mg, 5.0 mmol), p-anisidine (616 mg, 5.0 mmol), and L-proline (115 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous DMSO (25 mL) to the flask.
-
In-situ Imine Formation: Stir the resulting mixture at room temperature for 20-30 minutes.
-
Mannich/Cyclization Step: Add succinaldehyde solution (1.0 mL of 35 wt.% solution, 5.0 mmol) dropwise to the reaction mixture. Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Oxidation: Carefully add solid IBX (1.68 g, 6.0 mmol) to the mixture in one portion.
-
Aromatization: Stir the reaction vigorously at room temperature for an additional 2-3 hours. The mixture may become warm. Monitor the formation of the product by TLC.
-
Quenching and Work-up: Once the reaction is complete, pour the mixture into a 250 mL beaker containing a saturated aqueous solution of Na₂S₂O₃ (50 mL) and stir for 15 minutes to quench any unreacted IBX. Add deionized water (50 mL).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., starting from 95:5) to afford the pure N-arylpyrrole-3-carbaldehyde.
Expected Results and Data
The described protocol is versatile and has been successfully applied to a wide range of aromatic aldehydes and amines.[1]
| Entry | Aromatic Aldehyde | Aromatic Amine | Product | Yield (%) |
| 1 | Benzaldehyde | p-Anisidine | 1-(4-methoxyphenyl)-2-phenyl-1H-pyrrole-3-carbaldehyde | 81% |
| 2 | 4-Chlorobenzaldehyde | Aniline | 2-(4-chlorophenyl)-1-phenyl-1H-pyrrole-3-carbaldehyde | 78% |
| 3 | 4-Nitrobenzaldehyde | p-Anisidine | 1-(4-methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde | 75% |
| 4 | 2-Naphthaldehyde | Aniline | 2-(naphthalen-2-yl)-1-phenyl-1H-pyrrole-3-carbaldehyde | 76% |
Data sourced from Singh et al., Org. Biomol. Chem., 2018.[1]
Characterization of 2-(5-Chloro-1-tosyl-1H-indol-3-yl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde (Example from literature): [1]
-
Appearance: Brown solid
-
¹H NMR (400 MHz, CDCl₃): δ 9.36 (s, 1H, -CHO), 7.65 (d, J = 8.8 Hz, 1H), 7.40 (d, J = 8.4 Hz, 2H), 7.05–7.02 (m, 4H), 6.95 (d, J = 1.9 Hz, 1H), 6.80 (d, J = 8.9 Hz, 2H), 6.76 (dd, J = 2.4 Hz, 1H), 6.67 (d, J = 3.1 Hz, 1H), 6.52 (d, J = 8.9 Hz, 2H), 3.58 (s, 3H, -OCH₃), 2.17 (s, 3H, -CH₃).
-
¹³C NMR (75 MHz, CDCl₃): δ 185.8, 159.1, 145.6, 134.5, 132.8, 132.5, 131.5, 131.4, 130.1, 130.0, 128.5, 126.8, 126.6, 125.9, 125.8, 125.6, 120.0, 114.6, 114.4, 111.0, 108.4, 55.5, 29.7.
-
HRMS (ESI): calcd for C₂₇H₂₁ClN₂O₄S (MH⁺) 505.0911; found 505.0916.
Conclusion
This application note presents a highly efficient, scalable, and operationally simple one-pot method for synthesizing N-arylpyrrole-3-carbaldehydes. The use of an L-proline organocatalyst and a mild IBX oxidant makes this protocol a valuable and more sustainable tool for chemists in academic and industrial settings. Its proven gram-scale applicability ensures that sufficient material can be generated for further synthetic elaboration and biological evaluation.
References
- 1. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent approaches in the organocatalytic synthesis of pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Side Reactions in Pyrrole Aldehyde Synthesis
Welcome to the comprehensive technical support guide for the synthesis of pyrrole aldehydes. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrrole formylation. Here, we dissect common side reactions, provide in-depth troubleshooting strategies, and answer frequently asked questions to empower you with the expertise to optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
The Vilsmeier-Haack reaction is a cornerstone for the formylation of electron-rich heterocycles like pyrrole.[1][2][3] However, its success hinges on meticulous control over reaction parameters. This section addresses the most prevalent challenges encountered during this synthesis.
Problem 1: Low or No Yield of the Desired Pyrrole Aldehyde
Possible Causes:
-
Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is the electrophile in this reaction and is highly sensitive to moisture.[4][5] Contamination with water will quench the reagent, leading to a significant drop in yield.
-
Poor Substrate Reactivity: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic compounds.[1][5][6] If your pyrrole substrate is substituted with electron-withdrawing groups, its reactivity will be diminished.
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. While highly reactive pyrroles can be formylated at 0°C, less reactive substrates may necessitate heating to drive the reaction to completion.[5]
-
Incorrect Stoichiometry: The molar ratio of the pyrrole substrate to the Vilsmeier reagent (formed from DMF and POCl₃) is crucial. An insufficient amount of the reagent will result in incomplete conversion.[4]
Solutions:
-
Ensure Anhydrous Conditions: All glassware should be flame-dried or oven-dried prior to use. Use anhydrous solvents and ensure your starting materials, particularly DMF, are dry.
-
Optimize Reaction Temperature: Start with a low temperature (e.g., 0°C) and monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature. For some substrates, temperatures up to 80°C or higher may be necessary.[5]
-
Adjust Stoichiometry: For a standard Vilsmeier-Haack formylation, a slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) is often used.
-
Consider Alternative Formylation Methods: For deactivated pyrroles, other methods like the Duff or Reimer-Tiemann reaction might be more suitable, although these also have their own sets of challenges.[7][8][9]
Problem 2: Formation of a Dark, Tarry, or Polymeric Substance
Possible Cause:
-
Acid-Catalyzed Polymerization of Pyrrole: Pyrrole is highly susceptible to polymerization in the presence of strong acids.[10][11][12][13] The acidic conditions generated during the Vilsmeier-Haack reaction can trigger this unwanted side reaction, especially at elevated temperatures.
Solutions:
-
Strict Temperature Control: Maintain a low temperature, especially during the initial addition of the Vilsmeier reagent to the pyrrole. This minimizes the rate of polymerization.
-
Controlled Addition: Add the Vilsmeier reagent to the pyrrole solution slowly and dropwise. This prevents localized areas of high acid concentration.
-
Use of a Milder Formylating Agent: In some cases, using a pre-formed and isolated Vilsmeier reagent or alternative, less acidic formylating systems can mitigate polymerization.
Problem 3: Formation of Diformylated or Other Polysubstituted Products
Possible Cause:
-
Excess Vilsmeier Reagent: Using a large excess of the Vilsmeier reagent can lead to the formylation of both the α (C2 and C5) and β (C3 and C4) positions of the pyrrole ring, resulting in diformylated products like 2,5-diformylpyrrole.[4][14]
Solutions:
-
Precise Stoichiometric Control: Carefully control the stoichiometry, using only a slight excess of the Vilsmeier reagent as determined by optimization experiments.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC. Quench the reaction as soon as the desired mono-formylated product is the major component.
-
Purification: Diformylated byproducts can often be separated from the desired mono-aldehyde by column chromatography.[15]
Frequently Asked Questions (FAQs)
Q1: What is the expected color of the Vilsmeier reagent?
A1: The Vilsmeier reagent, when pure, should be colorless or a pale yellow.[16] The development of a deep red or orange color upon its formation can indicate the presence of impurities in the starting materials (DMF or POCl₃).[16] However, the reaction mixture itself will often turn a dark red color upon addition of the pyrrole.[16]
Q2: How can I effectively purify my pyrrole aldehyde?
A2: Purification of pyrrole aldehydes typically involves the following steps after the reaction work-up:
-
Extraction: The product is extracted into an organic solvent.
-
Washing: The organic layer is washed with water and a saturated sodium chloride solution.
-
Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate.
-
Chromatography: The crude product is then purified by column chromatography on silica gel.[15][17] The choice of eluent will depend on the polarity of your specific pyrrole aldehyde.
Q3: Are there greener alternatives to the traditional Vilsmeier-Haack reagents?
A3: Research is ongoing into more environmentally benign methods. One approach involves the use of phthaloyl dichloride with DMF, where the byproduct, phthalic anhydride, can be recovered and reused.[18] Other strategies focus on catalytic methods to avoid the use of stoichiometric, toxic reagents.[19]
Q4: My pyrrole has a substituent at the 1-position (N-substituted). How does this affect the formylation?
A4: The nature of the N-substituent can influence both the reactivity and the regioselectivity of the formylation. Steric hindrance from a bulky N-substituent can disfavor formylation at the adjacent α-positions (C2 and C5).[20] Electron-withdrawing groups on the nitrogen can decrease the overall reactivity of the pyrrole ring.[20]
Experimental Protocols
Detailed Protocol for Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole
This protocol provides a step-by-step guide for the synthesis of 3,4-diethylpyrrole-2-carbaldehyde.[4]
Materials:
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
3,4-Diethylpyrrole
-
Anhydrous Dichloroethane (DCE) or another suitable anhydrous solvent
-
Sodium acetate trihydrate
-
Sodium carbonate
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel while maintaining the temperature between 0-10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The mixture may become viscous or form a solid.[16]
-
-
Formylation Reaction:
-
Dissolve the 3,4-diethylpyrrole in an anhydrous solvent (e.g., dichloroethane).
-
Add the solution of the pyrrole to the Vilsmeier reagent at 0°C.
-
After the addition, the reaction can be stirred at room temperature or heated (e.g., 40-60°C) for 2-4 hours. Monitor the reaction's progress by TLC.[4]
-
-
Work-up and Hydrolysis:
-
Upon completion, cool the reaction mixture in an ice bath.
-
Slowly and carefully add a solution of sodium acetate trihydrate in water to hydrolyze the iminium salt intermediate. This step is often exothermic.
-
Heat the mixture (e.g., to 95°C) for about an hour to ensure complete hydrolysis.[15]
-
-
Extraction and Purification:
-
Cool the mixture and basify with a saturated solution of sodium carbonate.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude aldehyde by column chromatography on silica gel.
-
Data Presentation
| Side Reaction | Primary Cause | Preventative Measures |
| Polymerization | High acidity, elevated temperature | Low temperature, slow reagent addition |
| Diformylation | Excess Vilsmeier reagent | Strict stoichiometric control (1.1-1.5 eq.) |
| Low Yield | Moisture, impure reagents, low substrate reactivity | Anhydrous conditions, pure reagents, temperature optimization |
Visualizations
Vilsmeier-Haack Reaction Mechanism and Side Reactions
Caption: Key steps and potential side reactions in the Vilsmeier-Haack formylation of pyrrole.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in pyrrole aldehyde synthesis.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrrole polymerization [quimicaorganica.org]
- 13. researchgate.net [researchgate.net]
- 14. From 2,5-Diformyl-1,4-dihydropyrrolo[3,2-b]pyrroles to Quadrupolar, Centrosymmetric Two-Photon-Absorbing A–D–A Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. prepchem.com [prepchem.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]
- 19. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scribd.com [scribd.com]
Technical Support Center: Optimizing Catalysts for One-Pot Pyrrole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for catalyst optimization in one-pot pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in these crucial synthetic transformations. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the selection and function of catalysts in one-pot pyrrole synthesis, primarily focusing on the widely-used Paal-Knorr reaction.
Q1: What is the fundamental role of a catalyst in the Paal-Knorr one-pot pyrrole synthesis?
A1: The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1] The catalyst's primary role is to accelerate key steps in the reaction mechanism. Both protonic (Brønsted) and Lewis acids are effective.[2] The catalyst activates a carbonyl group by protonation or coordination, making it more electrophilic and susceptible to nucleophilic attack by the amine.[3] This initial attack forms a hemiaminal intermediate.[4] The catalyst then facilitates the subsequent intramolecular cyclization and the final, crucial dehydration steps to form the stable aromatic pyrrole ring.[3][4]
Q2: What are the main classes of catalysts used, and what are their general pros and cons?
A2: Catalysts for this synthesis can be broadly categorized as follows:
-
Homogeneous Brønsted Acids: (e.g., HCl, Acetic Acid)
-
Pros: Inexpensive, readily available, and effective.
-
Cons: Can be harsh, leading to the degradation of sensitive substrates.[4][5] Overly strong acidic conditions (pH < 3) can preferentially promote the formation of furan byproducts.[4][5][6] Workup can be complicated due to the need for neutralization.
-
-
Homogeneous Lewis Acids: (e.g., Sc(OTf)₃, FeCl₃, ZrCl₄, Bi(NO₃)₃)[2][3][7]
-
Pros: Often milder than strong Brønsted acids, leading to higher yields with sensitive molecules.[2][8] They can be highly efficient, even in catalytic amounts, and may offer better chemoselectivity.
-
Cons: Can be expensive, moisture-sensitive, and may require inert atmosphere conditions. Removal of metal residues from the final product can be challenging.
-
-
Heterogeneous Solid Acids: (e.g., Alumina, Clays, Montmorillonite, Silica Sulfuric Acid)[2][3]
-
Pros: Easily separated from the reaction mixture by filtration, simplifying product purification and allowing for catalyst recycling.[3] They are often mechanically robust and can be used in solvent-free or flow chemistry systems.[3][9] Alumina, for instance, can possess both Lewis and Brønsted acid sites on its surface.[3]
-
Cons: May have lower activity compared to homogeneous counterparts due to mass transfer limitations. Catalyst poisoning by nitrogen-containing compounds or byproducts can lead to deactivation over multiple cycles.[3]
-
-
Organocatalysts: (e.g., Vitamin B₁, L-tryptophan, Urea-based deep eutectic solvents)[10]
-
Pros: Represent a greener, metal-free alternative. Often non-toxic and biodegradable. They can activate substrates through mechanisms like hydrogen bonding.[10]
-
Cons: May require higher catalyst loading or longer reaction times compared to metal-based catalysts. The scope of reactivity may be more limited.
-
Q3: How do I choose the best starting catalyst for my specific substrates?
A3: Your choice should be guided by the stability and reactivity of your starting materials:
-
For robust, simple substrates: A traditional Brønsted acid like acetic acid or a catalytic amount of HCl is a good, cost-effective starting point.[4]
-
For substrates with acid-sensitive functional groups: A mild Lewis acid (e.g., FeCl₃, ZrOCl₂·8H₂O) or a heterogeneous catalyst (e.g., CATAPAL 200 alumina) is highly recommended to prevent degradation.[3][7]
-
For electron-poor amines: These amines are less nucleophilic and react slowly.[6][8] More forcing conditions may be needed. Microwave-assisted synthesis in combination with a potent Lewis acid can be particularly effective here.[4][8]
-
For green chemistry applications: Consider solvent-free conditions using a recyclable heterogeneous catalyst, mechanochemical ball-milling with a solid organic acid, or an organocatalyst.[10][11]
Troubleshooting Guide
This guide provides direct answers to specific experimental issues you may encounter.
Problem Area 1: Low or No Product Yield
Q: My Paal-Knorr reaction is giving a very low yield or is not proceeding to completion. What are the likely causes?
A: Low yields are a common problem that can be traced to several factors.[6] Use the following flowchart to diagnose the issue:
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
solvent effects on the synthesis of substituted pyrroles
Technical Support Center: Solvent Effects on the Synthesis of Substituted Pyrroles
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to be a dynamic resource for troubleshooting and optimizing the synthesis of substituted pyrroles, with a specific focus on the critical role of solvent selection. In our experience, overlooking solvent effects is a primary contributor to diminished yields, challenging purifications, and unexpected side products. This guide provides in-depth, evidence-based solutions to common experimental hurdles.
Frequently Asked questions (FAQs)
Q1: My Paal-Knorr synthesis is resulting in a low yield and a significant amount of furan byproduct. What's the likely cause and how can I fix it?
A1: The formation of a furan byproduct is a classic side reaction in the Paal-Knorr synthesis, arising from the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material.[1] The key to suppressing this is precise control over the reaction's acidity, which is directly influenced by your solvent choice. Strongly acidic conditions (pH < 3) can favor furan formation.[2][3]
-
Troubleshooting Steps:
-
Solvent Selection: Opt for a weakly acidic solvent like acetic acid or a neutral solvent such as ethanol.[1] Acetic acid can serve as both the solvent and a catalyst, promoting the desired pyrrole formation without excessively favoring the furan cyclization.[1]
-
pH Adjustment: If using a neutral solvent, consider adding a weak acid catalyst like acetic acid to facilitate the reaction without creating a highly acidic environment.[2]
-
Amine Concentration: Using an excess of the amine can also help to push the equilibrium towards the pyrrole product.[4]
-
Q2: I'm struggling with chemoselectivity in my Hantzsch pyrrole synthesis, observing significant byproduct formation. How can I improve this?
A2: Byproduct formation in the Hantzsch synthesis often stems from competing reaction pathways, such as N-alkylation versus the desired C-alkylation, and self-condensation of the α-haloketone.[2] Your choice of solvent can significantly influence this selectivity.
-
Troubleshooting Steps:
-
Solvent Choice for Alkylation: Protic solvents, like ethanol, can favor the desired C-alkylation pathway for pyrrole formation.[2] This is because protic solvents can stabilize intermediates and influence the nucleophilicity of the enamine.[5]
-
Control of Side Reactions: To minimize self-condensation of the α-haloketone, it's recommended to add it slowly to the reaction mixture.[2]
-
Reaction Conditions: Employing a weak base and moderate temperatures can also help to control the reaction rate and minimize the formation of unwanted byproducts.[2]
-
Q3: My crude pyrrole product is a dark, tarry material that is difficult to purify. What is causing this and how can I prevent it?
A3: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself.[4] This is typically a result of excessively high temperatures or highly acidic conditions.[4]
-
Troubleshooting Steps:
-
Temperature Control: Lower the reaction temperature to prevent thermal degradation and polymerization.
-
Milder Catalysis: Use a milder acid catalyst or consider running the reaction under neutral conditions if possible.[4]
-
Solvent-Free Options: In some cases, solvent-free conditions, potentially with a catalyst like iodine, can provide high yields in shorter reaction times and at moderate temperatures, reducing the likelihood of polymerization.[6]
-
Troubleshooting Guides
Scenario 1: Low Yield in Paal-Knorr Synthesis
Low yields in the Paal-Knorr synthesis can often be traced back to sub-optimal reaction conditions, where the solvent plays a pivotal role.[4]
-
Causality: Traditional methods often require prolonged heating in acid, which can degrade sensitive functional groups.[3][6] The choice of solvent can influence the required temperature and reaction time.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Paal-Knorr synthesis.
Scenario 2: Poor Separation During Column Chromatography
Purification of substituted pyrroles can be challenging, with issues like streaking or tailing on silica gel columns being common.[7]
-
Causality: Strong interactions between the polar pyrrole and the acidic silanol groups on the silica surface can lead to poor separation.[7]
-
Troubleshooting Steps:
-
Solvent System Modification:
-
Alternative Stationary Phase:
-
Consider using neutral or basic alumina as an alternative to silica gel for purifying basic pyrrole compounds.[7]
-
-
Key Experimental Protocols: The Role of the Solvent
Protocol 1: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole
This protocol emphasizes the use of a solvent system that minimizes byproduct formation.
-
Materials:
-
2,5-Hexanedione
-
Aniline
-
Ethanol or Glacial Acetic Acid[1]
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,5-hexanedione (1.0 eq) in either ethanol or glacial acetic acid.[2]
-
Add aniline (1.1 eq) to the solution.[2]
-
Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.[2]
-
Upon completion, cool the reaction to room temperature. If using acetic acid, pour the mixture into ice-water to precipitate the product.[2] If using ethanol, remove the solvent under reduced pressure.
-
Collect the crude product by vacuum filtration and recrystallize from a suitable solvent like ethanol to obtain the pure product.[2]
-
-
Causality of Solvent Choice: Using a weakly acidic solvent like acetic acid both catalyzes the reaction and minimizes the formation of the furan byproduct that is more prevalent under strongly acidic conditions.[1] Ethanol provides a neutral reaction medium.
Protocol 2: Hantzsch Synthesis of a Substituted Pyrrole
This protocol highlights how solvent choice can influence chemoselectivity.
-
Materials:
-
β-ketoester (e.g., ethyl acetoacetate)
-
Primary amine (e.g., methylamine)
-
α-haloketone (e.g., chloroacetone)
-
Ethanol[2]
-
-
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in ethanol.[2]
-
Stir the mixture at room temperature for 30 minutes to facilitate enamine formation.[2]
-
Slowly add a solution of the α-haloketone (1.0 eq) in ethanol to the reaction mixture over 15-20 minutes.[2]
-
Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.[2]
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.[2]
-
Purify the residue by column chromatography on silica gel.[2]
-
-
Causality of Solvent Choice: The use of a protic solvent like ethanol can favor the desired C-alkylation pathway, leading to the pyrrole product, over the competing N-alkylation side reaction.[2]
Data Summary: Solvent Effects on Reaction Yields
The choice of solvent can have a dramatic impact on the yield of substituted pyrroles. The following table summarizes findings from a study on the Clauson-Kaas reaction, a related pyrrole synthesis.
| Solvent | Reaction Time (min) | Yield (%) |
| Ethanol | - | 75 |
| Acetonitrile | 10 | 80 |
| Water | - | 55 |
| Solvent-free | 20 | 60 |
| (Data adapted from a study on a modified Clauson-Kaas reaction)[8] |
This data clearly indicates that acetonitrile provided the highest yield in the shortest amount of time for this particular transformation.[8]
Visualizing Reaction Mechanisms
Understanding the reaction mechanism is key to troubleshooting. The following diagram illustrates the general mechanism for the Paal-Knorr synthesis.
Caption: General mechanism of the Paal-Knorr pyrrole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
stability and storage conditions for 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde
Welcome to the technical support guide for 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde (CAS No: 1071359-81-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this versatile synthetic intermediate. This guide provides in-depth information on storage, handling, and troubleshooting to maintain the integrity of the compound throughout your experiments.
Introduction to this compound
This compound is a key building block in organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring a cyclopentyl group on a pyrrole ring with a reactive aldehyde functional group, makes it a valuable precursor for complex molecular architectures.[1][2] However, like many aromatic aldehydes, its stability is paramount for reproducible and successful experimental outcomes.
The pyrrole ring, being an electron-rich aromatic system, influences the reactivity of the aldehyde group. While aromatic aldehydes generally exhibit greater stability compared to their aliphatic counterparts due to resonance, they are not without vulnerabilities.[3][4][5][6] Understanding these properties is crucial for proper handling and storage.
Core Stability & Storage Recommendations
Proper storage is the most critical factor in preserving the quality of this compound. The primary degradation pathway of concern for aldehydes is oxidation to the corresponding carboxylic acid. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
| Parameter | Recommendation | Rationale |
| Temperature | 0–8°C | Refrigeration slows down potential degradation reactions, including oxidation.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen, minimizing the risk of oxidation of the aldehyde group. |
| Container | Tightly Sealed, Amber Glass Vial | Prevents exposure to air and moisture.[7][8] Amber glass protects the compound from light, which can catalyze degradation. |
| Moisture | Store in a dry environment | Avoid moisture, as it can potentially participate in side reactions. |
Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound, linking them to potential stability and storage problems.
Issue 1: Compound has developed a yellow or brownish tint.
-
Potential Cause: This is a common indicator of degradation, likely due to oxidation or polymerization. Exposure to air and/or light can accelerate these processes. Pyrrole-containing compounds themselves can be prone to darkening upon storage.[9]
-
Troubleshooting Steps:
-
Purity Check: Before use, assess the purity of the compound using techniques like TLC, LC-MS, or ¹H NMR to quantify the extent of degradation.
-
Purification: If minor impurities are detected, consider purification by flash chromatography on silica gel.
-
Prevention: Ensure future storage is strictly under an inert atmosphere, refrigerated, and protected from light. When handling, minimize the time the container is open to the air.
-
Issue 2: Inconsistent or lower-than-expected reaction yields.
-
Potential Cause: If the compound has partially degraded, the actual molar amount of the active aldehyde is lower than calculated. The presence of impurities (e.g., the corresponding carboxylic acid) can also interfere with the reaction.
-
Troubleshooting Steps:
-
Confirm Purity: As with discoloration, verify the purity of your starting material.
-
Re-quantify: If using a previously opened bottle, it is prudent to assume some level of degradation and re-confirm the concentration or mass of the active compound.
-
Review Reaction Conditions: Aromatic aldehydes can be less reactive than aliphatic aldehydes.[4][6] Ensure your reaction conditions (catalyst, temperature, reaction time) are optimized for this class of compounds.
-
Issue 3: Poor solubility in the reaction solvent.
-
Potential Cause: While this compound is expected to be soluble in common organic solvents like chloroform and methanol, degradation products may have different solubility profiles.[10] For instance, the oxidized carboxylic acid may be less soluble in non-polar solvents.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure your solvent is anhydrous and of high purity.
-
Gentle Warming/Sonication: Try gently warming the mixture or using an ultrasonic bath to aid dissolution.
-
Purity Assessment: If solubility issues persist, it may be a strong indicator of significant degradation. Analyze the material for impurities.
-
Experimental Workflow & Stability Checkpoints
To ensure the integrity of this compound throughout your experimental process, incorporate the following stability checkpoints.
Caption: Recommended experimental workflow with stability checkpoints.
Frequently Asked Questions (FAQs)
Q1: I left the vial of this compound on the bench overnight. Is it still usable?
A1: It depends on the laboratory environment (light, temperature). The primary risk is exposure to air and light. The compound has likely undergone some degree of oxidation. We strongly recommend performing a purity check (e.g., TLC or ¹H NMR) before proceeding with your experiment. For future use, always return the compound to its recommended storage conditions promptly.[7][11]
Q2: Can I store this compound in a freezer (-20°C)?
A2: While lower temperatures generally slow down chemical reactions, the recommended storage condition is 0-8°C.[2] There is no evidence to suggest that freezer storage is detrimental, but it may not offer a significant advantage over refrigeration for this specific compound and could introduce issues with freeze-thaw cycles and condensation if not handled properly. Adhering to the supplier's recommendation is the safest approach.
Q3: The compound is a liquid. Is this normal?
A3: Yes, one supplier describes the appearance of this compound as a liquid.[2] However, related pyrrole aldehydes can be solids.[10][12] The physical state can be influenced by purity. If you were expecting a solid, it would be wise to confirm the product's identity and purity.
Q4: What are the main safety precautions when handling this compound?
A4: While specific data for this compound is limited, related pyrrole aldehydes are known to cause skin and eye irritation, and may cause respiratory irritation.[8][12][13] It is essential to handle this compound in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][14] Always wash your hands thoroughly after handling.[15]
Degradation Pathway Overview
The most probable degradation pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid. This can occur via a radical mechanism initiated by light or trace metal impurities and propagated by molecular oxygen.
Caption: Primary degradation pathway via oxidation.
By adhering to these guidelines, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible experimental results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Why does aromatic aldehyde stay at last? | Filo [askfilo.com]
- 4. fiveable.me [fiveable.me]
- 5. quora.com [quora.com]
- 6. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. Pyrrole-3-carboxaldehyde | 7126-39-8 [m.chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. Pyrrole-3-carboxaldehyde, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. novachem.com [novachem.com]
Technical Support Center: Troubleshooting Pyrrole Functionalization Reactions
Welcome to the Technical Support Center for Pyrrole Functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the pyrrole ring. Pyrrole's electron-rich nature makes it highly reactive, but this reactivity can also lead to challenges in controlling regioselectivity and preventing unwanted side reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding pyrrole functionalization.
Q1: Why is my pyrrole starting material decomposing or polymerizing under my reaction conditions?
A1: Pyrrole is highly susceptible to polymerization, especially under acidic conditions.[1][2] The electron-rich nature of the ring makes it prone to protonation, which can initiate a chain reaction leading to the formation of insoluble polymers, often observed as a dark, intractable tar.[2][3] Even exposure to light can be sufficient to initiate polymerization in some cases.[2]
Q2: What is the expected regioselectivity for electrophilic substitution on an unsubstituted pyrrole?
A2: Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position.[4][5][6] This is because the cationic intermediate (the Wheland intermediate) formed by electrophilic attack at the C2 position is more stabilized by resonance (three resonance structures) compared to the intermediate formed by attack at the C3 (β) position (two resonance structures).[4][5][7][8]
Q3: I am trying to perform a Friedel-Crafts reaction on pyrrole, but it's not working. Why?
A3: Traditional Friedel-Crafts alkylation and acylation reactions using strong Lewis acids like AlCl₃ are often problematic with pyrrole.[9][10] The Lewis acid can coordinate strongly with the lone pair of electrons on the pyrrole nitrogen, deactivating the ring towards electrophilic substitution. Furthermore, the strongly acidic conditions can lead to extensive polymerization of the pyrrole.[9][10]
Q4: How can I favor substitution at the C3 position of the pyrrole ring?
A4: Directing electrophilic substitution to the C3 position of a simple pyrrole is challenging. A common strategy is to introduce a large, sterically demanding protecting group on the nitrogen atom. This bulky group can block access to the C2 and C5 positions, thereby favoring attack at the C3 and C4 positions.[7] Another approach involves the use of specific directing groups or pre-functionalizing the ring to control the regioselectivity.[11]
In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems you might be encountering in the lab.
Problem 1: Low Yield of C-Acylated Pyrrole, with N-Acylation as the Major Side Product
This is a frequent issue, especially when working with unprotected or certain N-protected pyrroles.
Possible Cause A: High Nucleophilicity of the Pyrrole Nitrogen
The lone pair of electrons on the pyrrole nitrogen makes it a nucleophilic center, which can compete with the carbon atoms of the ring for the acylating agent.
-
Solution 1: N-Protection with an Electron-Withdrawing Group. The most effective way to mitigate N-acylation is to protect the pyrrole nitrogen with an electron-withdrawing group. Sulfonyl groups, such as tosyl (Ts) or benzenesulfonyl (Bs), are excellent choices as they significantly reduce the nucleophilicity of the nitrogen.[12][13][14]
Protocol 1: N-Tosylation of Pyrrole
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of pyrrole (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equiv.) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-tosylpyrrole.
-
-
Solution 2: Use of Milder Acylating Conditions. If N-protection is not desirable, consider using milder acylating agents or conditions that favor C-acylation. For instance, using acetic anhydride without a strong Lewis acid catalyst, often at elevated temperatures, can sometimes favor C-acylation.[15]
Logical Troubleshooting Workflow for Acylation
Caption: Troubleshooting workflow for low C-acylation yields.
Problem 2: Poor Regioselectivity in Electrophilic Substitution (e.g., Mixture of C2 and C3 Isomers)
Even with N-protection, achieving exclusive regioselectivity can be difficult, particularly with substituted pyrroles.
Possible Cause A: Competing Electronic and Steric Effects
For N-substituted pyrroles, the regioselectivity of electrophilic attack is a delicate balance between the electronic directing effects of the N-substituent and the steric hindrance it imposes at the C2 and C5 positions.[16]
-
Solution 1: Modulating the Steric Bulk of the N-Protecting Group. To favor substitution at the C3 position, a bulkier N-protecting group can be employed. For example, a triisopropylsilyl (TIPS) group will sterically encumber the C2/C5 positions more effectively than a smaller group, thereby directing the electrophile to the C3 position.[8]
-
Solution 2: Optimizing Reaction Temperature. Lowering the reaction temperature can sometimes increase regioselectivity by favoring the kinetically controlled product. A temperature screening experiment is often worthwhile.
Data Summary: Influence of N-Substituent on Vilsmeier-Haack Formylation
| N-Substituent | Ratio of C2:C3 formylation | Primary Factor |
| Methyl | High C2 selectivity | Electronic |
| Isopropyl | Increased C3 product | Steric |
| tert-Butyl | C3 is the major product | Steric |
| Phenyl | High C2 selectivity | Electronic |
This table is a generalized representation based on principles discussed in the literature.[16]
Problem 3: Catalyst Deactivation or Poisoning in Cross-Coupling Reactions
In modern synthetic chemistry, cross-coupling reactions are vital for pyrrole functionalization. However, the pyrrole nucleus, particularly the nitrogen atom, can act as a poison to transition metal catalysts.[17][18]
Possible Cause: Coordination of Pyrrole Nitrogen to the Metal Center
The lone pair of electrons on the nitrogen of the pyrrole ring can coordinate to the metal center of the catalyst (e.g., Palladium), leading to deactivation.[19][20] This is a common issue with nitrogen-containing heterocycles in catalysis.[18][20][21]
-
Solution 1: Use of N-Protected Pyrroles. As with electrophilic substitution, employing N-protected pyrroles is a highly effective strategy. Electron-withdrawing protecting groups reduce the Lewis basicity of the nitrogen, diminishing its ability to coordinate to and poison the catalyst.[18]
-
Solution 2: Judicious Choice of Ligands. The ligand on the metal catalyst can play a crucial role. Bulky, electron-rich phosphine ligands can sometimes mitigate catalyst poisoning by stabilizing the active catalytic species and promoting the desired catalytic cycle over catalyst deactivation.
-
Solution 3: Catalyst and Condition Screening. If poisoning is suspected, a systematic screening of different catalysts, ligands, solvents, and temperatures is recommended.
Catalyst Poisoning Mitigation Strategy
Caption: Decision pathway for addressing catalyst poisoning.
Problem 4: Issues with Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto a pyrrole ring, typically at the C2 position.[22][23][24] However, issues can still arise.
Possible Cause A: Inactive Vilsmeier Reagent
The Vilsmeier reagent, formed from a substituted amide (like DMF) and an acid chloride (like POCl₃), can be sensitive to moisture.
-
Solution: Use Anhydrous Reagents and Conditions. Ensure that the DMF and POCl₃ are of high purity and that the reaction is carried out under strictly anhydrous conditions (e.g., under a nitrogen or argon atmosphere). The Vilsmeier reagent itself is often described as colorless to pale yellow or orange, and its formation may result in a viscous mixture or a precipitate.[25]
Possible Cause B: Unexpected Regioselectivity
While C2 formylation is typical, bulky N-substituents can lead to the formation of the C3-formylated product.[16]
-
Solution: Characterize the Product Mixture Carefully. If a single product is not obtained, it is crucial to characterize the isomeric ratio, for example, by NMR analysis. If the C3 isomer is undesired, a smaller N-protecting group should be considered for future attempts.
Protocol 2: Vilsmeier-Haack Formylation of N-Tosylpyrrole
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, cool anhydrous dimethylformamide (DMF, 3.0 equiv.) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise with vigorous stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Add a solution of N-tosylpyrrole (1.0 equiv.) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C for 1-3 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Basify the aqueous solution to pH 8-9 with a cold aqueous solution of sodium hydroxide (NaOH).
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 2-formyl-N-tosylpyrrole.
This technical guide provides a starting point for troubleshooting common issues in pyrrole functionalization. The key to success often lies in understanding the inherent reactivity of the pyrrole ring and strategically employing protecting groups and optimized reaction conditions to achieve the desired outcome.
References
- 1. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrrole polymerization [quimicaorganica.org]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Pyrrole - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sulfur-based protecting groups for pyrroles and the facile deprotection of 2-(2,4-dinitrobenzene)sulfinyl and sulfonyl pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uop.edu.pk [uop.edu.pk]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 21. youtube.com [youtube.com]
- 22. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 23. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 24. youtube.com [youtube.com]
- 25. reddit.com [reddit.com]
Technical Support Center: Navigating the Challenges of Pyrrole Synthesis Scale-Up
Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning pyrrole synthesis from the laboratory bench to pilot or production scale. The following content, structured in a question-and-answer format, provides in-depth technical guidance and troubleshooting strategies based on established scientific principles and field-proven experience. Our focus is not just on what to do, but why specific actions are critical for a successful, safe, and scalable synthesis.
Section 1: Foundational Challenges in Scaling Pyrrole Synthesis
This section addresses the core issues encountered when moving from small to large-scale production, focusing on the widely-used Paal-Knorr synthesis as a primary example.
Q1: My Paal-Knorr reaction yield dropped significantly when I moved from a 1L flask to a 50L reactor. What are the most likely causes?
This is a classic scale-up problem. A drop in yield is rarely due to a single factor. Instead, it's typically a result of physical and chemical parameters that do not scale linearly. The primary culprits are inadequate heat transfer and poor mixing.
-
Heat Transfer Limitations: The Paal-Knorr reaction is often exothermic. In a 1L flask, the high surface-area-to-volume ratio allows for efficient dissipation of heat into the environment. As you increase the reactor volume to 50L, the volume increases cubically while the surface area (your heat exchange capacity) only increases squarely. This mismatch means heat is removed much less efficiently.[1] The resulting temperature increase can lead to:
-
Increased Byproduct Formation: The activation energy for side reactions, such as furan formation or polymerization, may be reached, consuming your starting materials and complicating purification.[2]
-
Degradation: The desired pyrrole product or sensitive starting materials may degrade at elevated, uncontrolled temperatures.
-
-
Mixing Inefficiencies: What appears as a homogenous solution in a small flask can have significant concentration and temperature gradients in a large reactor. Inefficient mixing leads to "hot spots" where the local temperature is much higher than the thermocouple reading, and areas of high reactant concentration. This can cause rapid, localized side reactions and the formation of intractable tars.[3][4]
Q2: I'm observing a significant amount of a furan byproduct in my large-scale Paal-Knorr reaction. How can I minimize this?
The formation of furan is the most common side reaction in the Paal-Knorr synthesis and is highly sensitive to pH. The mechanism for both pyrrole and furan formation proceeds through a common intermediate, and the reaction pathway is directed by the reaction conditions.
Causality: The reaction begins with the protonation of one of the 1,4-dicarbonyl's carbonyl groups. This is followed by an intramolecular nucleophilic attack. If the amine attacks, the pathway leads to the pyrrole. However, if the enol of the second carbonyl attacks, the reaction proceeds to form a furan.[5] Strongly acidic conditions (pH < 3) favor this intramolecular cyclization of the dicarbonyl to the furan before the amine has a chance to react.[2]
Troubleshooting Strategies:
-
Strict pH Control: Maintain a weakly acidic to neutral pH (pH 4-7). Acetic acid is a common and effective catalyst that provides the necessary protonation without being overly acidic.[2] Avoid strong mineral acids.
-
Use an Excess of the Amine: Using a slight excess of the amine can shift the reaction equilibrium towards the formation of the hemiaminal intermediate, which is on the pathway to the pyrrole.[2]
-
Temperature Management: As mentioned, poor temperature control can accelerate furan formation. Ensure your reactor has adequate cooling capacity and that the reaction is not allowed to exotherm uncontrollably.
Logical Workflow for Minimizing Furan Byproducts
Caption: Troubleshooting workflow for furan byproduct minimization.
Q3: My large-batch reaction mixture is turning into a dark, intractable tar. What's happening and how can I prevent it?
The formation of dark, tarry materials is almost always due to polymerization of the starting materials or the pyrrole product itself. Pyrroles, particularly N-unsubstituted or electron-rich derivatives, are susceptible to polymerization under acidic conditions and at elevated temperatures.
Causality: The acidic conditions required for the Paal-Knorr cyclization can also catalyze the polymerization of the pyrrole ring. This is exacerbated by localized hot spots in the reactor where the rate of polymerization increases exponentially.
Troubleshooting Strategies:
-
Reduce Reaction Temperature: This is the most critical parameter. Even if the overall batch temperature seems acceptable, hot spots can be forming. Improving mixing and cooling is key.
-
Use a Milder Catalyst: Transition from strong acids to weaker ones like acetic acid or solid acid catalysts (e.g., montmorillonite KSF clay), which can provide the necessary acidity with a lower risk of runaway polymerization.[6]
-
Shorter Reaction Time: Do not let the reaction run longer than necessary. Monitor the reaction progress by an appropriate method (e.g., HPLC, GC) and proceed with workup as soon as the starting material is consumed.
-
Consider a Different Solvent: While often run in alcohols or acetic acid, sometimes a higher-boiling, non-polar solvent like toluene can help to control the temperature more effectively, especially if water is removed azeotropically.
Section 2: Advanced Scale-Up Topics and Alternative Syntheses
This section explores challenges beyond the basics, including physical processing limitations and issues with other common pyrrole synthesis routes.
Q4: How do I manage the exothermic nature of the Paal-Knorr synthesis in a 200L reactor to ensure safety and product quality?
Managing a significant exotherm in a large reactor is a critical process safety and quality issue.[7] As direct surface cooling becomes inefficient at this scale, you must change your operational strategy.[1]
Key Strategies for Exotherm Control:
-
Semi-Batch Operation: Instead of charging all reactants at once, add one of the reactants (usually the amine) slowly over time. This allows the cooling system to keep up with the heat being generated. The addition rate should be carefully calculated based on calorimetric data (from a reaction calorimeter) to not exceed the maximum heat removal capacity of the reactor.[8]
-
Use of Flow Chemistry/Continuous Reactors: This is the modern engineering solution to exothermic reactions.[9] In a microreactor or continuous stirred-tank reactor (CSTR), the reaction volume at any given moment is very small, and the surface-area-to-volume ratio is extremely high. This allows for near-instantaneous heat removal, preventing temperature spikes and improving safety and selectivity.[9][10] A process optimized in a lab-scale microreactor can often be scaled up by simply running the reactor for a longer time or by using multiple reactors in parallel ("numbering-up").[9]
Data Comparison: Batch vs. Flow for Exothermic Reactions
| Parameter | Traditional Batch Reactor (200L) | Continuous Flow Reactor | Causality & Advantage of Flow |
| Heat Transfer | Poor (low surface area/volume ratio) | Excellent (high surface area/volume ratio) | Rapid heat dissipation in flow prevents hot spots and thermal runaway.[9] |
| Safety | High risk of thermal runaway | Inherently safer due to small reaction volume | A process failure results in a minimal release of energy and material.[11] |
| Control | Difficult; relies on slow addition | Precise control of temp., pressure, residence time | Enables fine-tuning of reaction conditions for optimal yield and purity.[9] |
| Yield/Purity | Often lower due to side reactions | Typically higher and more consistent | Minimizing hot spots and side reactions leads to a cleaner product profile.[10] |
| Scale-Up | Re-optimization often needed | "Scaling-out" or "numbering-up" | Avoids complex heat transfer and mixing re-validation at each scale.[9] |
Q5: I am using the Hantzsch synthesis to make a polysubstituted pyrrole, but my yields are low and I have multiple byproducts. How can I troubleshoot this?
The Hantzsch synthesis is a three-component reaction, which makes it powerful but also prone to competing side reactions if not properly controlled. The key is to manage the sequence of bond formations.
Causality: The desired pathway involves the formation of an enamine from the β-ketoester and the amine, which then performs a C-alkylation on the α-haloketone.[12] However, several side reactions can occur:
-
The amine can directly react with the α-haloketone (a simple SN2 reaction).
-
The α-haloketone can self-condense.
-
The enamine can be N-alkylated instead of C-alkylated.
Troubleshooting Workflow for Hantzsch Synthesis
Caption: A workflow for optimizing the Hantzsch pyrrole synthesis.
Detailed Protocol: Optimized Hantzsch Synthesis
-
Enamine Formation: In a reactor suitable for the scale, dissolve the β-ketoester (1.0 equivalent) and the primary amine (1.1 equivalents) in an appropriate solvent (e.g., ethanol). Stir this mixture at room temperature for 30-60 minutes. This allows the enamine intermediate to form in high concentration.[13]
-
Controlled Addition: Slowly add a solution of the α-haloketone (1.0 equivalent) in the same solvent to the reactor over a period of 30-60 minutes. This ensures that the concentration of the α-haloketone is always low, minimizing self-condensation and direct reaction with the free amine.[13]
-
Reaction and Monitoring: Gently heat the reaction mixture to reflux and monitor its progress by a suitable analytical method (TLC, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified, typically by recrystallization or column chromatography.[13]
Section 3: Purification and Final Product Quality
Q6: My crude pyrrole product from a multi-kilogram batch is difficult to purify by column chromatography. Are there more scalable purification methods?
Relying on chromatography for multi-kilogram purification is often economically and practically unfeasible. For large-scale purification of pyrroles, you should prioritize crystallization and distillation.
Scalable Purification Strategies:
-
Crystallization: This is the most cost-effective and scalable method for purifying solid pyrroles. A systematic screening of solvents and solvent mixtures is essential. The goal is to find a system where the pyrrole has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are easily filtered off.
-
Distillation: For liquid pyrroles or those with sufficient thermal stability, vacuum distillation is a powerful technique. It is particularly effective at removing non-volatile impurities like polymeric tars and residual catalyst.
-
Acid/Base Swings: If your pyrrole has basic or acidic functional groups, you can use an extraction-based purification. For example, a basic pyrrole derivative can be extracted into an aqueous acid, washed with an organic solvent to remove neutral impurities, and then liberated by adding a base and re-extracting into a fresh organic solvent.
References
- 1. calgavin.com [calgavin.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. Mixing – University of Rochester CFD [sas.rochester.edu]
- 4. seprosystems.com [seprosystems.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Simple synthesis of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemical reactor runaway case study | DOCX [slideshare.net]
- 8. mdpi.com [mdpi.com]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. scribd.com [scribd.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Impurities in Multicomponent Reactions
Welcome to the Technical Support Center for Multicomponent Reactions (MCRs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity management in MCRs. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding impurities in MCRs, providing a foundational understanding before diving into specific troubleshooting scenarios.
Q1: What are the most common types of impurities encountered in multicomponent reactions?
A1: Impurities in MCRs can be broadly categorized into organic and inorganic impurities.[1]
-
Organic Impurities: These are the most common and diverse, arising from the reactants and the reaction process itself. They include:
-
Starting Materials and Reagents: Unreacted starting components.
-
By-products: Formed from competing side reactions between the starting materials.[1] For example, in the Ugi reaction, a competing Passerini reaction can occur.[2]
-
Intermediates: Stable or semi-stable molecules formed during the reaction pathway that fail to convert to the final product.
-
Degradation Products: The desired MCR product may degrade under the reaction conditions or during workup and storage.[1]
-
Reagents, Ligands, and Catalysts: While often used in substoichiometric amounts, these can sometimes be difficult to remove completely.[1]
-
-
Inorganic Impurities: These typically originate from the manufacturing process and include:
-
Salts and Heavy Metals: Can be introduced from reagents or reaction vessels.
-
Residual Catalysts: Particularly relevant in metal-catalyzed MCRs.[1]
-
-
Residual Solvents: Volatile organic compounds used as the reaction medium that are not completely removed during workup.[1]
Q2: How do regulatory guidelines, like those from ICH, apply to impurities in MCRs during drug development?
A2: The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances.[3][4][5] These guidelines are critical when developing active pharmaceutical ingredients (APIs) via MCRs.
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline sets thresholds for reporting, identifying, and qualifying impurities.[4][5][6]
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission (generally ≥0.05%).[4]
-
Identification Threshold: The level above which the structure of an impurity must be determined (typically 0.10% or a daily intake of 1.0 mg, whichever is lower).[3]
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety (typically 0.15% or a daily intake of 1.0 mg, whichever is lower).[4][6]
-
-
ICH Q3C: This guideline deals with the control of residual solvents.[3]
-
ICH Q3D: This guideline addresses the control of elemental impurities.[4]
-
ICH M7: This guideline focuses on the assessment and control of DNA reactive (mutagenic) impurities.[3]
Adherence to these guidelines is mandatory for regulatory submissions and ensures the safety and quality of the final drug product.
Q3: What is the first step I should take when I observe an unexpected impurity in my MCR?
A3: The first and most critical step is to gather as much information as possible about the impurity. A preliminary characterization is essential before attempting to modify the reaction or purification.
-
Initial Analysis: Use a rapid analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the complexity of the crude reaction mixture. This will give you an idea of the number of components and the relative amount of the impurity.
-
Structural Elucidation: If the impurity is present in a significant amount, your primary goal is to determine its structure. High-resolution mass spectrometry (HRMS) will provide an accurate mass and potential molecular formula.[7] Subsequently, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for detailed structural determination.[8][9][10][11]
-
Hypothesize Formation: Once you have a potential structure, you can start to hypothesize how it might have formed. Is it a dimer of a starting material? The product of a known side reaction? A degradation product? Understanding the likely formation pathway is key to developing a strategy to minimize it.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your MCR experiments.
Issue 1: Low Yield of the Desired Product
A low yield is one of the most common frustrations in synthetic chemistry. The following guide provides a systematic approach to diagnosing and resolving this issue in the context of MCRs.
Q: My Ugi/Passerini reaction has a low yield. What are the likely causes and how can I improve it?
A: Low yields in isocyanide-based MCRs like the Ugi and Passerini reactions often stem from a few key areas. Let's break them down.
Causality & Experimental Choices
-
Poor Imine/Nitrilium Ion Formation: The Ugi reaction proceeds through an iminium ion intermediate, while both Ugi and Passerini reactions involve a nitrilium ion.[3][12] If the formation of these intermediates is slow or reversible, the overall reaction rate will be low.
-
Competing Side Reactions: The components of an MCR can often react in alternative, undesired pathways. For instance, the Passerini reaction can be a competing side reaction in an Ugi process.[2]
-
Reagent Quality and Stoichiometry: MCRs are sensitive to the purity of starting materials. Water, in particular, can be detrimental to reactions involving isocyanides.[2] Incorrect stoichiometry can also lead to an excess of one reactant and the formation of side products.
-
Suboptimal Reaction Conditions: Solvent, temperature, and concentration play a crucial role in MCRs. Polar aprotic solvents like DMF are often effective for Ugi reactions, while aprotic solvents like DCM or THF are preferred for the Passerini reaction.[2][12]
Troubleshooting Workflow
References
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 2. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. reddit.com [reddit.com]
- 5. organomation.com [organomation.com]
- 6. HPLC method development for analysis of a multi-component drug product - Almac [almacgroup.com]
- 7. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 8. jddtonline.info [jddtonline.info]
- 9. wjpmr.com [wjpmr.com]
- 10. researchgate.net [researchgate.net]
- 11. jsynthchem.com [jsynthchem.com]
- 12. waters.com [waters.com]
Technical Support Center: Refining Work-up Procedures for Pyrrole Compounds
Welcome to the technical support center for pyrrole compound work-up and purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying pyrrole-containing molecules. Pyrroles, while being foundational structures in numerous natural products and pharmaceuticals, are notoriously sensitive compounds. Their electron-rich aromatic system makes them highly reactive and prone to degradation, demanding carefully considered work-up procedures.[1][2]
This document moves beyond simple protocols to explain the 'why' behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific derivative.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the work-up of pyrrole compounds in a direct question-and-answer format.
Section 1: Stability and Handling
Question 1: My reaction mixture turned into a dark, intractable tar upon adding acid for the work-up. What happened and how can I prevent it?
Answer: This is a classic case of acid-catalyzed polymerization. The pyrrole ring is electron-rich and extremely sensitive to strong acids.[3] Protonation of the ring, even by residual acid catalysts from the synthesis, can initiate a rapid, exothermic polymerization, resulting in the formation of dark, insoluble polypyrrolic tars.[1][4][5][6]
Causality: The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, making the ring carbons (especially C2 and C5) highly nucleophilic. Electrophiles, such as protons (H+), readily attack the ring, breaking the aromaticity and forming a reactive intermediate that quickly polymerizes.[1][7]
Preventative Measures:
-
Quench Carefully: Always quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), before proceeding with an aqueous work-up. This neutralizes any acid catalysts.
-
Avoid Strong Acids: Never use strong acids like concentrated HCl or H₂SO₄ in the work-up unless your pyrrole is specifically designed to be stable under these conditions (e.g., contains multiple electron-withdrawing groups).
-
Temperature Control: Perform the initial quench and extraction at low temperatures (e.g., in an ice bath) to dissipate any heat generated from neutralization and slow down potential degradation pathways.
Question 2: My purified pyrrole is a colorless oil/white solid, but it turns yellow or brown upon standing in the lab. Why?
Answer: This coloration is due to oxidation and/or light-induced degradation. Pyrroles are sensitive to both atmospheric oxygen and light, which can lead to the formation of small amounts of highly colored polymeric or oxidized byproducts.[8][9]
Troubleshooting & Best Practices:
-
Inert Atmosphere: Handle the purified compound under an inert atmosphere (nitrogen or argon) whenever possible, especially during solvent removal and packaging.[10]
-
Light Protection: Store the final product in an amber vial or a flask wrapped in aluminum foil to protect it from light.[8][10]
-
Low Temperature Storage: Store the purified pyrrole in a refrigerator or freezer.[8] For long-term storage, freezing at -20°C or even -80°C under an inert atmosphere is highly effective.[11]
-
Prompt Use: Pyrrole and its simple derivatives are often best purified by distillation immediately before use.[12]
Section 2: Extraction and Aqueous Work-up
Question 3: How can I effectively remove unreacted primary/secondary amine starting material during extraction? I'm worried about using acid.
Answer: While an acid wash is the standard method to remove basic amines by converting them into water-soluble ammonium salts, this is risky with acid-sensitive pyrroles.[9][13] The key is to use a dilute, weak acid and to minimize contact time.
Recommended Protocol:
-
After the initial work-up, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer once with a dilute solution of a weak acid, such as 5% aqueous citric acid or 1M ammonium chloride (NH₄Cl). Avoid strong mineral acids.
-
Immediately follow this with a wash using a saturated sodium bicarbonate solution to neutralize any residual acid that may have been extracted into the organic layer.[10]
-
Finish with a brine wash to aid in the removal of water and break up any emulsions.
Expert Tip: Monitor the pH of the aqueous layer after the bicarbonate wash to ensure it is neutral or slightly basic (pH 7-8) before proceeding.
Question 4: I'm struggling with emulsions during my extraction. What can I do?
Answer: Emulsions are common when working with heterocyclic compounds. They are often caused by finely dispersed insoluble materials or surfactants.
Troubleshooting Steps:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break up the emulsion and decreases the solubility of organic components in the aqueous layer.
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool to remove particulate matter that may be stabilizing the emulsion.
Section 3: Chromatographic Purification
Question 5: My pyrrole is streaking severely on my silica gel column, leading to poor separation and low recovery. How do I fix this?
Answer: This is a very common problem. Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[10] These acidic sites can interact strongly with the basic nitrogen of the pyrrole, causing tailing (streaking) or even on-column decomposition.[9][10]
The Solution: Use a Basic Modifier. Neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your eluent system.
| Modifier | pKa (Conjugate Acid) | Typical Concentration | Notes |
| Triethylamine (Et₃N) | ~10.7 | 0.5 - 2% (v/v) | Most common choice. Volatile and easily removed under vacuum.[9][10] |
| Pyridine | ~5.2 | 0.1 - 1% (v/v) | Less basic than Et₃N. Higher boiling point, can be harder to remove.[10] |
| Ammonium Hydroxide | ~9.2 | Add a few drops to the polar solvent (e.g., MeOH) | Useful for highly polar systems, but can introduce water.[10] |
Alternative Stationary Phases:
-
Neutral or Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds.[10]
-
Deactivated Silica: You can pre-treat your silica gel by flushing the packed column with a solution of your non-polar eluent containing 1-2% triethylamine before loading your sample.[10]
Visualized Workflows & Protocols
General Work-up and Purification Decision Tree
This diagram outlines a logical pathway for selecting the appropriate work-up and purification strategy for a newly synthesized pyrrole derivative.
Caption: Decision tree for selecting a pyrrole purification method.
Protocol 1: Standard Base-Wash Extraction Work-up
This protocol is a robust starting point for the work-up of most pyrrole syntheses, designed to neutralize acid and remove water-soluble impurities.
Materials:
-
Crude reaction mixture
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
Procedure:
-
Cool the Reaction: Cool the reaction flask in an ice-water bath to 0-5 °C.
-
Quench: Slowly and carefully add saturated aqueous NaHCO₃ solution to the stirred reaction mixture. Continue addition until gas evolution (CO₂) ceases. Check the pH of the aqueous layer with pH paper to ensure it is ≥ 8.
-
Transfer: Transfer the entire mixture to a separatory funnel. If needed, add more organic solvent to fully dissolve the product and deionized water to dissolve any salts.
-
Extract: Stopper the funnel, invert, and vent. Shake gently at first, then more vigorously for ~30 seconds, venting frequently. Allow the layers to separate completely.
-
Separate Layers: Drain the aqueous layer. If your extraction solvent is denser than water (e.g., DCM), the organic layer is on the bottom. If it's less dense (e.g., EtOAc), it's on top.
-
Back-Extract (Optional but Recommended): Add more organic solvent to the aqueous layer in the funnel, shake, and separate again. Combine this second organic extract with the first. This ensures maximum recovery of your product.[9]
-
Wash: Wash the combined organic layers sequentially with deionized water and then with brine. The brine wash helps to remove bulk water from the organic phase.
-
Dry: Drain the organic layer into an Erlenmeyer flask and add a suitable amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it stand for 15-20 minutes.
-
Isolate: Decant or filter the dried solution away from the drying agent into a clean, pre-weighed round-bottom flask.
-
Concentrate: Remove the solvent using a rotary evaporator. Be mindful of the temperature to avoid thermal degradation, especially if your product is sensitive.[9] The resulting crude material is now ready for further purification.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol describes the purification of a moderately polar pyrrole derivative using silica gel chromatography with a triethylamine-modified eluent.
Materials:
-
Crude pyrrole product
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Solvents for eluent system (e.g., Hexanes, Ethyl Acetate)
-
Triethylamine (Et₃N)
-
Glass column, flasks, and other standard chromatography equipment
Procedure:
-
Determine Eluent System: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., 80:20 Hexanes:EtOAc) that gives your desired product an Rf value of approximately 0.2-0.3.
-
Prepare Modified Eluent: Prepare a bulk volume of your chosen eluent system. To this mixture, add triethylamine to a final concentration of 1% by volume (e.g., 10 mL of Et₃N in 990 mL of solvent). Mix thoroughly. This will be your mobile phase.
-
Pack the Column: Pack the chromatography column with silica gel using the prepared modified eluent (as a slurry). Ensure the column is packed evenly without air bubbles.
-
Load the Sample: Dissolve your crude product in a minimal amount of the organic solvent (or the eluent itself). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elute the Column: Carefully add the modified eluent to the top of the column and apply positive pressure (air or nitrogen). Collect fractions and monitor the separation by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product. Remove the solvent and triethylamine using a rotary evaporator. Due to the volatility of Et₃N, it is typically removed easily under vacuum.[9]
Mechanism Spotlight: Acid-Catalyzed Polymerization
Understanding the mechanism of degradation is key to preventing it. The following diagram illustrates the initiation and propagation of pyrrole polymerization under acidic conditions.
Caption: Simplified mechanism of acid-catalyzed pyrrole polymerization.
References
- 1. Pyrrole polymerization [quimicaorganica.org]
- 2. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. youtube.com [youtube.com]
- 4. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Page loading... [guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrole - Wikipedia [en.wikipedia.org]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Technical Guide to the ¹H NMR Analysis of 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde: A Comparative Approach
In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel heterocyclic compounds is paramount.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose, offering detailed insights into the molecular framework of organic compounds. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde, a versatile building block in organic synthesis.[1] By comparing its spectral features with those of structurally related analogs, namely 1H-pyrrole-3-carbaldehyde and 1-methyl-1H-pyrrole-3-carbaldehyde, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the subtle yet significant effects of N-substitution on the magnetic environment of the pyrrole ring.
The Foundational Spectrum: Understanding Pyrrole's ¹H NMR
The pyrrole ring is an electron-rich aromatic system, and its ¹H NMR spectrum is characterized by distinct chemical shifts for its protons. In the parent pyrrole, the α-protons (H2/H5) and β-protons (H3/H4) are chemically equivalent, giving rise to two multiplets in the aromatic region. The introduction of a substituent, such as a carbaldehyde group at the 3-position, breaks this symmetry, leading to a more complex spectrum with distinct signals for each of the remaining ring protons.
Experimental Protocol for High-Resolution ¹H NMR Acquisition
Obtaining a high-quality ¹H NMR spectrum is crucial for accurate analysis. The following protocol outlines a standardized procedure for the acquisition of a ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer to the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution, aiming for a narrow and symmetrical TMS peak.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-15 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of all protons.
-
Number of Scans (NS): 8-16 scans to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants of the signals.
¹H NMR Spectral Data: A Comparative Analysis
The following table summarizes the expected ¹H NMR spectral data for this compound and its comparison with 1H-pyrrole-3-carbaldehyde and 1-methyl-1H-pyrrole-3-carbaldehyde. The predicted data for the target compound is based on established principles of NMR spectroscopy and analysis of related structures.
| Compound | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CHO | ~9.7 | s | - |
| H-2 | ~7.3 | t | ~1.5 | |
| H-5 | ~6.9 | t | ~2.5 | |
| H-4 | ~6.6 | dd | ~2.5, ~1.5 | |
| N-CH (cyclopentyl) | ~4.9 | p | ~7.0 | |
| -CH₂ (cyclopentyl) | ~2.1 | m | - | |
| -CH₂ (cyclopentyl) | ~1.7 | m | - | |
| 1H-Pyrrole-3-carbaldehyde | -CHO | ~9.7 | s | - |
| H-2 | ~7.5 | m | - | |
| H-5 | ~7.1 | m | - | |
| H-4 | ~6.7 | m | - | |
| N-H | ~9.0 (broad) | br s | - | |
| 1-Methyl-1H-pyrrole-3-carbaldehyde | -CHO | ~9.6 | s | - |
| H-2 | ~7.2 | t | ~1.6 | |
| H-5 | ~6.8 | t | ~2.6 | |
| H-4 | ~6.5 | dd | ~2.6, ~1.6 | |
| N-CH₃ | ~3.7 | s | - |
Interpreting the Spectral Data: Key Insights
The Aldehyde Proton: Across all three compounds, the aldehyde proton (-CHO) resonates significantly downfield (δ ~9.6-9.7 ppm) as a sharp singlet. This is a characteristic feature of aldehyde protons due to the strong deshielding effect of the carbonyl group and the anisotropic effect of the C=O bond.
The Pyrrole Ring Protons: The chemical shifts of the pyrrole ring protons (H-2, H-4, and H-5) are highly informative.
-
H-2 (α to Nitrogen, ortho to Aldehyde): This proton is the most deshielded of the ring protons due to the electron-withdrawing nature of both the adjacent nitrogen and the aldehyde group. In the N-substituted compounds, its signal appears as a triplet due to coupling with H-4 and H-5 (through the nitrogen).
-
H-5 (α to Nitrogen, meta to Aldehyde): This proton is less deshielded than H-2. It also appears as a triplet due to coupling with H-4 and the proton at the 2-position.
-
H-4 (β to Nitrogen, ortho to Aldehyde): This proton appears as a doublet of doublets, being coupled to both H-2 and H-5.
The Influence of the N-Substituent: The most significant differences in the spectra arise from the nature of the substituent on the nitrogen atom.
-
1H-Pyrrole-3-carbaldehyde: The presence of the N-H proton results in a broad singlet at a very downfield chemical shift (around 9.0 ppm), which is characteristic of acidic protons. The pyrrole proton signals are also generally broader compared to the N-substituted analogs.
-
1-Methyl-1H-pyrrole-3-carbaldehyde: The replacement of the N-H with a methyl group leads to a sharp singlet for the N-CH₃ protons at approximately 3.7 ppm. This substitution also results in a slight upfield shift of the pyrrole ring protons compared to the parent compound, as the methyl group is weakly electron-donating.
-
This compound: The N-cyclopentyl group introduces a more complex set of signals in the aliphatic region. The methine proton (N-CH) directly attached to the nitrogen is expected to appear as a pentet around 4.9 ppm due to coupling with the four adjacent methylene protons. The remaining eight methylene protons of the cyclopentyl ring will appear as complex multiplets further upfield. The steric bulk and electronic effect of the cyclopentyl group will also subtly influence the chemical shifts of the pyrrole ring protons, likely causing a slight shift compared to the N-methyl analog.
Visualizing the Molecular Structure and NMR Workflow
To further clarify the relationships between the molecular structure and the expected ¹H NMR signals, the following diagrams are provided.
Figure 1: Structure of this compound with proton labeling.
Figure 2: Experimental workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. By understanding the fundamental principles of pyrrole NMR and comparing the spectrum to those of simpler analogs, researchers can confidently assign each signal and confirm the identity and purity of their compound. The distinct chemical shifts of the aldehyde and pyrrole ring protons, along with the characteristic signals of the N-cyclopentyl group, create a unique spectral fingerprint. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of novel pyrrole-based molecules, facilitating more efficient and accurate structural elucidation in their research endeavors.
References
A Comparative Guide to the Mass Spectrometry of 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde: An In-Depth Technical Analysis
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde, a versatile building block in pharmaceutical and materials science, presents a unique analytical challenge.[1][2] This guide provides a comprehensive analysis of its expected behavior under mass spectrometric interrogation, offering a predictive framework in the absence of published spectra for this specific molecule. By comparing potential ionization techniques and drawing parallels with structurally related analogs, we can construct a robust analytical approach for its characterization.
Foundational Molecular Characteristics
Before delving into mass spectrometric analysis, it is crucial to establish the fundamental properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [3] |
| Molecular Weight | 163.22 g/mol | [3] |
| CAS Number | 1071359-81-3 | [3] |
These basic data points are the bedrock upon which all mass spectrometric interpretation is built. The odd number of nitrogen atoms, as dictated by the "nitrogen rule," correctly predicts an odd nominal mass for the molecular ion.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is the most critical parameter in mass spectrometry, directly influencing the type and extent of fragmentation. Here, we compare two common techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI-MS): The "Hard" Ionization Approach
EI is a high-energy technique that typically induces extensive fragmentation, providing a detailed "fingerprint" of the molecule.
Expected Fragmentation Pattern (EI-MS):
Based on the fragmentation of similar structures, such as substituted pyrroles and aldehydes, we can predict the primary fragmentation pathways for this compound.[4][5][6]
-
Molecular Ion (M⁺˙): The molecular ion at m/z 163 is expected to be clearly visible.
-
Loss of the Aldehyde Group: A primary fragmentation would likely involve the loss of the formyl radical (•CHO) or carbon monoxide (CO), leading to significant peaks at m/z 134 or m/z 135, respectively.[4]
-
Cleavage of the Cyclopentyl Group: The N-cyclopentyl substituent is another likely site of fragmentation. We can anticipate the loss of a cyclopentyl radical (•C₅H₉), resulting in a fragment at m/z 94. Alternatively, cleavage within the cyclopentyl ring could lead to the loss of ethene (C₂H₄), producing a fragment at m/z 135.
-
Pyrrole Ring Fragmentation: While less common as a primary fragmentation, subsequent fragmentation of the pyrrole ring could occur, though these would likely be lower abundance ions.
Proposed EI-MS Fragmentation Workflow:
Caption: Predicted EI-MS fragmentation of this compound.
Electrospray Ionization (ESI-MS): The "Soft" Ionization Alternative
ESI is a soft ionization technique that typically results in protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of a compound. Tandem mass spectrometry (MS/MS) is then required to induce and study fragmentation.
Expected Fragmentation Pattern (ESI-MS/MS):
In ESI-MS, we would expect a prominent ion at m/z 164, corresponding to the protonated molecule [M+H]⁺. Fragmentation of this ion via collision-induced dissociation (CID) would likely follow pathways similar to EI, but with some key differences.
-
Loss of Water: If protonation occurs on the aldehyde oxygen, a common fragmentation pathway for aldehydes is the loss of a neutral water molecule (H₂O), which would yield a fragment at m/z 146.
-
Loss of the Cyclopentyl Group: Similar to EI, the loss of the cyclopentyl group as cyclopentene (C₅H₈) from the protonated molecule would result in a fragment at m/z 96.
-
Loss of Carbon Monoxide: The loss of CO from the protonated molecule would lead to a fragment at m/z 136.
Proposed ESI-MS/MS Fragmentation Workflow:
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Experimental Protocols
To validate these predictions, the following experimental protocols are recommended.
GC-EI-MS Protocol
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
LC-ESI-MS/MS Protocol
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Instrumentation: Employ a liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Full Scan Mass Range: m/z 50-500.
-
MS/MS: Isolate the precursor ion at m/z 164 and perform collision-induced dissociation (CID) with varying collision energies to observe fragmentation.
-
Comparative Data Summary
The following table summarizes the predicted key ions for this compound and a structurally related compound, 1H-Pyrrole-2-carboxaldehyde, for which experimental data is available.[5]
| Ion Description | Predicted m/z (this compound) | Experimental m/z (1H-Pyrrole-2-carboxaldehyde) |
| Molecular Ion (M⁺˙) | 163 (EI) | 95 (EI) |
| [M+H]⁺ | 164 (ESI) | 96 (ESI) |
| [M-CO]⁺˙ | 135 (EI) | 67 (EI) |
| [M-CHO]⁺ | 134 (EI) | 66 (EI) |
| Loss of N-substituent | 94 (EI, loss of •C₅H₉) | N/A |
This comparison highlights how the presence of the N-cyclopentyl group is expected to introduce unique fragmentation pathways not observed in the simpler pyrrole-2-carboxaldehyde.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 6. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrrole-3-Carbaldehydes: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the pyrrole scaffold remains a cornerstone of molecular design. Its prevalence in pharmaceuticals and natural products necessitates efficient and selective methods for its functionalization. Among the myriad of substituted pyrroles, pyrrole-3-carbaldehydes stand out as versatile intermediates, primed for a variety of subsequent chemical transformations. The choice of synthetic route to these valuable building blocks can profoundly impact overall yield, purity, scalability, and the accessibility of diverse substitution patterns.
This in-depth technical guide provides a comparative analysis of the primary synthetic methodologies for obtaining substituted pyrrole-3-carbaldehydes. We will delve into the mechanistic underpinnings of each approach, providing not just procedural steps, but the rationale behind them. This guide is designed to empower you, the practicing scientist, to make informed decisions in your synthetic endeavors.
At a Glance: Performance Comparison of Key Synthesis Methods
The selection of a synthetic strategy is a multi-faceted decision, balancing factors such as yield, regioselectivity, substrate scope, and reaction conditions. The table below offers a quantitative starting point for this decision-making process.
| Synthetic Method | Typical Substrates | Key Reagents | Regioselectivity | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack Reaction | Electron-rich pyrroles | POCl₃, DMF | Prefers C2; C3 with bulky N-substituents | 60-95% (total isomers) | High yields, reliable, readily available reagents. | Poor regioselectivity for C3 without directing groups. |
| Reimer-Tiemann Reaction | Unsubstituted or simple alkyl pyrroles | CHCl₃, strong base (e.g., KOH) | Primarily C2, with ring expansion | Low (<20% for aldehyde) | One-pot reaction. | Low yields of desired aldehyde, formation of significant side products (e.g., 3-chloropyridine). |
| Formylation of Lithiated Pyrroles | N-protected 3-bromopyrroles | n-BuLi or t-BuLi, DMF | Highly selective for C3 | 60-85% | Excellent regioselectivity, good yields. | Requires pre-functionalized starting materials, cryogenic conditions. |
| Multicomponent Reactions | Aldehydes, amines, succinaldehyde | Organocatalysts (e.g., proline), oxidants (e.g., IBX) | Builds the substituted pyrrole-3-carbaldehyde directly | 65-85% | High efficiency, atom economy, direct access to complex products. | May require optimization for specific substrate combinations. |
The Vilsmeier-Haack Reaction: The Workhorse of Pyrrole Formylation
The Vilsmeier-Haack reaction is arguably the most common method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[1][2][3][4][5][6] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][5]
Mechanistic Insights: Understanding the "Why"
The preference for electrophilic attack at the C2 position of the pyrrole ring is a cornerstone of its reactivity. This is due to the greater stabilization of the cationic intermediate (the σ-complex) when the electrophile adds at the α-position compared to the β-position. The Vilsmeier-Haack reaction is no exception to this rule.
The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent.[5]
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C2 position.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the corresponding aldehyde.
However, for the synthesis of pyrrole-3-carbaldehydes, this inherent C2 selectivity presents a challenge. The key to directing the formylation to the C3 position lies in sterically encumbering the C2 and C5 positions. This is most effectively achieved by introducing a bulky substituent on the pyrrole nitrogen.
Caption: Vilsmeier-Haack formylation of an N-substituted pyrrole.
Experimental Protocol: Vilsmeier-Haack Synthesis of 1-Phenyl-1H-pyrrole-3-carbaldehyde
Materials:
-
1-Phenyl-1H-pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of anhydrous DMF (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add POCl₃ (1.1 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-phenyl-1H-pyrrole (1.0 eq) in anhydrous DCM to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a vigorously stirred mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Stir for 30 minutes, then separate the organic layer.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-phenyl-1H-pyrrole-3-carbaldehyde.
Performance and Limitations
The Vilsmeier-Haack reaction is a robust and high-yielding method. However, achieving C3 selectivity is highly dependent on the nature of the substituent on the pyrrole nitrogen. Bulky groups like tert-butyl or triisopropylsilyl (TIPS) can effectively block the C2 and C5 positions, leading to preferential formylation at C3. For less sterically demanding N-substituents, a mixture of 2- and 3-formylated products is often obtained, necessitating chromatographic separation.
The Reimer-Tiemann Reaction: A Classical Method with Significant Drawbacks
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols, and it can also be applied to other electron-rich aromatic compounds like pyrroles.[7][8] The reaction involves the treatment of the substrate with chloroform in the presence of a strong base.[7]
Mechanistic Insights: The Role of Dichlorocarbene
The key reactive intermediate in the Reimer-Tiemann reaction is dichlorocarbene (:CCl₂), which is generated in situ from the reaction of chloroform with a strong base.[7] This highly electrophilic species is then attacked by the electron-rich pyrrole ring.
However, in the case of pyrrole, the reaction is complicated by a competing pathway known as the Ciamician-Dennstedt rearrangement.[9] This rearrangement involves the initial formation of a dichlorocyclopropane intermediate, which then undergoes ring expansion to form 3-chloropyridine. This side reaction significantly reduces the yield of the desired pyrrole-2-carbaldehyde and is a major limitation of this method for pyrrole formylation. The formation of pyrrole-3-carbaldehyde is generally not observed.
Caption: The Reimer-Tiemann reaction of pyrrole.
Experimental Protocol: Reimer-Tiemann Formylation of Pyrrole
Materials:
-
Pyrrole
-
Chloroform (CHCl₃)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Standard glassware for organic synthesis
Procedure:
-
Prepare a solution of potassium hydroxide in a mixture of ethanol and water.
-
To this basic solution, add pyrrole (1.0 eq) and stir to form the potassium salt.
-
Add chloroform (1.5 eq) dropwise to the reaction mixture while maintaining a gentle reflux.
-
Continue to heat the mixture under reflux for several hours, monitoring the reaction by TLC.
-
After cooling, acidify the reaction mixture with dilute acid.
-
Extract the products with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.
-
Concentrate the solvent and purify the residue by column chromatography to separate the pyrrole-2-carbaldehyde from the 3-chloropyridine and other byproducts.
Performance and Limitations
The primary drawback of the Reimer-Tiemann reaction for the synthesis of pyrrole aldehydes is the low yield of the desired product.[7] The formation of 3-chloropyridine as the major product makes this method inefficient for preparing formylated pyrroles.[7][9] Consequently, this reaction is rarely the method of choice for this transformation in modern organic synthesis.
Formylation of Lithiated Pyrroles: A Regioselective Approach
A more modern and highly regioselective method for the synthesis of pyrrole-3-carbaldehydes involves the formylation of a 3-lithiated pyrrole species. This approach leverages the directed metalation of an appropriately protected pyrrole, followed by quenching with an electrophilic formylating agent like DMF.
Mechanistic Insights: The Power of Directed Lithiation
To achieve selective formylation at the C3 position, one must first generate a nucleophilic center at this position. This is typically accomplished through a halogen-metal exchange reaction. An N-protected 3-bromopyrrole is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures to generate the 3-lithiopyrrole in situ.[10] This powerful nucleophile then readily reacts with DMF to form an initial adduct, which upon aqueous workup, hydrolyzes to the desired pyrrole-3-carbaldehyde. The N-protecting group, often a triisopropylsilyl (TIPS) group, can be easily removed under mild conditions.[10]
Caption: Synthesis of a pyrrole-3-carbaldehyde via a lithiated intermediate.
Experimental Protocol: Synthesis of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde
Materials:
-
3-Bromo-1-(triisopropylsilyl)-1H-pyrrole
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To a solution of 3-bromo-1-(triisopropylsilyl)-1H-pyrrole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(triisopropylsilyl)-1H-pyrrole-3-carbaldehyde.
Performance and Limitations
This method offers excellent regioselectivity and generally provides good to high yields of the desired pyrrole-3-carbaldehyde. The main limitation is the requirement for a pre-functionalized starting material (the 3-bromopyrrole) and the use of cryogenic temperatures and strictly anhydrous conditions, which may not be ideal for large-scale synthesis.
Multicomponent Reactions: A Modern and Efficient Approach
In recent years, multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid and efficient construction of complex molecules from simple starting materials in a single synthetic operation.[11] Several MCRs have been developed for the synthesis of substituted pyrrole-3-carbaldehydes, offering a convergent and atom-economical alternative to traditional linear synthetic routes.
Mechanistic Insights: Convergent Synthesis
One notable example involves the one-pot reaction of an aldehyde, an amine, and succinaldehyde, often catalyzed by an organocatalyst like proline. The reaction proceeds through a cascade of transformations:
-
In situ Imine Formation: The aldehyde and amine react to form an imine.
-
Mannich-type Reaction: The enamine of succinaldehyde (formed in the presence of proline) attacks the imine in a Mannich-type reaction.
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and dehydration to form a dihydropyrrole.
-
Oxidation: An oxidant, such as 2-iodoxybenzoic acid (IBX), is then used to aromatize the dihydropyrrole to the final substituted pyrrole-3-carbaldehyde.
Caption: Workflow for the multicomponent synthesis of a pyrrole-3-carbaldehyde.
Experimental Protocol: One-Pot Synthesis of 1,2-Diaryl-1H-pyrrole-3-carbaldehyde
Materials:
-
Aromatic aldehyde
-
Aromatic amine
-
Succinaldehyde (aqueous solution)
-
L-Proline
-
2-Iodoxybenzoic acid (IBX)
-
Dimethyl sulfoxide (DMSO)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the aromatic aldehyde (1.0 eq) and aromatic amine (1.0 eq) in DMSO, add L-proline (0.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the aqueous solution of succinaldehyde (1.2 eq) and continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Add IBX (1.5 eq) to the reaction mixture and stir for an additional 2-4 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance and Limitations
Multicomponent reactions offer an elegant and efficient route to highly substituted pyrrole-3-carbaldehydes in a single step. They are characterized by high atom economy and the ability to generate molecular diversity rapidly. The main limitation can be the need for optimization of reaction conditions for different substrate combinations to achieve high yields.
Conclusion
The synthesis of substituted pyrrole-3-carbaldehydes is a critical task in organic synthesis, with several viable methods at the disposal of the modern chemist. The Vilsmeier-Haack reaction remains a reliable, high-yielding option, though achieving C3 selectivity requires careful consideration of steric effects. The Reimer-Tiemann reaction , while historically significant, is largely obsolete for this purpose due to its poor yields and propensity for side reactions. For applications demanding high regioselectivity, the formylation of lithiated pyrroles is an excellent choice, provided the necessary starting materials and reaction conditions are accessible. Finally, multicomponent reactions represent the state-of-the-art in terms of efficiency and convergence, allowing for the rapid assembly of complex pyrrole-3-carbaldehydes from simple precursors.
The optimal choice of method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. By understanding the underlying principles and practical considerations of each approach, researchers can navigate the synthetic landscape with confidence and precision.
References
- 1. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistnotes.com [chemistnotes.com]
- 8. scienceinfo.com [scienceinfo.com]
- 9. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Elevating pyrrole derivative synthesis: a three-component revolution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among the vast chemical space of pyrrole derivatives, 1-substituted-1H-pyrrole-3-carbaldehydes present a promising avenue for the discovery of novel therapeutic agents. This guide focuses on the biological activity of 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde, a representative member of this class, and provides a comparative framework for evaluating its performance against structural analogues.
While direct comparative studies on a homologous series of 1-cycloalkyl-1H-pyrrole-3-carbaldehydes are not extensively available in the public domain, this guide synthesizes existing knowledge on the bioactivities of related pyrrole compounds and outlines the experimental methodologies required to perform a robust comparative analysis. The causality behind experimental choices is explained to provide a self-validating system for researchers aiming to explore the structure-activity relationships (SAR) within this chemical series.
Introduction to the Therapeutic Potential of Pyrrole-3-Carbaldehydes
The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a versatile building block in drug design. Its derivatives have been reported to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[2][3] The aldehyde functional group at the 3-position of the pyrrole ring is a key feature, often serving as a reactive handle for the synthesis of more complex molecules or contributing directly to the biological activity through interactions with biological macromolecules.
The substituent at the 1-position of the pyrrole ring plays a crucial role in modulating the physicochemical properties and, consequently, the biological activity of the molecule. The introduction of a cyclopentyl group, as in this compound, imparts a degree of lipophilicity and conformational rigidity that can influence its interaction with biological targets. Understanding how variations in this substituent affect the biological profile is key to optimizing this scaffold for therapeutic applications.
Comparative Biological Activity: A Framework for Evaluation
To objectively assess the biological potential of this compound, a comparative study against a series of analogues with systematic structural modifications is essential. This allows for the elucidation of structure-activity relationships (SAR), guiding the design of more potent and selective compounds.
Proposed Analogues for Comparative Study
A logical starting point for an SAR study would be to synthesize and evaluate a series of 1-substituted-1H-pyrrole-3-carbaldehydes where the cyclopentyl group is replaced with other alkyl and cycloalkyl moieties. This would allow for the assessment of the impact of ring size, lipophilicity, and steric bulk on biological activity.
Table 1: Proposed Analogues for Comparative Biological Activity Screening
| Compound ID | N1-Substituent | Rationale for Inclusion |
| 1 | Cyclopentyl | Lead Compound |
| 2 | Methyl | Smallest alkyl group, baseline for steric effects |
| 3 | Ethyl | Increased lipophilicity compared to methyl |
| 4 | Isopropyl | Branched alkyl group, increased steric bulk |
| 5 | Cyclobutyl | Smaller cycloalkyl ring, comparison of ring strain effects |
| 6 | Cyclohexyl | Larger cycloalkyl ring, increased lipophilicity and conformational flexibility |
| 7 | Phenyl | Aromatic substituent, evaluation of electronic effects |
Key Biological Activities for Screening
Based on the known biological activities of pyrrole derivatives, the following assays are recommended for the initial screening of this compound and its analogues.
-
Antimicrobial Activity: Evaluation against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
-
Cytotoxic Activity: Screening against a panel of human cancer cell lines to determine potential anticancer effects.
Experimental Protocols for Biological Evaluation
The following sections provide detailed, step-by-step methodologies for the key experiments required to compare the biological activities of the proposed pyrrole-3-carbaldehyde analogues.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[4]
Experimental Workflow for MIC Determination
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Protocol:
-
Preparation of Compounds: Prepare 10 mg/mL stock solutions of this compound and its analogues in dimethyl sulfoxide (DMSO).
-
Preparation of Inoculum: Culture the desired bacterial or fungal strains in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to an optical density corresponding to a standardized inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions with the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbes in broth without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Evaluation of Cytotoxic Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[3]
Experimental Workflow for MTT Assay
References
- 1. scispace.com [scispace.com]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Silico Analysis of 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde: A Guide to Receptor Binding Profiling
For researchers, scientists, and drug development professionals, the initial characterization of a novel small molecule's biological activity is a critical step. This guide provides an in-depth, scientifically grounded workflow for conducting an in silico analysis of 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde, a molecule for which the primary biological targets are not widely established. We will navigate the process from target identification to a comparative analysis of its binding potential, offering a practical framework applicable to other novel compounds.
The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Given this chemical precedent, an in silico approach allows for a rapid and cost-effective initial screening against a panel of potential biological targets before embarking on extensive in vitro and in vivo studies.
This guide is structured to provide not just a series of steps, but the underlying scientific rationale for each methodological choice. We will compare the binding characteristics of our lead compound with a known reference ligand against a selected, plausible receptor, demonstrating how to derive meaningful, actionable insights from computational data.
Part 1: Target Identification and Ligand Preparation
Without a known receptor for this compound, our first step is to identify potential biological targets. Based on the structural similarities to other pyrrole-containing compounds with known receptor affinities, promising starting points include cannabinoid receptors (CB1 and CB2) and the progesterone receptor.[3][4][5][6][7] For the purpose of this guide, we will proceed with the human Cannabinoid Receptor 1 (CB1) as our primary target for analysis.
Experimental Protocol: Ligand and Receptor Preparation
A rigorous in silico analysis begins with the meticulous preparation of both the ligand and the receptor structures.
1. Ligand Preparation:
-
Step 1: 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or the online PubChem Sketcher.
-
Step 2: 3D Structure Generation and Optimization: Convert the 2D structure to a 3D conformation. This can be accomplished using software like Avogadro or online tools. Subsequently, perform an energy minimization of the 3D structure using a force field such as MMFF94 to obtain a low-energy, stable conformation. Save the final structure in a suitable format, such as .mol2 or .pdb.
2. Receptor Preparation:
-
Step 1: Receptor Structure Retrieval: Download the 3D crystal structure of the human CB1 receptor from the Protein Data Bank (PDB). For this guide, we will use a representative PDB entry (e.g., PDB ID: 5TGZ).
-
Step 2: Pre-processing the Receptor Structure: The downloaded PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands. These must be removed. Additionally, missing atoms or residues in the protein structure should be repaired using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or the pdbfixer library in Python.
-
Step 3: Protonation and Energy Minimization: Add hydrogen atoms to the protein structure, corresponding to a physiological pH of 7.4. This is a critical step as hydrogen bonds are key to many protein-ligand interactions.[3] Following protonation, perform a constrained energy minimization of the receptor to relieve any steric clashes while keeping the backbone atoms fixed.
Part 2: Comparative Molecular Docking Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[8][9][10] This allows for an estimation of the binding affinity and an analysis of the specific molecular interactions.
Rationale for Method Selection
We will employ molecular docking as a primary screening tool due to its computational efficiency, making it ideal for initial binding pose prediction and affinity estimation. To provide a meaningful comparison, we will dock both our test compound, this compound, and a known CB1 receptor antagonist, such as AM251, which has a similar pyrrole-pyrazole scaffold.[3][6]
Experimental Protocol: Molecular Docking using AutoDock Vina
-
Step 1: Prepare Ligand and Receptor for Docking: Convert the prepared ligand and receptor files into the .pdbqt format required by AutoDock Vina. This step involves assigning partial charges and defining rotatable bonds for the ligand.
-
Step 2: Define the Binding Site (Grid Box): The search space for the docking simulation is defined by a grid box centered on the known binding pocket of the CB1 receptor. The dimensions of the box should be large enough to accommodate the ligand and allow for rotational and translational freedom.
-
Step 3: Run the Docking Simulation: Execute the docking calculation using the AutoDock Vina software, providing the prepared receptor and ligand files, as well as the grid box parameters, as input.
-
Step 4: Analyze the Docking Results: The output of the docking simulation will include a series of binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the receptor residues for the top-ranked poses using a visualization tool like PyMOL or UCSF Chimera.
Data Presentation: Comparative Docking Results
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -8.2 | Phe200, Trp279, Leu387 |
| AM251 (Reference) | -9.5 | Lys192, Phe200, Trp279, Met363 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Part 3: Delving Deeper with Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a more dynamic and realistic representation by simulating the movement of atoms over time.[11][12] This allows for an assessment of the stability of the binding pose and a more accurate estimation of the binding free energy.
Rationale for Method Selection
Following the initial docking studies, MD simulations are employed to validate the predicted binding poses and to understand the dynamic behavior of the ligand-receptor complex in a simulated physiological environment.[11][12] This step is crucial for refining our understanding of the binding mechanism.
Experimental Protocol: Molecular Dynamics Simulation using GROMACS
-
Step 1: System Setup: The top-ranked docked complex of this compound and the CB1 receptor is placed in a simulation box. The box is then solvated with a water model (e.g., TIP3P) and neutralized with counter-ions.
-
Step 2: Energy Minimization: The entire system (protein-ligand complex, water, and ions) is energy minimized to remove any steric clashes.
-
Step 3: Equilibration: The system is gradually heated to the target temperature (310 K) and then equilibrated at constant pressure (1 bar) to ensure that the system is stable before the production run.
-
Step 4: Production MD Run: A production MD simulation is run for an extended period (e.g., 100 nanoseconds) to generate a trajectory of the atomic motions.
-
Step 5: Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the protein-ligand complex. Key metrics to analyze include the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of the protein residues, and the specific interactions (e.g., hydrogen bonds) over time.
Visualization of In Silico Workflow
Caption: Workflow for the in silico analysis of receptor binding.
Part 4: Pharmacophore Modeling for Lead Optimization
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[13][14][15][16] This approach is invaluable for virtual screening of compound libraries and for guiding the optimization of lead compounds.[17]
Rationale for Method Selection
Based on the stable binding pose identified through molecular docking and MD simulations, a structure-based pharmacophore model can be generated. This model serves as a 3D query to screen for other molecules with potentially similar or improved binding characteristics.
Experimental Protocol: Structure-Based Pharmacophore Generation
-
Step 1: Identify Key Interaction Features: From the analysis of the docked and simulated complex, identify the key pharmacophoric features. These typically include hydrogen bond donors and acceptors, hydrophobic centroids, aromatic rings, and positive/negative ionizable groups.
-
Step 2: Generate the Pharmacophore Model: Using software such as Phase (Schrödinger) or LigandScout, generate a 3D model that represents the spatial arrangement of these identified features.
-
Step 3: Validate the Pharmacophore Model: The generated model should be validated by its ability to distinguish known active compounds from inactive ones (decoys).
Visualization of a Hypothetical Pharmacophore Model
Caption: A hypothetical pharmacophore model for a CB1 receptor ligand.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico analysis of this compound's receptor binding potential. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain significant insights into the potential biological targets and binding mechanisms of novel compounds. This comparative approach, benchmarking against known ligands, provides a robust framework for prioritizing compounds for further experimental validation, ultimately accelerating the drug discovery process.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, cannabinoid receptor affinity, molecular modeling studies and in vivo pharmacological evaluation of new substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. 2. Effect of the 3-carboxamide substituent on the affinity and selectivity profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Synthesis, Cannabinoid Receptor Affinity, and Molecular Modeling Studies of Substituted 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. 5-(3-Cyclopentyl-2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile: A novel, highly potent, selective, and orally active non-steroidal progesterone receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KBbox: Methods [kbbox.h-its.org]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 15. rasalifesciences.com [rasalifesciences.com]
- 16. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 17. tandfonline.com [tandfonline.com]
A Comparative Study of N-Cyclopentyl vs. N-Aryl Pyrrole-3-carbaldehydes: A Guide for Medicinal Chemists
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous natural products and synthetic drugs. The strategic functionalization of the pyrrole ring, particularly at the nitrogen (N-1) and C-3 positions, allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of two key subclasses of C-3 functionalized pyrroles: N-cyclopentyl and N-aryl pyrrole-3-carbaldehydes. We will explore their synthesis, chemical properties, and biological potential, supported by experimental data and protocols to inform rational drug design and development.
Introduction: The Significance of the Pyrrole-3-carbaldehyde Moiety
The pyrrole ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution.[1] The introduction of a carbaldehyde group at the C-3 position provides a versatile synthetic handle for further molecular elaboration, allowing for the construction of more complex heterocyclic systems and the introduction of diverse pharmacophores. This aldehyde functionality can readily participate in a wide array of chemical transformations, including reductive amination, oxidation, and condensation reactions, making pyrrole-3-carbaldehydes valuable intermediates in drug discovery programs.[2]
The nature of the substituent at the N-1 position profoundly influences the electronic properties and steric environment of the pyrrole ring, thereby impacting its reactivity and biological activity. This guide will focus on the comparison between an aliphatic, cyclic substituent (cyclopentyl) and an aromatic substituent (aryl), highlighting the distinct characteristics each imparts to the pyrrole-3-carbaldehyde core.
Synthesis Strategies: Building the N-Substituted Pyrrole-3-carbaldehyde Core
The construction of N-substituted pyrrole-3-carbaldehydes can be approached in a stepwise manner, involving the initial formation of the N-substituted pyrrole followed by formylation, or through multicomponent reactions that build the functionalized ring in a single pot.
Synthesis of the N-Substituted Pyrrole Ring
A foundational and widely employed method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3] A common and convenient precursor for the 1,4-dicarbonyl moiety is 2,5-dimethoxytetrahydrofuran, which readily hydrolyzes under acidic conditions to generate succinaldehyde in situ.[4]
This protocol describes a plausible synthesis of 1-cyclopentylpyrrole, a key intermediate for the N-cyclopentyl target compound.
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
Cyclopentylamine
-
Glacial Acetic Acid
-
Ethanol
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,5-dimethoxytetrahydrofuran (1.0 eq) in ethanol.
-
Add cyclopentylamine (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-cyclopentylpyrrole.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
The synthesis of N-aryl pyrroles follows a similar procedure, substituting the corresponding aniline for cyclopentylamine.
Formylation of the N-Substituted Pyrrole
The introduction of the carbaldehyde group at the C-3 position is most commonly achieved via the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF).[1][5] The Vilsmeier-Haack reaction is an electrophilic substitution that generally favors formylation at the more electron-rich C-2 position of the pyrrole ring. However, by employing sterically bulky N-substituents and/or sterically demanding formylating reagents, the regioselectivity can be shifted towards the C-3 position.
This protocol outlines the formylation of 1-cyclopentylpyrrole to yield the target 1-cyclopentyl-1H-pyrrole-3-carbaldehyde.
Materials:
-
1-Cyclopentylpyrrole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus Oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF and cool to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 1-cyclopentylpyrrole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
The same procedure can be applied to N-aryl pyrroles to synthesize their corresponding 3-carbaldehyde derivatives.
Multicomponent Synthesis of N-Aryl Pyrrole-3-carbaldehydes
For N-aryl derivatives, efficient one-pot multicomponent reactions have been developed. These methods often involve the in-situ generation of an imine from an aromatic aldehyde and an aniline, which then undergoes a proline-catalyzed Mannich reaction-cyclization sequence with succinaldehyde, followed by an oxidation step to yield the N-aryl pyrrole-3-carbaldehyde.[2][6] This approach offers the advantage of building molecular complexity in a single synthetic operation, which is highly desirable in drug discovery for the rapid generation of compound libraries.
Comparative Analysis of Physicochemical and Spectroscopic Properties
The nature of the N-substituent (cyclopentyl vs. aryl) is expected to influence the physicochemical and spectroscopic properties of the resulting pyrrole-3-carbaldehydes.
| Property | N-Cyclopentyl Derivative (Predicted) | N-Aryl Derivative (Experimental) | Rationale for Differences |
| Molecular Weight | Lower | Higher | The aryl group is generally larger and heavier than the cyclopentyl group. |
| Polarity | Moderately polar | Can range from moderately polar to more polar depending on aryl substituents | The aromatic ring can be functionalized with polar groups. |
| Solubility | Good solubility in common organic solvents | Solubility can vary significantly based on the aryl substituents. | The presence of polar or non-polar groups on the aryl ring will dictate solubility. |
| ¹H NMR (Aldehyde Proton) | ~9.7 ppm | ~9.7 ppm | The electronic environment of the aldehyde proton is primarily influenced by the pyrrole ring itself. |
| ¹H NMR (Pyrrole Protons) | Distinct signals for H-2, H-4, and H-5 | Signals may be shifted upfield or downfield depending on the electronic nature of the aryl group. | An electron-withdrawing aryl group will shift the pyrrole protons downfield, while an electron-donating group will shift them upfield. |
| ¹³C NMR (Carbonyl Carbon) | ~185 ppm | ~185-186 ppm | Similar to the aldehyde proton, the carbonyl carbon is less affected by the distant N-substituent. |
| IR (C=O Stretch) | ~1660-1670 cm⁻¹ | ~1660-1670 cm⁻¹ | The carbonyl stretching frequency is characteristic of an aromatic aldehyde. |
Comparative Biological Activity
The biological activity of pyrrole derivatives is highly dependent on their substitution pattern. The N-substituent plays a crucial role in determining the molecule's interaction with biological targets.
N-Aryl Pyrrole-3-carbaldehydes: A Hub for Antimicrobial and Anticancer Activity
A growing body of evidence highlights the potential of N-aryl pyrrole derivatives as potent antimicrobial and anticancer agents.[7][8][9] The aryl group offers a platform for introducing a variety of substituents that can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity.
For instance, certain N-arylpyrrole derivatives have demonstrated significant activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are a major cause of hospital-acquired infections.[7] Some derivatives have even shown superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to the standard antibiotic levofloxacin.[8]
In the realm of oncology, N-substituted 3,4-diarylpyrroles have been investigated for their cytotoxic effects, with some analogues of the marine alkaloid halitulin demonstrating potent activity in the nanomolar range against various cancer cell lines.[10]
| Compound Class | Biological Activity | Target Organism/Cell Line | Potency (MIC/IC₅₀) | Reference |
| N-Arylpyrrole Derivatives | Antibacterial | MRSA | MIC = 4 µg/mL | [8] |
| N-Arylpyrrole Derivatives | Antibacterial | E. coli, K. pneumoniae, A. baumannii | - | [8] |
| N-Substituted 3,4-Diarylpyrroles | Cytotoxic | HCT116, K562 | Nanomolar range | [10] |
N-Cyclopentyl Pyrrole-3-carbaldehydes: An Unexplored Frontier
To date, the biological activity of N-cyclopentyl pyrrole-3-carbaldehyde has not been extensively reported in the scientific literature. However, based on structure-activity relationship (SAR) studies of other N-substituted heterocyclic compounds, we can hypothesize some potential characteristics.[11]
The cyclopentyl group is a non-polar, aliphatic substituent. Compared to an aryl group, it is more flexible and less sterically demanding than a substituted phenyl ring. This could lead to a different binding profile with biological targets. The absence of an aromatic ring at the N-1 position means that π-π stacking interactions, which are often important for the binding of N-aryl compounds, will not be possible.
The increased lipophilicity imparted by the cyclopentyl group could enhance membrane permeability, which might be advantageous for targeting intracellular pathogens or for crossing the blood-brain barrier. However, this increased lipophilicity could also lead to issues with aqueous solubility.
Structure-Activity Relationship (SAR) Insights and Future Directions
The comparative analysis of N-cyclopentyl and N-aryl pyrrole-3-carbaldehydes provides valuable insights for future drug design:
-
N-Aryl Moiety: The aryl ring serves as a versatile scaffold for introducing a wide range of substituents to fine-tune biological activity. Electron-withdrawing and electron-donating groups can be systematically varied to probe interactions with target proteins. The potential for π-π stacking and other aromatic interactions is a key feature of this class of compounds.
-
N-Cyclopentyl Moiety: The cyclopentyl group offers a more lipophilic and conformationally flexible alternative to the aryl group. This could be beneficial for optimizing pharmacokinetic properties such as membrane permeability. The lack of an aromatic ring at this position may lead to a different selectivity profile compared to N-aryl analogues.
Future research should focus on:
-
Synthesis and Characterization: The synthesis and full spectroscopic characterization of a series of N-alkyl pyrrole-3-carbaldehydes, including the N-cyclopentyl derivative, is a critical first step.
-
Biological Screening: A comprehensive biological evaluation of these compounds against a panel of microbial strains and cancer cell lines is necessary to elucidate their therapeutic potential.
-
Comparative SAR Studies: Direct, side-by-side comparisons of the biological activities of N-cyclopentyl and N-aryl pyrrole-3-carbaldehydes will provide a clearer understanding of the influence of the N-1 substituent on potency and selectivity.
-
In Silico Modeling: Molecular docking and other computational studies can be employed to predict the binding modes of these compounds with their biological targets and to guide the design of more potent analogues.
Conclusion
N-Cyclopentyl and N-aryl pyrrole-3-carbaldehydes represent two distinct yet promising classes of compounds for drug discovery. While N-aryl derivatives have already demonstrated significant potential as antimicrobial and anticancer agents, the N-cyclopentyl analogues remain a largely unexplored area with the potential for novel pharmacological profiles. This guide has provided a framework for the synthesis and comparative analysis of these two classes of compounds, highlighting the key differences in their chemical and potential biological properties. By systematically exploring the chemical space around the N-1 position of the pyrrole ring, medicinal chemists can continue to unlock the therapeutic potential of this versatile heterocyclic scaffold.
Visualizations
Diagram 1: General Synthetic Routes to N-Substituted Pyrrole-3-carbaldehydes
Caption: Synthetic pathways to N-substituted pyrrole-3-carbaldehydes.
Diagram 2: Comparative Workflow for Biological Evaluation
Caption: Workflow for the comparative biological evaluation.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemtube3d.com [chemtube3d.com]
- 6. researchgate.net [researchgate.net]
- 7. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A concise formation of N-substituted 3,4-diarylpyrroles--synthesis and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Spectroscopic Validation of Synthesized Pyrrole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of vital molecules from pharmaceuticals to functional polymers[1][2]. Its synthesis, however, is only the first step. The true challenge lies in the unambiguous confirmation of its structure and purity. This guide provides an in-depth, experience-driven comparison of the essential spectroscopic techniques required to validate synthesized pyrrole derivatives, moving beyond mere procedural lists to explain the causality behind each experimental choice.
The Orthogonal Toolkit: A Multi-Faceted Approach to Validation
No single technique can provide a complete picture of a synthesized molecule. A robust validation strategy relies on an orthogonal and synergistic toolkit, where each method corroborates the others to build an unshakeable structural proof. The primary methods for pyrrole characterization are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. The logical flow of analysis ensures efficiency and rigor, starting from preliminary checks and culminating in comprehensive characterization.
Caption: Integrated workflow for pyrrole compound validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the precise molecular structure of a pyrrole derivative in solution. It provides detailed information about the chemical environment, connectivity, and relative numbers of nuclei (most commonly ¹H and ¹³C).
A. Proton (¹H) NMR: Mapping the Proton Environment
Causality: ¹H NMR is the first and most informative spectroscopic analysis performed on a purified sample. It provides a proton "map" of the molecule. The chemical shift (δ) of each proton is exquisitely sensitive to its electronic environment, which is dictated by the pyrrole ring's aromaticity and the electronic nature of any substituents. Electron-withdrawing groups (EWGs) deshield nearby protons, shifting their signals downfield (higher ppm), while electron-donating groups (EDGs) shield them, causing an upfield shift (lower ppm)[3][4].
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrrole compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The sample must be free of particulate matter[4].
-
Data Acquisition (400 MHz Spectrometer Example):
-
Data Processing: The resulting spectrum is Fourier transformed, phase and baseline corrected, and referenced to the residual solvent peak or tetramethylsilane (TMS) at 0.00 ppm[5].
Interpreting the ¹H NMR Spectrum:
-
N-H Proton: The proton on the nitrogen atom is typically observed as a broad singlet in the range of δ 8.0-9.5 ppm, though its position and broadness can be affected by solvent and concentration[6]. Its signal can be "unveiled" and sharpened using ¹⁴N decoupling techniques for more accurate analysis[7].
-
Ring Protons: In an unsubstituted pyrrole, the α-protons (H2/H5, adjacent to N) appear around δ 6.7 ppm, and the β-protons (H3/H4) appear around δ 6.2 ppm[3][6].
-
Coupling (J-coupling): Protons on adjacent carbons "split" each other's signals into multiplets, providing direct evidence of connectivity. The magnitude of the coupling constant (in Hz) helps distinguish between different proton relationships.
-
Integration: The area under each signal is proportional to the number of protons it represents. This is used to confirm the relative ratio of different types of protons in the molecule.
B. Carbon-13 (¹³C) NMR: Visualizing the Carbon Skeleton
Causality: While ¹H NMR maps the protons, ¹³C NMR defines the carbon backbone. A proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom, confirming the total number of carbons and revealing the symmetry of the molecule. Like proton shifts, carbon chemical shifts are highly dependent on their electronic environment[8].
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A higher concentration is required due to the low natural abundance (1.1%) of the ¹³C isotope. Use 20-50 mg of the sample in 0.5-0.7 mL of solvent[3].
-
Data Acquisition (100 MHz Spectrometer Example):
-
Pulse Program: A proton-decoupled pulse sequence is standard, which simplifies the spectrum to singlets[5].
-
Number of Scans (NS): 1024 scans or more are often necessary[5].
-
Relaxation Delay (D1): A longer delay of 2-5 seconds is crucial for accurate observation of all carbon signals, especially quaternary carbons[5].
-
Interpreting the ¹³C NMR Spectrum:
-
Ring Carbons: For unsubstituted pyrrole, the α-carbons (C2/C5) resonate around δ 118 ppm and the β-carbons (C3/C4) at δ 108 ppm.
-
Substituent Effects: The effect of substituents on carbon chemical shifts (Substituent Chemical Shifts, or SCS) is well-documented and can be used to predict the spectrum of a substituted pyrrole with reasonable accuracy[8][9]. For example, an electron-withdrawing carbonyl group at the C2 position will significantly deshield C2 and C5.
Caption: Influence of substituents on pyrrole ¹H NMR chemical shifts.
Mass Spectrometry (MS): The Definitive Molecular Weight
Causality: Mass spectrometry is essential for confirming that the synthesized compound has the correct molecular weight. High-Resolution Mass Spectrometry (HRMS) takes this a step further, providing an exact mass with enough precision to determine a unique molecular formula, a critical piece of data for publication and patenting.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Analysis: The solution is infused into the ESI source, where it is ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: In positive ion mode, the primary peak of interest is the protonated molecule, [M+H]⁺. The measured m/z value should correspond to the calculated molecular weight of the target compound plus the mass of a proton. Fragmentation patterns, which are often influenced by the substituents, can provide additional structural clues[10].
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
Causality: FTIR spectroscopy is a rapid and powerful method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). This provides a "fingerprint" that confirms the presence of key structural motifs, such as the pyrrole N-H bond or a carbonyl group from a substituent.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Analysis: The spectrum is typically collected over a range of 4000-600 cm⁻¹.
Interpreting the FTIR Spectrum of a Pyrrole:
-
N-H Stretch: A characteristic peak for the pyrrole N-H bond appears in the region of 3300-3400 cm⁻¹[11][12]. Its absence in an N-substituted pyrrole is a key validation point.
-
C-H Aromatic Stretch: Found just above 3000 cm⁻¹.
-
C=C and C-N Ring Vibrations: A series of absorptions in the 1600-1400 cm⁻¹ region are characteristic of the pyrrole ring itself[12].
-
Substituent Groups: The presence of substituents is confirmed by their own characteristic peaks, e.g., a strong C=O stretch for a ketone or ester substituent around 1650-1750 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
Causality: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. While less structurally specific than NMR, it is highly sensitive to the extent of conjugation. The position of the maximum absorbance (λ_max) can confirm the presence of the pyrrole chromophore and how it is electronically influenced by its substituents.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) in a quartz cuvette.
-
Analysis: Scan the absorbance of the solution across the UV-visible range (typically 200-800 nm).
Interpreting the UV-Vis Spectrum:
-
Pyrrole Core: Unsubstituted pyrrole shows a π-π* transition around 210 nm[13].
-
Conjugation Effects: Attaching conjugated substituents (like phenyl rings or carbonyl groups) to the pyrrole ring extends the π-system. This lowers the energy of the electronic transition, resulting in a bathochromic (red) shift of the λ_max to a longer wavelength[14]. This effect can be a useful confirmation of the expected electronic structure.
Comparative Summary of Spectroscopic Techniques
| Technique | Primary Information Provided | Strengths for Pyrrole Validation | Limitations |
| ¹H NMR | Proton environment, connectivity, relative stoichiometry | Unambiguous structural elucidation; confirms substituent position and proton ratios. | Can be complex for highly substituted or asymmetric molecules; requires pure sample. |
| ¹³C NMR | Carbon skeleton, molecular symmetry | Confirms the number of unique carbons; sensitive to substituent effects. | Low sensitivity requires higher concentrations and longer acquisition times. |
| Mass Spec (MS) | Molecular Weight, Molecular Formula (HRMS) | Definitive confirmation of molecular weight; HRMS provides elemental composition. | Provides little information on isomer connectivity; fragmentation can be complex. |
| FTIR | Presence/absence of functional groups | Fast, simple confirmation of key bonds (N-H, C=O, etc.). Excellent for tracking reaction progress. | Provides limited information on the overall molecular skeleton; not for complex structural determination. |
| UV-Vis | Electronic conjugation | Sensitive to the conjugated π-system; useful for comparing related compounds. | Generally non-specific; many different structures can have similar spectra. |
Conclusion: A Self-Validating System
The spectroscopic validation of a synthesized pyrrole is not a checklist but a logical, self-validating process. The definitive structure from ¹H and ¹³C NMR must be consistent with the molecular formula determined by HRMS. The functional groups identified by FTIR must correspond to the structure elucidated by NMR, and the electronic properties observed by UV-Vis should align with the expected conjugation of that structure. By expertly applying and cross-correlating these powerful analytical techniques, researchers can ensure the scientific integrity of their work and confidently advance their novel pyrrole compounds in the fields of drug discovery and materials science.
References
- 1. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. NMR chemical shift prediction of pyrroles [stenutz.eu]
- 10. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Navigating Heterocyclic Scaffolds: A Comparative Guide to Alternatives for 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde in Pharmaceutical Synthesis
In the landscape of modern drug discovery, the selection of appropriate molecular building blocks is a critical determinant of a program's success. The 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde scaffold has emerged as a valuable synthon, finding its place in the architecture of numerous biologically active molecules. Its utility stems from the inherent properties of the pyrrole ring, a privileged five-membered nitrogen-containing heterocycle, and the synthetic versatility of the aldehyde functionality. However, the pursuit of optimized pharmacological profiles, improved pharmacokinetic properties, and novel intellectual property necessitates a thorough evaluation of viable alternatives. This guide provides an in-depth, objective comparison of strategic bioisosteric replacements for this compound, supported by experimental insights and synthetic considerations.
The Central Role of this compound
The pyrrole ring is a cornerstone in medicinal chemistry, present in a plethora of natural products and synthetic drugs.[1] Its electron-rich nature makes it susceptible to electrophilic substitution, and the nitrogen atom can engage in crucial hydrogen bonding interactions with biological targets. The aldehyde group at the 3-position serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular architectures.
The N-cyclopentyl group plays a significant role in modulating the physicochemical properties of the molecule. It increases lipophilicity compared to an N-H or N-methyl pyrrole, which can enhance membrane permeability and influence protein-ligand interactions by occupying hydrophobic pockets within a target protein. The conformational rigidity of the cyclopentyl ring can also impart a favorable entropic contribution to binding affinity.
Strategic Bioisosteric Replacements: A Comparative Analysis
Bioisosterism, the interchange of atoms or groups with similar physicochemical properties, is a cornerstone of rational drug design. The goal is to fine-tune a molecule's properties to enhance efficacy, selectivity, and metabolic stability. For this compound, the most logical bioisosteric replacements involve modification of the core heterocyclic ring. Here, we compare the pyrrole scaffold to its pyrazole, imidazole, and thiophene counterparts.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} A diagram illustrating the bioisosteric alternatives to this compound.
Physicochemical Properties: A Quantitative Look
The choice of a heterocyclic core has a profound impact on a molecule's electronic distribution, polarity, and acid-base properties. Below is a comparative table of calculated physicochemical properties for the parent compound and its potential bioisosteres.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Polar Surface Area (Ų) |
| This compound | C₁₀H₁₃NO | 163.22[2] | 2.42 | 22.00 |
| 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde | C₉H₁₂N₂O | 164.21[3] | 0.90[3] | 34.90 |
| 1-Cyclopentyl-1H-imidazole-4-carbaldehyde | C₉H₁₂N₂O | 164.21 | 0.95 | 34.90 |
| 5-Cyclopentylthiophene-2-carbaldehyde | C₁₀H₁₂OS | 180.27 | 2.85 | 17.07 |
Note: Calculated LogP and Polar Surface Area values are estimations and can vary based on the algorithm used. These values serve as a guide for relative comparisons.
From this data, several key differences emerge:
-
Polarity and Solubility: The introduction of a second nitrogen atom in pyrazole and imidazole significantly increases the polar surface area and decreases the calculated LogP. This suggests that pyrazole and imidazole analogs may exhibit improved aqueous solubility compared to their pyrrole counterparts, a desirable attribute for oral bioavailability.
-
Lipophilicity: The thiophene analog is predicted to be the most lipophilic, which could enhance membrane permeability but may also increase the risk of off-target effects and metabolic liabilities.
-
Basicity: Pyrrole is a very weak base, with the nitrogen lone pair heavily involved in the aromatic system.[1] In contrast, pyrazole and imidazole have a "pyridine-like" nitrogen atom whose lone pair is not involved in aromaticity, making them more basic.[4] This difference in basicity can dramatically alter drug-receptor interactions and pharmacokinetic profiles.
Synthesis and Reactivity: A Focus on the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] It offers a direct and often high-yielding route to the desired carbaldehydes. The reactivity of the heterocyclic core to electrophilic attack is a critical factor in the efficiency of this transformation. The generally accepted order of reactivity for five-membered heterocycles in electrophilic aromatic substitution is: Pyrrole > Furan > Thiophene > Benzene. The introduction of a second, deactivating nitrogen atom in pyrazoles and imidazoles generally reduces their reactivity compared to pyrrole.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} A generalized workflow for the Vilsmeier-Haack formylation of N-cyclopentyl heterocycles.
Experimental Protocols and Performance Comparison
Protocol 1: Vilsmeier-Haack Formylation of N-Substituted Pyrrole (General)
-
Reagent Preparation: To a stirred solution of anhydrous N,N-dimethylformamide (DMF) (3 eq.) at 0°C under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃) (1.2 eq.). Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Add a solution of the N-substituted pyrrole (1 eq.) in anhydrous DMF to the pre-formed Vilsmeier reagent at 0°C.
-
Heating and Monitoring: Allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expected Performance: Pyrroles are highly reactive towards Vilsmeier-Haack formylation, and good to excellent yields are generally expected. The reaction typically proceeds at the C2 position unless it is blocked, in which case formylation occurs at C3. For N-substituted pyrroles, formylation often favors the C2 position. To achieve C3 formylation, the C2 and C5 positions would need to be blocked.
Protocol 2: Vilsmeier-Haack Formylation of N-Substituted Pyrazole (General)
-
Reagent Preparation: Prepare the Vilsmeier reagent as described in Protocol 1, often using a larger excess of the reagent (e.g., 3-5 eq.).
-
Reaction: Add the N-substituted pyrazole (1 eq.) to the Vilsmeier reagent.
-
Heating and Monitoring: Heat the reaction mixture, often to higher temperatures (e.g., 90-120°C) and for longer durations compared to pyrroles.[7] Monitor by TLC.
-
Work-up and Purification: Follow the work-up and purification procedure as described in Protocol 1.
Expected Performance: The formylation of pyrazoles is generally more challenging than that of pyrroles due to the deactivating effect of the second nitrogen atom. The reaction typically occurs at the C4 position. Yields can be variable, and more forcing conditions may be required.[7]
Protocol 3: Vilsmeier-Haack Formylation of N-Substituted Imidazole (General)
-
Reagent Preparation: Prepare the Vilsmeier reagent as described in Protocol 1.
-
Reaction and Monitoring: Add the N-substituted imidazole (1 eq.) and monitor the reaction. The reactivity of imidazoles is generally low, and formylation can be difficult.
-
Work-up and Purification: Follow the work-up and purification procedure as described in Protocol 1.
Expected Performance: N-substituted imidazoles are generally less reactive towards Vilsmeier-Haack formylation than pyrroles and pyrazoles. Formylation, when it occurs, is expected at the C4 or C5 position. Yields are often modest, and alternative formylation methods may be necessary.
Comparative Synthesis Table
| Feature | This compound | 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde | 1-Cyclopentyl-1H-imidazole-4-carbaldehyde | 5-Cyclopentylthiophene-2-carbaldehyde |
| Precursor | N-Cyclopentylpyrrole | N-Cyclopentylpyrazole | N-Cyclopentylimidazole | 2-Cyclopentylthiophene |
| Typical Reaction | Vilsmeier-Haack | Vilsmeier-Haack | Vilsmeier-Haack / Other methods | Vilsmeier-Haack |
| Reactivity | High | Moderate | Low to Moderate | Moderate |
| Typical Conditions | Mild (0-80°C) | More forcing (e.g., 90-120°C)[7] | Often requires forcing conditions | Mild to moderate |
| Regioselectivity | C2 (unless blocked) | C4 | C4/C5 | C5 (if C2 is substituted) |
| Expected Yield | Good to Excellent | Variable | Modest | Good |
Impact on Biological Activity: A Field-Proven Perspective
The choice of the heterocyclic core can have a profound impact on the biological activity of the final molecule. This is due to differences in their ability to form key interactions with the target protein and their influence on the overall shape and electronic properties of the ligand.
-
Pyrrole-based drugs: The pyrrole scaffold is found in a wide range of approved drugs, including the blockbuster cholesterol-lowering agent atorvastatin. The pyrrole NH can act as a hydrogen bond donor, a feature that is lost upon N-substitution.
-
Pyrazole-based drugs: Pyrazoles are prominent in a number of successful drugs, such as the anti-inflammatory drug celecoxib and several kinase inhibitors.[8] The pyrazole ring is often more metabolically stable than pyrrole.[9] The arrangement of nitrogen atoms in the pyrazole ring can lead to different hydrogen bonding patterns compared to pyrrole, which can be exploited to achieve target selectivity. For instance, in the context of kinase inhibitors, the pyrazole scaffold has been shown to be a favorable replacement for other aromatic rings, leading to potent and drug-like compounds.[10]
-
Imidazole-based drugs: The imidazole ring is a key component of the amino acid histidine and is found in numerous drugs, including the antifungal agent clotrimazole and the anti-ulcer drug cimetidine. The basicity of the imidazole ring often plays a crucial role in its biological activity, allowing for ionic interactions with acidic residues in the target protein.
-
Thiophene-based drugs: Thiophene is a common bioisostere for a phenyl ring and is present in drugs such as the antipsychotic olanzapine. Its electronic properties are distinct from pyrrole, and it is generally considered to be more metabolically stable.
Conclusion and Recommendations
The selection of a heterocyclic building block in pharmaceutical synthesis is a multi-faceted decision that requires careful consideration of synthetic feasibility, physicochemical properties, and the desired biological profile. While this compound is a versatile and valuable synthon, its bioisosteric alternatives offer compelling advantages that can be leveraged to optimize drug candidates.
-
For improved aqueous solubility and metabolic stability , N-cyclopentyl pyrazole and imidazole carbaldehydes are strong contenders. The synthetic challenges associated with their formylation may be offset by their favorable pharmacokinetic properties.
-
For a more lipophilic scaffold with a different electronic profile , 5-cyclopentylthiophene-2-carbaldehyde presents a viable alternative.
Ultimately, the optimal choice will be context-dependent and should be guided by empirical data from the specific drug discovery program. It is highly recommended that researchers synthesize and evaluate a small panel of bioisosteric analogs early in the lead optimization phase to fully understand the structure-activity and structure-property relationships. This proactive approach will undoubtedly accelerate the identification of superior drug candidates.
References
- 1. scispace.com [scispace.com]
- 2. Pyrrole carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - 1-cyclopentyl-1h-pyrazole-4-carbaldehyde (C9H12N2O) [pubchemlite.lcsb.uni.lu]
- 4. quora.com [quora.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. aml.iaamonline.org [aml.iaamonline.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde
I. Hazard Assessment: Understanding the Risks
Given its chemical nature as a substituted pyrrole and an aldehyde, 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde should be handled as a hazardous substance. Aldehydes, as a class, can be irritants to the skin, eyes, and respiratory tract.[1][2][3] Some aldehydes are also flammable. Therefore, a conservative approach to its handling and disposal is paramount.
Key Assumed Hazards:
-
Irritant: Potential for skin, eye, and respiratory irritation.[2][3]
-
Flammability: Should be treated as a potentially flammable liquid.
-
Toxicity: While specific toxicity data is unavailable, many organic aldehydes and pyrrole derivatives possess some level of toxicity.
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for disposal, it is mandatory to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical splash goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][4]
-
Hand Protection: Chemically resistant gloves are essential. Nitrile or butyl rubber gloves are generally recommended for handling organic aldehydes.[1] Always check the glove manufacturer's compatibility chart.
-
Body Protection: A flame-retardant lab coat must be worn.[5]
-
Respiratory Protection: If handling outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][6]
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]
1. Waste Segregation and Collection:
-
Designate a Waste Stream: This compound should be collected as a non-halogenated organic solvent waste.
-
Select an Appropriate Container: Use a dedicated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[7][8] The container should be clearly labeled.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
2. Accumulation in a Satellite Accumulation Area (SAA):
-
Store the hazardous waste container in a designated SAA. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
The container must be kept closed at all times except when adding waste.[7][8]
3. Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with the accurate chemical name and quantity of the waste.
IV. Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.
For Small Spills (less than 100 mL):
-
Alert personnel in the immediate area.
-
If flammable vapors are a concern, extinguish all nearby ignition sources.[5]
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[4][5]
-
Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.[5]
For Large Spills (greater than 100 mL):
-
Evacuate the area immediately.[5]
-
Alert your supervisor and contact your institution's emergency response team or EHS.[5]
-
Prevent entry into the affected area.
V. Regulatory Framework: Adherence to the Law
The management of hazardous waste is governed by strict federal and state regulations. The primary federal law is the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[8][9][10][11] Your institution's EHS department will be well-versed in these regulations and can provide specific guidance to ensure compliance.
| Regulatory Body | Relevant Regulation | Key Requirement |
| EPA | Resource Conservation and Recovery Act (RCRA) | "Cradle to grave" management of hazardous waste.[11] |
| OSHA | Hazard Communication Standard (29 CFR 1910.1200) | Ensures that the hazards of all chemicals are evaluated and that this information is conveyed to employers and employees. |
| State & Local Agencies | Varies by location | May have more stringent requirements for hazardous waste disposal. |
VI. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound
References
- 1. homework.study.com [homework.study.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. pfw.edu [pfw.edu]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. Section 1: Hazardous Waste - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
A Senior Application Scientist's Guide to Handling 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde: A Framework for Proactive Laboratory Safety
As researchers and drug development professionals, our work with novel chemical entities like 1-Cyclopentyl-1H-pyrrole-3-carbaldehyde is foundational to discovery. This compound, with its versatile pyrrole core and reactive aldehyde group, serves as a key intermediate in the synthesis of complex molecules and potential pharmaceutical agents.[1] However, its novelty means that comprehensive, peer-reviewed safety data is not always readily available. This guide is designed to bridge that gap.
Instead of a standard Safety Data Sheet (SDS), which is not yet established for this specific molecule, we will employ a first-principles approach to safety. By analyzing the hazards associated with its core functional groups—the pyrrole ring and the aldehyde—we can construct a robust and self-validating safety protocol. This document provides the essential, immediate safety and logistical information required for handling this compound, ensuring that your innovative research is conducted with the highest degree of safety and scientific integrity.
Deconstructed Hazard Analysis: A Predictive Approach
The primary directive of this guide is to establish a safety protocol grounded in the known toxicological and reactivity profiles of the compound's constituent parts.
-
The Aldehyde Functional Group: Aldehydes are a class of reactive electrophiles.[2] Inhalation can lead to respiratory irritation, while skin contact may result in dermatitis or allergic reactions.[2] Compounds like glutaraldehyde and acetaldehyde are known irritants to the skin, eyes, and respiratory system.[3][4] Therefore, we must assume that this compound presents similar hazards.
-
The Pyrrole Ring System: Pyrrole and its derivatives can be toxic if swallowed and are known to cause skin and serious eye irritation.[5][6][7] Some are flammable liquids whose vapors can form explosive mixtures with air.[5][8]
Based on this analysis, we will operate under the assumption that this compound is, at a minimum, a skin, eye, and respiratory irritant, potentially harmful if ingested or inhaled, and may be flammable.
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
Hand Protection: The First Line of Defense
Direct skin contact is a primary route of exposure. Glove selection is therefore critical.
-
Recommended Glove Material: Butyl rubber or nitrile gloves are the preferred choice.[2][5] These materials have demonstrated resistance to a broad range of aldehydes and organic solvents.[2]
-
Unsuitable Materials: Latex gloves are not recommended as they offer poor protection against many organic chemicals and can readily be permeated.[2][3]
-
Glove Protocol:
-
Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Ensure hands are clean and dry before donning gloves.
-
Double Gloving: For tasks involving larger quantities or a higher risk of splashing, double-gloving is strongly recommended.
-
Removal: Use the proper removal technique (without touching the glove's outer surface with bare skin) to avoid cross-contamination.[5]
-
Disposal: Dispose of contaminated gloves immediately as hazardous waste in accordance with institutional guidelines.[5][9] Never reuse disposable gloves.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[4][5][10]
-
Eye and Face Protection: Shielding from Splashes and Vapors
-
Mandatory Protection: At all times when handling the compound, wear tightly fitting chemical splash goggles that conform to NIOSH (US) or EN 166 (EU) standards.[2][5][9]
-
Enhanced Protection: For procedures with a significant risk of splashing, such as transferring solutions or working with larger volumes, a full-face shield must be worn in addition to safety goggles.[3][9][11] Standard safety glasses do not provide adequate protection against chemical splashes.
Skin and Body Protection: A Barrier Against Contamination
-
Laboratory Coat: A flame-resistant lab coat with long sleeves is required. The coat must be fully buttoned to provide maximum coverage.[4]
-
Chemical Apron: For pouring or other high-splash risk activities, a chemical-resistant apron should be worn over the lab coat.[3]
-
Apparel: Full-length pants and closed-toe shoes made of a non-porous material (e.g., leather, not cloth) are mandatory to ensure no skin is exposed.[4][10]
Respiratory Protection: Engineering Controls and Respirators
-
Primary Engineering Control: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to minimize vapor inhalation.[9][11]
-
Respirator Use: In situations where engineering controls may fail or during a large spill cleanup, a NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary.[2][4] Respirator use must be part of a formal institutional respiratory protection program.
PPE Summary for Operational Tasks
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Single pair of nitrile/butyl gloves | Chemical splash goggles | Lab coat | Chemical Fume Hood |
| Preparing Solutions | Double pair of nitrile/butyl gloves | Goggles and Full Face Shield | Lab coat and Chemical Apron | Chemical Fume Hood |
| Running Reaction | Single pair of nitrile/butyl gloves | Chemical splash goggles | Lab coat | Chemical Fume Hood |
| Waste Disposal | Double pair of nitrile/butyl gloves | Goggles and Full Face Shield | Lab coat and Chemical Apron | Chemical Fume Hood |
| Small Spill Cleanup | Double pair of nitrile/butyl gloves | Goggles and Full Face Shield | Lab coat and Chemical Apron | NIOSH-approved respirator (if required by assessment) |
Operational and Disposal Plans
Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Safe Handling Workflow
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.[10]
-
Equipment Check: Confirm that an emergency eyewash station and safety shower are accessible and have been recently tested.[4][11]
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Handling: Perform all manipulations carefully to minimize the creation of dust or aerosols.[9][10] Use spark-proof tools and explosion-proof equipment if the compound is determined to be flammable.[4][8]
-
Post-Handling: After handling, decontaminate the work surface. Remove PPE using the correct procedure, disposing of single-use items in the designated hazardous waste container.[10] Wash hands thoroughly.
Spill Management Protocol
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess: Evaluate the spill size and determine if it can be safely managed internally. For large spills, contact your institution's Environmental Health & Safety (EHS) department.
-
Control: If safe to do so, prevent the spill from spreading using absorbent materials.
-
Cleanup: Wearing appropriate PPE (including respiratory protection if needed), clean the spill using an absorbent material.[3] Collect the contaminated material in a sealed, properly labeled hazardous waste container.[9]
Waste Disposal Protocol
All materials contaminated with this compound must be treated as hazardous waste.[11]
-
Waste Segregation: Do not mix this waste stream with other incompatible wastes.[11]
-
Containerization: Collect all liquid and solid waste in designated, leak-proof, and clearly labeled hazardous waste containers.[12] Keep containers closed except when adding waste.
-
Labeling: Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[4]
-
Storage: Store waste containers in a designated satellite accumulation area with secondary containment.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department in accordance with all local, state, and federal regulations.[9][12]
Visualizing the Safety Workflow
To ensure a clear, logical flow of operations, the following diagram outlines the critical steps and decision points for safely handling this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. homework.study.com [homework.study.com]
- 3. cdc.gov [cdc.gov]
- 4. wcu.edu [wcu.edu]
- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. tlcstandards.com [tlcstandards.com]
- 10. ethz.ch [ethz.ch]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
